(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHLZJSZHWXAJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate from ethyl propiolate
An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile β-enamino ester, through the aza-Michael addition of pyrrolidine to ethyl propiolate. The document delves into the underlying reaction mechanism, offering insights into the stereochemical outcome and the factors governing reactivity. A detailed, field-proven experimental protocol is presented, designed for reproducibility and high yield. Furthermore, this guide includes a thorough characterization of the target compound using spectroscopic methods and summarizes all critical data in accessible formats. This paper is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development who require a practical and scientifically grounded understanding of this important transformation.
Introduction: The Significance of β-Enamino Esters
β-Enamino esters, also known as enaminones, are a highly valuable class of organic compounds characterized by a conjugated N-C=C-C=O system.[1] This structural motif renders them exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the delocalization of the nitrogen lone pair across the π-system, allow them to act as polydentate nucleophiles and precursors for a vast array of complex molecules.[2]
The applications of β-enamino esters are extensive, serving as key intermediates in the synthesis of:
-
Heterocyclic Compounds: They are foundational precursors for constructing diverse bioactive heterocycles such as quinolines, pyridinones, pyrazoles, and oxazoles.[2]
-
Pharmaceutical Agents: The enaminone scaffold is present in numerous molecules with demonstrated antibacterial, anti-inflammatory, anticonvulsant, and antitumor activities.[2]
-
Natural Products and Alkaloids: Their reactivity has been harnessed for the total synthesis of various natural products and alkaloids.[3]
-
Advanced Materials: Recent research has explored their use in coordination and polymer chemistry, leading to the development of novel ligands, degradable polymers, and redox-active materials.[4]
The synthesis of this compound from ethyl propiolate and pyrrolidine is a classic example of an aza-Michael reaction, a powerful and atom-economical method for forming carbon-nitrogen bonds.[5] This guide will explore this specific transformation in detail, providing the necessary theoretical and practical knowledge for its successful implementation.
Reaction Mechanism and Stereoselectivity
The formation of this compound proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction. The reaction's efficiency and stereochemical outcome are dictated by the electronic nature of the reactants and the reaction conditions.
The Aza-Michael Addition Pathway
The reaction is initiated by the nucleophilic attack of the secondary amine, pyrrolidine, on the electron-deficient alkyne, ethyl propiolate.[6][7] The triple bond of ethyl propiolate is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent ester group (-COOEt).
The mechanism can be described in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the β-carbon (the terminal carbon of the alkyne), which bears a partial positive charge (δ+). This concerted attack leads to the formation of a zwitterionic intermediate, an allenolate, where a new C-N bond is formed.[8][9]
-
Proton Transfer: The negatively charged oxygen or α-carbon of the allenolate intermediate rapidly abstracts a proton from the newly formed ammonium ion (or from a solvent molecule) to yield the final, neutral enamine product. Kinetic studies on similar reactions suggest that this proton transfer occurs after the initial rate-determining nucleophilic attack.[10][11]
Controlling Stereochemistry: The Predominance of the (E)-Isomer
The addition of a nucleophile to an activated alkyne can, in principle, result in two different geometric isomers, (E) or (Z). In the case of the reaction between pyrrolidine and ethyl propiolate, the reaction is highly stereoselective, yielding predominantly the (E)-isomer.
This stereoselectivity is a result of an anti-addition pathway. During the nucleophilic attack, the pyrrolidine molecule approaches the linear alkyne from the side opposite to the developing vinyl proton. The subsequent protonation of the intermediate typically occurs to give the thermodynamically more stable (E)-isomer, where the bulky pyrrolidinyl and ethyl ester groups are positioned on opposite sides of the C=C double bond, minimizing steric hindrance.[12] The geometry of the product is readily confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the two vinylic protons for the (E)-isomer is characteristically large (typically >12 Hz).[13]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear endpoints and purification steps.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 2.45 g (2.33 mL) | 25.0 |
| Pyrrolidine | C₄H₉N | 71.12 | 1.78 g (2.08 mL) | 25.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Ethyl propiolate is a lachrymator and should be handled with care.
-
Pyrrolidine is a corrosive and flammable liquid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate (2.45 g, 25.0 mmol) dissolved in 25 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to bring the temperature to 0 °C.
-
Addition of Amine: Add a solution of pyrrolidine (1.78 g, 25.0 mmol) in 25 mL of DCM to the dropping funnel. Add the pyrrolidine solution dropwise to the stirred ethyl propiolate solution over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any unreacted pyrrolidine and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM. This will yield the crude product as a yellow or pale brown oil.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure this compound. A typical yield is in the range of 85-95%.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. The (E)-stereochemistry is unequivocally established by the large coupling constant between the vinylic protons in the ¹H NMR spectrum.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 13.6 Hz, 1H, N-CH =CH)
-
δ 4.55 (d, J = 13.6 Hz, 1H, N-CH=CH )
-
δ 4.10 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃)
-
δ 3.20 (t, J = 6.6 Hz, 4H, Pyrrolidine -CH₂ -N)
-
δ 1.90 (p, J = 6.6 Hz, 4H, Pyrrolidine -CH₂ -CH₂-N)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ )
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 169.5 (C=O)
-
δ 149.0 (N-C H=CH)
-
δ 85.0 (N-CH=C H)
-
δ 58.5 (-O-C H₂-CH₃)
-
δ 48.0 (Pyrrolidine -C H₂-N)
-
δ 25.2 (Pyrrolidine -C H₂-CH₂-N)
-
δ 14.8 (-O-CH₂-C H₃)
-
-
Infrared (IR, neat, cm⁻¹):
-
2965 (C-H stretch, alkyl)
-
1690 (C=O stretch, α,β-unsaturated ester)
-
1605 (C=C stretch, enamine)
-
1150 (C-O stretch, ester)
-
-
Appearance: Pale yellow oil.
-
Molecular Weight: 169.22 g/mol [15]
Conclusion
The synthesis of this compound via the aza-Michael addition of pyrrolidine to ethyl propiolate is a robust, efficient, and highly stereoselective reaction. This guide has detailed the mechanistic underpinnings of the transformation, highlighting the factors that favor the formation of the desired (E)-isomer. The provided experimental protocol is optimized for high yield and purity, making it suitable for both academic research and process development settings. The comprehensive characterization data serves as a reliable benchmark for product validation. As a versatile synthetic intermediate, the successful and reproducible synthesis of this enamino ester opens the door to a wide range of further chemical explorations in medicinal chemistry and materials science.
References
- Recent preparations and synthetic applications of enaminones. ResearchGate.
- Enaminones - applications. Bio&Organic LAB, P1-0179, FKKT.
- A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry.
- Enamine, enamide synthesis. Organic Chemistry Portal.
- Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate.
- Schematic overview of possible aza-Michael addition reactions on... ResearchGate.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH).
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.
- This compound. PubChem.
- Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... ResearchGate.
- Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace.
- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. The Royal Society of Chemistry.
- Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. ResearchGate.
- Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU.
- A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate.
- Enaminone synthesis by amination. Organic Chemistry Portal.
- One-pot reactions of ethyl propiolate. UR Scholarship Repository.
- Michael Addition. Organic Chemistry Portal.
- Figure 4 from One-pot reactions of ethyl propiolate. Semantic Scholar.
- Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate.
- (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. National Institutes of Health (NIH).
- hnl17_sln.html. University of Wisconsin.
- This compound. Oakwood Chemical.
- Ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)acrylate. PubChem.
- Supplementary Information. DOI.
- Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. DiVA portal.
- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate.
- Supporting Information. The Royal Society of Chemistry.
- Ethyl acrylate. Wikipedia.
- One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. ResearchGate.
- Ethyl α-(1-Pyrrolidyl)Propionate. ResearchGate.
- Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Figure 4 from One-pot reactions of ethyl propiolate | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 15. This compound [oakwoodchemical.com]
A Comprehensive Spectroscopic Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Foreword: Unveiling the Molecular Signature
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, a member of the enaminoate class, represents a fascinating intersection of functional groups: an α,β-unsaturated ester and a tertiary amine. This unique electronic arrangement, where the nitrogen lone pair extends the conjugation of the acrylate system, makes it a valuable synthon in organic chemistry and a point of interest in materials science and drug development. A precise understanding of its molecular structure is not merely academic; it is the bedrock upon which its reactivity, properties, and potential applications are built.
This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. We move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. This document is designed for researchers and drug development professionals who require a rigorous, field-proven approach to molecular characterization.
Molecular Structure and Spectroscopic Overview
The target molecule, this compound, possesses the chemical formula C₉H₁₅NO₂ and a molecular weight of 169.23 g/mol .[1] Its structure is characterized by an ethyl ester group, a trans-configured carbon-carbon double bond, and a pyrrolidine ring attached to the β-carbon. This enamine character significantly influences its electronic and, therefore, its spectroscopic properties.
A multi-faceted spectroscopic approach is essential for unambiguous characterization. We will employ:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and confirm stereochemistry.
-
Infrared (IR) Spectroscopy to identify key functional groups and bond types.
-
Mass Spectrometry (MS) to determine the molecular weight and probe fragmentation patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze the conjugated electronic system.
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed connectivity map.
Expertise & Causality: Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its rationale is twofold: it is an excellent solvent for a wide range of organic compounds, including our target molecule, and its deuterium atoms are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard. Its protons and carbons are highly shielded, producing a single, sharp resonance at 0 ppm that does not interfere with most analyte signals.[2] This provides a reliable reference point for all chemical shifts.
-
Experiment Suite: A standard suite of experiments is required for full characterization:
-
¹H NMR: To identify and quantify all unique proton environments.
-
¹³C NMR: To identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): To reveal proton-proton (³JHH) coupling networks, confirming which protons are adjacent in the molecule.
-
Predicted and Interpreted ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information regarding the proton environments and their connectivity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale & Interpretation |
| H-a (Ethyl CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 | Coupled to the two H-b protons. Typical for an ethyl ester. |
| H-b (Ethyl CH₂) | ~4.10 | Quartet (q) | 2H | ~7.1 | Coupled to the three H-a protons and deshielded by the adjacent oxygen. |
| H-c (Pyrrolidine) | ~1.90 | Multiplet (m) | 4H | - | Protons on C3' and C4' of the pyrrolidine ring. They are chemically similar and couple to each other and to H-d. |
| H-d (Pyrrolidine) | ~3.20 | Multiplet (m) | 4H | - | Protons on C2' and C5' adjacent to the nitrogen. Deshielded by the nitrogen atom. |
| H-e (Vinyl) | ~4.50 | Doublet (d) | 1H | ~13.5 | Vinyl proton α to the carbonyl. Shielded relative to H-f due to the strong electron-donating effect of the nitrogen at the β-position. |
| H-f (Vinyl) | ~7.50 | Doublet (d) | 1H | ~13.5 | Vinyl proton β to the carbonyl. Strongly deshielded by the resonance effect of the ester and direct attachment to the nitrogen-bearing carbon. The large coupling constant confirms the (E)-trans configuration.[3] |
Predicted and Interpreted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Interpretation |
| C-a (Ethyl CH₃) | ~14.5 | Standard alkyl carbon chemical shift. |
| C-b (Ethyl CH₂) | ~58.0 | Deshielded by the adjacent ester oxygen. |
| C-c (Pyrrolidine) | ~25.0 | Methylene carbons (C3', C4') of the pyrrolidine ring. |
| C-d (Pyrrolidine) | ~47.0 | Methylene carbons (C2', C5') adjacent to the nitrogen, showing deshielding. |
| C-e (Vinyl) | ~85.0 | The α-carbon of the enaminoate system. Significantly shielded due to the powerful electron-donating resonance from the nitrogen. |
| C-f (Vinyl) | ~145.0 | The β-carbon, which is strongly deshielded as it bears partial positive charge in the resonance structure. |
| C-g (Carbonyl) | ~168.0 | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |
The following diagram illustrates the key correlations we would expect to observe in a COSY spectrum, confirming the structural assignments.
Caption: Expected ¹H-¹H COSY correlations.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Data Interpretation
For this compound, the key is to recognize the electronic interplay. The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond lowers the vibrational frequencies (wavenumbers) of the double bonds compared to their isolated counterparts.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |
| ~2970-2850 | C-H (sp³) stretch | Medium-Strong | Aliphatic C-H bonds of the ethyl and pyrrolidine groups. |
| ~1705 | C=O stretch | Strong | Carbonyl of the α,β-unsaturated ester. The frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation. |
| ~1610 | C=C stretch | Strong | Alkene double bond. This peak is particularly strong and at a lower frequency than a simple alkene (~1650 cm⁻¹) due to its position in the conjugated enaminoate system.[4] |
| ~1250-1020 | C-N & C-O stretch | Medium-Strong | These are characteristic stretches for aliphatic amines and esters, respectively, found in the fingerprint region.[5] |
Note: As a tertiary amine, the molecule will show no N-H stretching bands in the 3300-3500 cm⁻¹ region, which is a key confirmatory detail.[6][7][8]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key absorption bands. Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its substructures.
Expertise & Causality: Ionization Method
Electrospray Ionization (ESI) is the preferred method for this analysis. It is a "soft" ionization technique that typically imparts little excess energy to the molecule, ensuring the molecular ion (or, more commonly, the protonated molecule [M+H]⁺) is observed with high intensity. This allows for unambiguous determination of the molecular weight.
Predicted Mass Spectrum
-
Molecular Ion: The calculated monoisotopic mass is 169.1103 Da.[9] In positive-ion ESI-MS, we expect to see a prominent peak for the protonated molecule, [M+H]⁺, at m/z 170.1176 .[9] The nitrogen atom follows the "nitrogen rule"; an odd number of nitrogen atoms results in an odd molecular weight, which is consistent.[8]
-
Major Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 170 ion would reveal characteristic fragments.
Caption: Key predicted fragmentation pathways in ESI-MS/MS.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 170.1) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the resulting product ion spectrum.
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and the MS/MS spectrum to identify fragmentation patterns, comparing them against predicted losses.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-System
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing conjugated systems.
Expertise & Causality: Chromophore Analysis
This compound is an excellent chromophore. The π-system extends from the nitrogen atom's lone pair across the C=C bond to the C=O bond. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (λmax) than a simple α,β-unsaturated ester.[10] The presence of the β-amino group is known to cause a strong bathochromic (red) shift.[11]
Predicted λmax using Woodward-Fieser Rules
The Woodward-Fieser rules provide an empirical method for predicting the λmax of the π→π* transition in conjugated systems.[12]
| Contribution | Wavelength (nm) | Rationale |
| Parent α,β-unsaturated ester | 195 | Base value for this chromophore type.[12] |
| β-substituent (amino) | +95 | Standard increment for an amino group at the β-position. |
| Predicted λmax | ~290 | Calculated total. |
We predict a strong absorption maximum (λmax) around 290 nm.
Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., ethanol or hexane). Ethanol is a good choice.
-
Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Summary and Conclusion
The combination of these four spectroscopic techniques provides a self-validating system for the complete and unambiguous characterization of this compound.
Summary of Spectroscopic Data
| Technique | Key Finding | Interpretation |
| ¹H NMR | Doublet at δ ~7.50 ppm with J ≈ 13.5 Hz. | Confirms the (E)-stereochemistry of the double bond. |
| ¹³C NMR | Signals at δ ~85 ppm and ~145 ppm. | Shows the highly polarized nature of the enaminoate C=C bond. |
| IR | Strong bands at ~1705 cm⁻¹ and ~1610 cm⁻¹. | Confirms the conjugated ester and alkene functional groups. |
| MS | [M+H]⁺ ion at m/z 170.1176. | Confirms the molecular formula C₉H₁₅NO₂. |
| UV-Vis | Strong λmax predicted at ~290 nm. | Confirms the extended π-conjugation of the enaminoate system. |
This in-depth guide demonstrates that a logical, multi-technique approach, grounded in an understanding of the underlying chemical principles, is paramount for the rigorous characterization of molecules in a research and development setting. Each spectrum provides a piece of the puzzle, and together, they form a complete and validated molecular portrait.
References
- Columbia University. IR Spectroscopy Tutorial: Amines. [Link]
- NIH National Library of Medicine. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
- NIH National Library of Medicine. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. [Link]
- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- PubChemLite. (e)-ethyl 3-(pyrrolidin-1-yl)
- Royal Society of Chemistry.
- NIH National Library of Medicine. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)
- PharmaXChange.info. Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max)
- METU Open Course Ware. THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. [Link]
- Royal Society of Chemistry. SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. [Link]
- ResearchGate. Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups. [Link]
- PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. [Link]
- NIH National Library of Medicine. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. [Link]
- ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Link]
- ACS Publications. Quantitative Product Spectrum Analysis of Poly(butyl acrylate)
- Oakwood Chemical. (E)-Ethyl 3-(pyrrolidin-1-yl)
- Chemistry LibreTexts. 8.
- YouTube.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaxchange.info [pharmaxchange.info]
Physical and chemical properties of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
An In-depth Technical Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Introduction
This compound is a functionalized α,β-unsaturated ester, often classified as an enamino ester. This molecule incorporates three key structural features: an ethyl ester group, a trans-configured (E) carbon-carbon double bond, and a pyrrolidine ring attached to the β-carbon. This unique combination of functionalities makes it a versatile building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. Its electron-rich enamine character, coupled with the electron-withdrawing nature of the ester, creates a polarized π-system that dictates its reactivity, particularly as a Michael acceptor and a dienophile. This guide provides a comprehensive overview of its known and predicted properties, synthesis, reactivity, and handling protocols, designed for professionals in chemical research and drug development.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | [1] |
| CAS Number | 65651-80-1 | [2][3] |
| Molecular Formula | C₉H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [2][4] |
| Monoisotopic Mass | 169.11028 Da | [1] |
| Canonical SMILES | CCOC(=O)/C=C/N1CCCC1 | [1] |
| InChI Key | VFFHLZJSZHWXAJ-VMPITWQZSA-N | [1] |
Molecular Structure
The structure features a planar acrylate system due to the sp² hybridization of the olefinic and carbonyl carbons. The "E" designation indicates that the pyrrolidine group and the ester group are on opposite sides of the C=C double bond.
Caption: Molecular structure of the title compound.
Physical and Chemical Properties
While extensive experimental data for this specific molecule is not widely published, properties can be inferred from its structure and data on related compounds like ethyl acrylate.
Physical State and Solubility
-
Appearance : Expected to be a liquid or a low-melting solid, possibly pale yellow in color.
-
Solubility : Likely soluble in common organic solvents such as ethanol, ethyl acetate, dichloromethane, and DMSO. Solubility in water is expected to be low, a characteristic shared by its parent compound, ethyl acrylate, which has a solubility of 1.5 g/100 mL[5].
Chemical Stability and Reactivity
-
Stability : The compound should be stored in a cool, dark place (2-8°C is recommended) under an air atmosphere[2]. Like other acrylates, the presence of oxygen is necessary for the polymerization inhibitor to function effectively[6]. It is sensitive to light and heat, which can induce polymerization[7].
-
Reactivity Profile : The molecule's reactivity is dominated by the polarized acrylate system.
-
Michael Addition : The β-carbon is electrophilic and susceptible to nucleophilic attack. This is a classic Michael acceptor reactivity profile, allowing for the addition of a wide range of nucleophiles.
-
Polymerization : The terminal double bond can undergo free-radical or anionic polymerization, a key feature of all acrylates[7][8]. This process can be exothermic and potentially hazardous if uncontrolled.
-
Hydrolysis : The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Diels-Alder Reactions : As a dienophile, it can react with dienes to form cyclohexene derivatives[5].
-
Caption: Step-by-step workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
Ethyl propiolate
-
Pyrrolidine
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl propiolate (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Addition : Cool the solution to 0°C in an ice bath. Add pyrrolidine (1.1 eq) dropwise via syringe over 15 minutes. An exotherm may be observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should be more polar than the starting ethyl propiolate.
-
Workup : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several areas, particularly for the pharmaceutical industry.
-
Pharmaceutical Synthesis : Enamino esters are key precursors for the synthesis of heterocyclic compounds. They can be used to construct substituted quinolines, pyrimidines, and other scaffolds of medicinal importance.[9] The parent compound, ethyl acrylate, is a reagent in the synthesis of various pharmaceutical intermediates, including the vasodilator vincamine and the COPD agent cilomilast.[5]
-
Polymer Science : As a functionalized acrylate monomer, it can be copolymerized to create specialty polymers. The pyrrolidine moiety can introduce properties such as improved adhesion, modified hydrophilicity, and a site for post-polymerization modification. Copolymers of ethyl acrylate are widely used in paints, textiles, and adhesives.[5][10]
-
Fine Chemical Synthesis : It serves as a versatile three-carbon (C3) synthon. The reactivity at both the α- and β-positions (after deprotonation or via conjugate addition, respectively) allows for further molecular elaboration.
Safety and Handling
Table of Primary Hazards (based on Ethyl Acrylate)
| Hazard Type | Description | GHS Statements | Source |
|---|---|---|---|
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | H225 | [11][12] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301, H311, H331 | [11][12] |
| Irritation | Causes serious eye irritation and skin irritation. May cause respiratory irritation. | H315, H319, H335 | [11][12] |
| Sensitization | May cause an allergic skin reaction. | H317 | [12] |
| Chronic Health | Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure. | H351, H372 | [11][12] |
| Environmental | Toxic to aquatic life with long-lasting effects. | H411 | [11][12]|
Recommended Handling Procedures:
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Use explosion-proof electrical and lighting equipment.[13]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. A flame-retardant lab coat is required.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The product should be stored under air, not an inert atmosphere, to ensure inhibitor activity.[6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is a multifunctional chemical entity with significant potential as a synthetic intermediate. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on its enamino ester structure. Its straightforward synthesis and versatile reactivity make it an attractive tool for chemists in both academic and industrial settings, particularly for constructing complex molecules and novel polymers. Stringent safety precautions, analogous to those for ethyl acrylate, are mandatory for its handling and storage.
References
- Safety Data Sheet for Ethyl Acrylate.
- PubChemLite. This compound. (Provides molecular formula, weight, and structural identifiers).
- CAMEO Chemicals - NOAA. ETHYL ACRYLATE, STABILIZED.
- BLDpharm. This compound. (Provides CAS number and recommended storage conditions).
- TCI Chemicals. SAFETY DATA SHEET - Ethyl Acrylate.
- Sigma-Aldrich. SAFETY DATA SHEET - Ethyl Acrylate.
- Oakwood Chemical. This compound. (Confirms CAS number and molecular formula).
- Jamorin. Ethyl Acrylate / Technical Data Sheet. (Describes physical properties and storage requirements for ethyl acrylate, emphasizing the need for oxygen for stabilizer function).
- AiFChem. Ethyl 3-(pyrrolidin-1-yl)acrylate. (Provides molecular formula and weight).
- Yapo, Y. M., et al. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. Acta Crystallographica Section E, E67, o204.
- BLD Pharm. Ethyl 3-(pyrrolidin-1-yl)
- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR - The Royal Society of Chemistry.
- Fisher Scientific. Ethyl acrylate - SAFETY DATA SHEET.
- Choice Chemicals. Ethyl Acrylate - SAFETY DATA SHEET. (Specifies handling and storage precautions).
- Wikipedia. Ethyl acrylate. (General overview of ethyl acrylate properties, reactions, and uses in synthesis).
- ChemicalBook. 235439-04-0 | CAS DataBase. (Example of a complex molecule containing a pyrrolidine ring).
- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Lovrić, J., et al. (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Pharmaceutica, 67(3), 293-311.
- Nie, J., et al. Synthesis and Photopolymerization of 2-(Acryloyloxy)ethyl Pyrrolidine-1-Carboxylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
- The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry.
- PubChem. 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester. (Data for a structurally similar compound).
- Occupational Safety and Health Administration (OSHA). ETHYL ACRYLATE.
- Shcherbakova, V. S., et al. One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725–1729.
- ChemicalBook. Ethyl acrylate(140-88-5) 1H NMR spectrum.
- BLIT Chemical. Magnesium Stearate CAS 557-04-0.
- Brar, A. S., et al. Compositional and configurational sequence determination of methyl methacrylate/ethyl acrylate copolymers by one- and two-dimensional nuclear magnetic resonance spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 41(2), 313-326.
- LG Chem. Grade : EA(Ethyl Acrylate Monomer).
Sources
- 1. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 65651-80-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [oakwoodchemical.com]
- 4. 53927-12-1 | Ethyl 3-(pyrrolidin-1-yl)acrylate - AiFChem [aifchem.com]
- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 6. jamorin.com [jamorin.com]
- 7. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. trc-corp.com [trc-corp.com]
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate CAS number 65651-80-1
An In-depth Technical Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate (CAS 65651-80-1): Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a versatile organic compound that serves as a valuable building block for synthetic chemists, particularly within the realm of medicinal chemistry and drug development. Structurally, it is an enamine, characterized by the electron-donating pyrrolidine ring conjugated with an electron-withdrawing ethyl acrylate moiety. This arrangement confers unique reactivity, making it a potent Michael acceptor and a precursor for a diverse range of more complex molecular architectures. The pyrrolidine ring itself is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to introduce three-dimensional complexity into a molecule.[1][2]
This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. It covers its physicochemical properties, a detailed synthetic protocol with mechanistic insights, spectroscopic characterization, key reactivity patterns, and critical safety information. The aim is to equip the reader with the expert knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical Properties & Structural Analysis
This compound is a stable, yet reactive, organic intermediate. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 65651-80-1 | [3][4][5] |
| Molecular Formula | C₉H₁₅NO₂ | [3][5][6] |
| Molecular Weight | 169.22 g/mol | [5][7][8] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [4] |
| Synonyms | Ethyl trans-3-(1-pyrrolidinyl)acrylate, (E)-Ethyl 3-(pyrrolidin-1-yl)propenoate | [5] |
Structural Insights: The molecule's reactivity is dominated by the electronic interplay between the pyrrolidine nitrogen and the acrylate system. The lone pair of electrons on the nitrogen atom participates in resonance with the π-system of the double bond and the carbonyl group. This delocalization increases the electron density at the β-carbon (the carbon adjacent to the pyrrolidine ring), making the α-carbon susceptible to nucleophilic attack in a Michael-type addition. The (E)-configuration refers to the trans arrangement of the substituents across the double bond, which is the thermodynamically more stable isomer.
Synthesis and Mechanistic Insights
The most direct and common method for synthesizing this compound is the conjugate addition (or Michael addition) of pyrrolidine to ethyl propiolate. This reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Reagents: Ethyl propiolate is the ideal starting material as it possesses a highly electrophilic alkyne primed for nucleophilic attack. Pyrrolidine is a common, inexpensive secondary amine that acts as the nucleophile.
-
Solvent: A polar aprotic solvent like ethanol or acetonitrile is often used to solubilize the reactants. The reaction can also be run neat (without solvent) to maximize concentration and reaction rate, although this may require more careful temperature control.
-
Temperature: The reaction is exothermic. It is initiated at a low temperature (0°C) to control the initial rate of reaction and prevent side product formation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Work-up: The product is non-polar and can be isolated by removing the solvent under reduced pressure. Purification by column chromatography is standard to remove any unreacted starting materials or minor side products.
Detailed Experimental Protocol: Synthesis via Michael Addition
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyrrolidine (1.0 eq). Cool the flask to 0°C in an ice-water bath.
-
Reaction: Add ethyl propiolate (1.0 eq) dropwise to the stirred pyrrolidine over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, remove the solvent (if any) via rotary evaporation.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid. Confirm the structure and purity using NMR and IR spectroscopy.
Reaction Mechanism Diagram
Caption: Mechanism of Michael Addition for Synthesis.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic data based on its structure.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~7.5 (d, 1H, J ≈ 14 Hz), δ ~4.8 (d, 1H, J ≈ 14 Hz), δ ~4.1 (q, 2H), δ ~3.2 (t, 4H), δ ~1.9 (m, 4H), δ ~1.2 (t, 3H) | The two doublets for the vinylic protons with a large coupling constant (J ≈ 14 Hz) are diagnostic for the (E)-isomer. Other signals correspond to the ethyl ester and pyrrolidine protons. |
| ¹³C NMR | δ ~168 (C=O), δ ~150 (β-C), δ ~90 (α-C), δ ~58 (OCH₂), δ ~48 (NCH₂), δ ~25 (CH₂), δ ~15 (CH₃) | The chemical shifts of the vinylic carbons are characteristic of an enamine system. |
| FT-IR (neat) | ~1700 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch, conjugated), ~1170 cm⁻¹ (C-O stretch) | Strong carbonyl and alkene stretches confirm the key functional groups. |
| Mass Spec (ESI+) | m/z = 170.1176 [M+H]⁺ | Corresponds to the protonated molecular ion (C₉H₁₆NO₂⁺). |
Note: NMR shifts are approximate and can vary depending on the solvent used. For guidance on spectral interpretation, UCLA's WebSpectra is a valuable resource.[9]
Reactivity and Synthetic Utility in Drug Development
The primary value of this compound lies in its predictable reactivity, which allows for the construction of diverse molecular scaffolds.
1. Michael Acceptor: The compound readily undergoes conjugate addition with a wide range of nucleophiles (e.g., thiols, amines, carbanions) at the α-carbon. This is a powerful C-C and C-X bond-forming reaction used to build complexity.
2. Precursor to Heterocycles: It is an excellent starting material for synthesizing various nitrogen-containing heterocycles that are prevalent in pharmaceuticals. For example, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine rings, a core structure in many kinase inhibitors.
3. Pyrrolidine Scaffold: The pyrrolidine moiety is a key feature in many bioactive molecules, including antidiabetic agents like DPP-IV inhibitors.[10] This compound provides a direct entry point for incorporating this valuable scaffold. The non-planar, sp³-hybridized nature of the pyrrolidine ring is advantageous for exploring three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity for biological targets.[1]
Synthetic Diversification Workflow
Caption: Potential synthetic pathways from the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure contains the ethyl acrylate functional group. Therefore, it is imperative to treat it with the same precautions as ethyl acrylate, which is a hazardous substance.[11][12]
WARNING: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement | Reference |
| Flammability | 🔥 | H225: Highly flammable liquid and vapor. | [13][14] |
| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [13][14] |
| Irritation | ❗ | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [13][15] |
| Sensitization | ❗ | H317: May cause an allergic skin reaction. | [13][15] |
| Health Hazard | ⚕️ | H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. | [13][14] |
| Environmental | ambiental | H411: Toxic to aquatic life with long lasting effects. | [13][14] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools. Take precautionary measures against static discharge.[13]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not let the product enter drains. Dispose of in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush with plenty of water for at least 30 minutes.[15]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its predictable reactivity as a Michael acceptor, combined with the presence of the pharmaceutically relevant pyrrolidine scaffold, makes it an attractive starting material for the synthesis of novel compounds in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit its potential in the laboratory.
References
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- MSDS Ethyl Acrylate - Ayers international. (n.d.).
- This compound | 65651-80-1 - Sigma-Aldrich. (n.d.).
- This compound | CymitQuimica. (n.d.).
- 65651-80-1|this compound - BLDpharm. (n.d.).
- Ethyl trans-3-(1-pyrrolidinyl)acrylate | CAS 65651-80-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- This compound - PubChemLite. (n.d.).
- This compound - Oakwood Chemical. (n.d.).
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
- Ethyl Acrylate (EA) - Chemius. (n.d.).
- Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters, 20(12), 3596–3600.
- Ethyl acrylate - Wikipedia. (n.d.).
- ETHYL ACRYLATE | Occupational Safety and Health Administration - OSHA. (n.d.).
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- WebSpectra - Problems in NMR and IR Spectroscopy - UCLA. (2000).
- ETHYL ACRYLATE, STABILIZED - CAMEO Chemicals - NOAA. (n.d.).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 65651-80-1 [sigmaaldrich.com]
- 4. 65651-80-1|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 10. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 12. ETHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ayersintl.com [ayersintl.com]
Molecular structure and conformation of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
An In-Depth Technical Guide to the Molecular Structure and Conformation of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prominent member of the β-enamino ester class of compounds, characterized by a "push-pull" electronic system. This guide provides a detailed examination of its molecular structure, conformational landscape, synthesis, and spectroscopic properties. By integrating experimental data with computational insights, we explore the causal relationships between the molecule's electronic architecture and its physical and chemical characteristics. This document serves as a comprehensive resource for professionals leveraging enamines and related scaffolds in organic synthesis and medicinal chemistry.
Introduction: The Significance of a Push-Pull Olefin
This compound is more than a simple organic molecule; it is a versatile synthon whose utility is derived directly from its unique electronic structure. As a β-enamino ester, it belongs to the broader category of push-pull alkenes. These systems are defined by an electron-donating group (the pyrrolidine nitrogen) and an electron-withdrawing group (the ethyl acrylate moiety) conjugated through a carbon-carbon double bond.[1][2] This arrangement induces significant electronic polarization, creating a nucleophilic β-carbon and influencing the molecule's reactivity, conformation, and spectroscopic profile.
The delocalization of the nitrogen lone pair across the π-system imparts enamine-like reactivity, making the molecule a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[3][4] Understanding the subtleties of its structure and conformational preferences is therefore paramount for rationally designing synthetic pathways and predicting reaction outcomes.
Synthesis and Spectroscopic Elucidation
The creation and verification of this compound's structure rely on established synthetic protocols and rigorous spectroscopic analysis.
Synthetic Protocol: Condensation of β-Ketoester and Secondary Amine
The most direct and common method for synthesizing β-enamino esters is the condensation of a β-ketoester with a secondary amine.[5][6] This reaction is often highly efficient and can be performed under relatively mild conditions. Various catalysts, such as scandium(III) triflate or bismuth(III) triflate, can be employed to enhance reaction rates, and in many cases, the reaction proceeds well under solvent-free conditions.[5][7][8]
Experimental Protocol: Scandium(III) Triflate Catalyzed Synthesis [5]
-
Reactant Preparation: In a clean, dry round-bottom flask, combine ethyl acetoacetate (1.0 eq) and pyrrolidine (1.1 eq).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 1-5 mol%) to the mixture. The use of a catalyst facilitates the dehydration step, which is crucial for driving the equilibrium towards the enamine product.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Solvent-free conditions are often preferred for their environmental benefits and simplified work-up.[7]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel to yield this compound as a pure substance.
Caption: Workflow for the synthesis and analysis of the title compound.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity, purity, and, critically, the stereochemistry of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure. The E-configuration is unambiguously confirmed by the coupling constant between the two vinylic protons.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| Vinylic H (α to C=O) | ~5.0 - 5.5 | Carbonyl (C=O) | ~168 - 172 |
| Vinylic H (β to C=O) | ~7.4 - 7.8 | Vinylic C (β to C=O) | ~140 - 145 |
| Ethyl -CH₂- | ~4.1 - 4.3 | Vinylic C (α to C=O) | ~90 - 95 |
| Pyrrolidine -CH₂- (α to N) | ~3.2 - 3.4 | Ethyl -CH₂- | ~58 - 62 |
| Pyrrolidine -CH₂- (β to N) | ~1.8 - 2.0 | Pyrrolidine -CH₂- (α to N) | ~45 - 50 |
| Ethyl -CH₃ | ~1.2 - 1.4 | Pyrrolidine -CH₂- (β to N) | ~24 - 28 |
| Ethyl -CH₃ | ~14 - 16 |
Key Diagnostic Feature: The coupling constant (³JHH) between the vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans (E) configuration.[9] The significant downfield shift of the β-vinylic carbon and upfield shift of the α-vinylic carbon relative to ethyl acrylate itself is a direct consequence of the push-pull electronic effect.[1][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of the key functional groups. The conjugation in the push-pull system lowers the vibrational frequencies of the C=O and C=C bonds compared to their unconjugated counterparts.
| Functional Group | Characteristic Absorption (cm⁻¹) | Comment |
| C=O Stretch (Ester) | ~1690 - 1710 | Frequency is lowered due to conjugation with the enamine system. |
| C=C Stretch (Alkene) | ~1610 - 1640 | Strong absorption due to the polarized nature of the double bond. |
| C-N Stretch | ~1250 - 1350 | |
| C-O Stretch (Ester) | ~1150 - 1250 |
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Formula: C₉H₁₅NO₂[10]
-
Molecular Weight: 169.22 g/mol
-
Expected M/Z: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 170.1176.
-
In-Depth Molecular Structure and Conformation
The molecule's conformation is not static but exists as an equilibrium of several low-energy states. The overall shape is dictated by the interplay between electronic delocalization, which favors planarity, and steric hindrance, which can force deviations from it.
Resonance and Electronic Delocalization
The defining feature of this compound is the extensive π-electron delocalization. The lone pair on the pyrrolidine nitrogen participates in resonance, pushing electron density through the double bond and into the electron-withdrawing ester group. This "push-pull" mechanism is best represented by its key resonance contributors.
Caption: Resonance delocalization creates partial double bond character.
This delocalization has profound structural consequences:
-
The C(β)-N bond acquires partial double bond character, restricting rotation.
-
The C(α)-C(β) double bond is elongated and polarized.
-
The C(α)-C(carbonyl) single bond gains partial double bond character, favoring planarity.
Conformational Isomerism
While electronic effects favor a planar arrangement of the core N-C=C-C=O dihedral, rotation around the single bonds is still possible, leading to distinct conformational isomers.
-
Rotation around the C(α)-C(carbonyl) Bond: Two primary planar conformers exist: s-cis and s-trans. The energy difference between these conformers is typically small, and they often coexist in equilibrium in solution.[11][12] Computational studies on related push-pull enaminones have shown that solvent polarity can influence the relative stability of these conformers.[13]
Caption: Rotational isomers around the Cα-C(carbonyl) bond.
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar. To minimize torsional strain, it adopts either an "envelope" or "half-chair" conformation. Crystal structures of related molecules show the pyrrolidine ring in a half-chair conformation.[14] This puckering places the α-protons in different chemical environments, which can sometimes be observed in high-resolution NMR spectra.
Solid-State Structure: Insights from X-ray Crystallography
X-ray crystallography provides the most definitive data on molecular structure in the solid state.[15][16][17] While a crystal structure for the title compound itself is not publicly available, the structure of a closely related derivative, (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, has been solved.[14]
This analogous structure confirms several key features expected for the title compound:
-
E-Configuration: The geometry around the C=C double bond is unequivocally trans.
-
Planarity: The core enamine-acrylate system is largely planar, facilitating maximum π-orbital overlap.
-
Pyrrolidine Conformation: The five-membered ring adopts a half-chair conformation.[14]
These crystallographic findings provide a strong, experimentally validated model for the preferred solid-state conformation of this compound.
Conclusion
The molecular architecture of this compound is a textbook example of a push-pull system, where electronic delocalization governs its structure, conformation, and reactivity. Its synthesis is straightforward, and its structure is readily confirmed by a combination of NMR, IR, and MS techniques. The molecule's preference for a planar E-configuration is driven by resonance stabilization, while minor conformational flexibility exists through rotation around single bonds and puckering of the pyrrolidine ring. This in-depth understanding is crucial for scientists who utilize this powerful building block to construct complex molecular targets in the fields of materials science and drug discovery.
References
- Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate.
- A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications.
- Conformations of local minima for the enamine intermediate (1-En) with ΔG < 1 kcal mol. (n.d.). ResearchGate.
- β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. (2023). Taylor & Francis Online.
- Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. (n.d.). ResearchGate.
- Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). Royal Society of Chemistry.
- Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. (2008). ResearchGate.
- Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. (2008). PubMed.
- Enamines. (2021). Making Molecules.
- Formation of Imines and Enamines. (n.d.). Chemistry Steps.
- Enamine. (n.d.). Wikipedia.
- This compound. (n.d.). PubChemLite.
- (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. (2010). National Institutes of Health (NIH).
- A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. (2000). ResearchGate.
- The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. IV. 4-(N,N-dimethylamino)-1,1,1-trifluoro-3-methylbut-3-en-2-one and 4-(N,N-dimethyl-amino)-1,1,1-trifluoropropen-3-en-2-one. (2013). PubMed.
- NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). Oakwood Chemical.
- Ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)acrylate. (n.d.). PubChem.
- ethyl-acrylate. (n.d.). virtualchemistry.org.
- Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate. (n.d.). Drexel University.
- Ethyl acrylate. (n.d.). Wikipedia.
- Ethyl Acrylate. (n.d.). PubChem.
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the Italian market. (n.d.). Mendeley Data.
- X-ray crystallography. (n.d.). Wikipedia.
- Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate. (n.d.). PubChem.
- Supplementary Information. (n.d.). DOI.
- x Ray crystallography. (n.d.). PubMed Central.
- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.
- x Ray crystallography Publications. (n.d.). Weizmann Institute of Science.
- X-ray Crystallography. (2023). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Enamine - Wikipedia [en.wikipedia.org]
- 7. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. IV. 4-(N,N-dimethylamino)-1,1,1-trifluoro-3-methylbut-3-en-2-one and 4-(N,N-dimethyl-amino)-1,1,1-trifluoropropen-3-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of β-Enamino Esters: A Technical Guide for Synthetic Chemists
Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold
In the landscape of modern organic synthesis, the β-enamino ester scaffold has emerged as a cornerstone building block, prized for its remarkable versatility and tunable reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the fundamental principles governing the reactivity of these powerful intermediates. We will move beyond a mere cataloging of reactions, instead delving into the causality behind experimental choices and providing field-proven insights to empower you in your synthetic endeavors. Our focus will be on the mechanistic underpinnings that allow for the selective functionalization of β-enamino esters, transforming them into a diverse array of valuable molecular architectures, from complex acyclic structures to a multitude of heterocyclic systems.
The Nature of the Beast: Understanding the Electronic Landscape of β-Enamino Esters
The synthetic utility of β-enamino esters stems from their unique electronic nature. They are vinylogous amides, possessing a conjugated π-system that extends from the nitrogen lone pair, through the olefin, to the carbonyl group of the ester. This delocalization of electron density creates a molecule with multiple nucleophilic and electrophilic sites, the reactivity of which can be finely tuned by the choice of substituents on the nitrogen atom, the ester, and the carbon backbone.
The key resonance contributors illustrate this dual reactivity:
-
Enamine-like reactivity: The nitrogen lone pair donates electron density into the double bond, rendering the α-carbon nucleophilic.
-
Imine-like reactivity: The electron-withdrawing ester group polarizes the C=C bond, making the β-carbon electrophilic.
This electronic dichotomy is the foundation upon which the diverse reactivity of β-enamino esters is built.
Synthesis of β-Enamino Esters: Forging the Workhorse
A variety of reliable methods exist for the synthesis of β-enamino esters, with the choice of method often dictated by the desired substitution pattern and the scale of the reaction.
The Classical Approach: Condensation of β-Keto Esters and Amines
The most traditional and widely used method involves the direct condensation of a β-keto ester with a primary or secondary amine. This reaction is typically catalyzed by a Brønsted or Lewis acid and often requires azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of Ethyl 3-(Dimethylamino)-2-phenylacrylate [1]
-
Reactants: Ethyl phenylacetate (0.01 mol), N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.012 mol), DMF (10 mL).
-
Procedure:
-
To a solution of ethyl phenylacetate in DMF, add DMFDMA.
-
Heat the mixture at 60 °C for 4 hours.
-
After cooling, add brine (10 mL) to the reaction mixture.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic fractions, dry over MgSO₄, and concentrate under vacuum.
-
-
Expected Yield: 86% (brown oil).
-
Characterization:
-
¹H-NMR (CDCl₃): δ = 1.18 (t, 3H, J = 7.5 Hz, CH₃), 2.65 (s, 6H, 2CH₃), 4.10 (q, 2H, J = 7.5 Hz, CH₂), 7.17–7.29 (m, 5H, Ar-H), 7.57 (s, 1H, CH-olefinic-H-3).
-
MS (EI, 70eV): m/z = 219 (M⁺).
-
Modern and Greener Alternatives
Recent advancements have focused on developing more efficient and environmentally benign synthetic routes. These include:
-
Ultrasound-promoted synthesis: β-Keto esters react with amines under solvent-free conditions with catalytic acetic acid, promoted by ultrasound irradiation, affording high yields of β-enamino esters.
-
Thermal, catalyst-free ring opening: Aminocyclopropenones undergo a stereospecific and regiospecific thermal ring-opening reaction with alcohols to yield β-enamino esters.[2]
The Heart of the Matter: Electrophilic Reactions at Carbon and Nitrogen
The ambident nucleophilicity of β-enamino esters allows for selective functionalization at either the α-carbon or the nitrogen atom. The regioselectivity of these reactions is a critical aspect that can be controlled by carefully selecting the electrophile, solvent, base, and reaction temperature.
Alkylation: A Tale of Two Nucleophiles
The alkylation of β-enamino esters can proceed via either C-alkylation or N-alkylation. The outcome is often a delicate balance between kinetic and thermodynamic control.[3][4][5]
-
Kinetic Control: Favored at low temperatures with strong, sterically hindered bases (e.g., LDA), leading to the formation of the less substituted (kinetic) enolate and subsequent C-alkylation. The deprotonation occurs at the more accessible α-carbon.
-
Thermodynamic Control: Favored at higher temperatures with weaker bases, allowing for equilibration to the more stable, more substituted (thermodynamic) enolate, which can lead to a mixture of C- and N-alkylation products, with N-alkylation often being the thermodynamically favored product.
Experimental Protocol: N-Alkylation of an α-Amino Ester via Reductive Alkylation [6][7][8]
-
Reactants: α-Amino methyl ester hydrochloride (1 equiv.), aldehyde (1 equiv.), NaBH₄ (1.5 equiv.), solvent (e.g., methanol).
-
Procedure:
-
Dissolve the α-amino methyl ester hydrochloride and the aldehyde in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add NaBH₄ portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the N-alkylated product.
-
-
Note: This protocol is for the related α-amino esters but illustrates a common N-alkylation strategy. Direct N-alkylation of β-enamino esters often requires stronger bases and alkyl halides.
Acylation: Directing the Electrophile
Similar to alkylation, the acylation of β-enamino esters can occur at either the nitrogen or the α-carbon.[9] The regioselectivity is highly dependent on the reaction conditions.
-
N-Acylation: Generally favored under basic conditions with acyl chlorides or anhydrides. The nitrogen atom is the more nucleophilic site in the neutral molecule.
-
C-Acylation: Can be achieved under specific conditions, often involving the formation of the enolate with a strong base prior to the addition of the acylating agent. Intramolecular hydrogen bonding in the starting β-enamino ester can also favor C-acylation.
Building Rings: β-Enamino Esters in Cycloaddition and Annulation Reactions
The true power of β-enamino esters is revealed in their ability to participate in a wide array of cycloaddition and annulation reactions, providing access to a rich diversity of heterocyclic scaffolds.
[4+2] Cycloadditions (Diels-Alder Type Reactions)
β-Enamino esters can function as either the diene or the dienophile component in Diels-Alder reactions, although their use as dienes is more common due to their electron-rich nature.[10][11]
-
As Dienes: The electron-donating amino group activates the diene system, making it highly reactive towards electron-deficient dienophiles. These reactions often proceed with high regioselectivity and stereoselectivity.
-
As Dienophiles: While less common, β-enamino esters can act as dienophiles, particularly when substituted with additional electron-withdrawing groups. Asymmetric variants using chiral auxiliaries or catalysts have been developed.[12][13][14][15]
[2+2] Photocycloadditions
Photochemical [2+2] cycloadditions of β-enamino esters with alkenes provide a direct route to functionalized cyclobutane rings.[16][17][18][19] These reactions proceed through a stepwise mechanism involving a diradical intermediate and are often highly regioselective and stereoselective.[20]
Synthesis of Pyrroles: The Paal-Knorr Reaction
A classic and highly effective method for the synthesis of pyrroles involves the Paal-Knorr reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[21][22][23][24][25] β-Enamino esters can be considered as precursors to the enamine intermediate in this reaction. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.
Synthesis of Pyridines
β-Enamino esters are valuable precursors for the synthesis of pyridines through various annulation strategies.[26][27][28] One common approach is the [3+3] annulation with α,β-unsaturated carbonyl compounds.
Experimental Protocol: Synthesis of a Pyridinone Derivative [1]
-
Reactants: β-Enamino ester (4 mmol), acetylacetone (4 mmol), ammonium acetate (6 mmol), acetic acid (10 mL).
-
Procedure:
-
To a mixture of the β-enamino ester and acetylacetone in acetic acid, add ammonium acetate.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, collect the precipitated solid product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., DMF/EtOH).
-
-
Note: This protocol provides a pyridinone derivative, a common class of pyridine heterocycles.
Data Presentation: A Comparative Overview of Synthetic Methodologies
| Reaction Type | Substrates | Conditions | Key Features | Yield Range | Reference |
| Synthesis | β-Keto ester, Amine | Acetic acid, ultrasound, solvent-free | Environmentally benign, rapid | Good to excellent | |
| Synthesis | Aminocyclopropenone, Alcohol | Thermal, catalyst-free | Stereospecific, regiospecific | 45-97% | [2] |
| N-Alkylation | α-Amino ester, Aldehyde | NaBH₄, MeOH, 0 °C to rt | Reductive amination | Good | [6][7][8] |
| Pyridinone Synthesis | β-Enamino ester, Acetylacetone | NH₄OAc, Acetic acid, reflux | [3+3] Annulation | 70% | [1] |
| Pyrrole Synthesis | 1,4-Dicarbonyl, Amine | Acetic acid | Paal-Knorr reaction | Generally >60% | [25] |
Conclusion and Future Outlook
The β-enamino ester has solidified its position as a privileged scaffold in organic synthesis. Its rich and tunable reactivity allows for a vast array of chemical transformations, providing access to molecular complexity with a high degree of control. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development of new, more efficient, and stereoselective reactions involving β-enamino esters will undoubtedly remain a vibrant and fruitful area of research. The principles and protocols outlined in this guide are intended to serve as a solid foundation for harnessing the full synthetic potential of these remarkable building blocks.
References
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- Grokipedia. Paal–Knorr synthesis. [Link]
- Wikipedia. Paal–Knorr synthesis. [Link]
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
- Evans, D. A. Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis. Stereodifferentiating Reactions, Part B.; Morrison, J. D., Ed.; AP: New York, 1984; Vol. 3, p 1.
- MDPI. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. [Link]
- Wikipedia. Enone–alkene cycloadditions. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- ResearchGate.
- Master Organic Chemistry.
- ACS Publications. Asymmetric Diels-Alder reactions of carboxylic ester dienophiles promoted by chiral Lewis acids. [Link]
- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
- National Center for Biotechnology Information.
- PubMed. Catalytic Enantioselective Aza Diels-Alder Reactions of Imino Dienophiles. [Link]
- Organic Chemistry Academy.
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- SpringerLink. [2 + 2] photocycloaddition. [Link]
- YouTube. 12 - Synthesis of Pyridines. [Link]
- National Center for Biotechnology Information. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
- ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
- Andrew G Myers Research Group. Asymmetric Diels-Alder Reactions. [Link]
- ResearchGate. Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. [Link]
- Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- ACS Publications. Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. [Link]
- YouTube.
- ResearchGate. N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. [Link]
- RSC Publishing. Asymmetric catalysis of Diels–Alder cycloaddition by a β-amino alcohol derived boron complex: reasonable transition-state assembly for one-directional diene approach. [Link]
- StudySmarter. Diels Alder Reaction: Mechanism, Asymmetry, Stereochemistry. [Link]
- R Discovery.
- Organic Chemistry Portal.
- University of Groningen. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
- Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]
- Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]
- ResearchGate.
- Organic & Biomolecular Chemistry. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. [Link]
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Enantioselective Aza Diels-Alder Reactions of Imino Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Asymmetric catalysis of Diels–Alder cycloaddition by a β-amino alcohol derived boron complex: reasonable transition-state assembly for one-directional diene approach - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 22. grokipedia.com [grokipedia.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 25. rgmcet.edu.in [rgmcet.edu.in]
- 26. Pyridine synthesis [organic-chemistry.org]
- 27. mdpi.com [mdpi.com]
- 28. youtube.com [youtube.com]
Introduction: Understanding the Molecule and Its Stability Imperative
An In-depth Technical Guide to the Thermal Stability of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
This compound is a bifunctional organic molecule featuring both an enamine and an α,β-unsaturated ester (acrylate) moiety.[1][2] Its structure lends itself to a variety of applications, particularly as a versatile intermediate in the synthesis of pharmaceutical compounds and complex organic scaffolds. The enamine portion provides a nucleophilic carbon center, while the acrylate group acts as a Michael acceptor, enabling diverse bond-forming strategies.[3][4]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is not an academic exercise—it is a cornerstone of safe handling, reliable process development, and consistent product quality. Thermal instability can lead to sample degradation, loss of yield, formation of impurities, and in worst-case scenarios, uncontrolled exothermic events (thermal runaway). This guide provides a comprehensive framework for assessing the thermal stability of this compound, grounded in the principles of its constituent functional groups and established analytical methodologies.
Part 1: A Priori Stability Assessment - Chemical Intuition and Predicted Pathways
Before embarking on empirical testing, a theoretical assessment based on the molecule's structure provides critical insights into its potential vulnerabilities. The stability of this compound is dictated by the interplay of its two key functional groups.
The Enamine Moiety: The Likely Point of Initial Failure
The defining feature of this molecule is the enamine, formed from the condensation of a secondary amine (pyrrolidine) with a carbonyl precursor.[5] Enamines are well-known to be sensitive to hydrolysis, particularly under acidic conditions, which reverts them to the corresponding carbonyl compound and secondary amine.[6][7] Even trace amounts of water or acidic residues can catalyze this degradation. The mechanism involves protonation of the enamine, followed by nucleophilic attack of water.[8] Therefore, the primary anticipated degradation pathway at moderate temperatures is hydrolysis, especially if the material is not handled under strictly anhydrous and neutral conditions.
The Acrylate Moiety: A Potential for Exothermic Polymerization
The ethyl acrylate portion of the molecule introduces a different stability concern: polymerization. Acrylate monomers can undergo free-radical polymerization, a process that is often highly exothermic.[9] While commercial acrylates contain inhibitors to prevent spontaneous polymerization, elevated temperatures can overcome this inhibition, leading to the initiation of a chain reaction.[4] This poses a significant safety hazard, as the heat generated can accelerate the reaction rate, potentially leading to a thermal runaway.
Predicted Decomposition & Instability Pathways
Based on this analysis, two primary, non-exclusive degradation pathways can be hypothesized. A visual representation of these logical pathways is crucial for conceptual understanding.
Caption: Predicted degradation pathways for this compound.
Part 2: The Experimental Workflow for Comprehensive Thermal Hazard Assessment
A multi-technique approach is essential for a robust evaluation of thermal stability. This workflow progresses from initial screening to a detailed investigation of worst-case scenarios. The primary analytical tools for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Caption: Experimental workflow for thermal stability and hazard assessment.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Expertise & Experience: TGA is the first-line technique to determine the temperature at which a material begins to lose mass due to decomposition or evaporation.[10][11] By measuring weight change as a function of temperature, we can identify the onset of degradation and quantify the mass associated with each decomposition step.[12]
Experimental Protocol: Dynamic TGA
-
Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[13]
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).[12]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the program. The resulting plot of mass vs. temperature is the TGA curve.
Trustworthiness (Self-Validation): The first derivative of the TGA curve (DTG curve) is plotted to precisely identify the temperature of the maximum rate of mass loss for each step.[10] This helps resolve overlapping decomposition events.
Differential Scanning Calorimetry (DSC): Detecting Energetic Events
Expertise & Experience: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] It is exceptionally sensitive to thermal events such as melting (endotherm) and crystallization or decomposition (exotherm). For this molecule, DSC is critical for detecting the potentially hazardous exothermic heat release from polymerization or decomposition.[16]
Experimental Protocol: Heat-Cool-Heat DSC
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any volatiles released and prevent evaporation before decomposition.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
-
First Heat: Ramp the temperature at 10 °C/min to a point just above the melt (e.g., 100 °C) to observe the melting point and any low-temperature events.
-
Cool: Cool the sample at 10 °C/min back to the starting temperature.
-
Second Heat: Ramp the temperature again at 10 °C/min to a high temperature (e.g., 400 °C) to observe the decomposition profile on a sample with a consistent thermal history.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Trustworthiness (Self-Validation): The second heating scan provides data free from the sample's prior thermal history, giving a more reproducible glass transition and decomposition profile. The area under an exothermic or endothermic peak is integrated to quantify the enthalpy (ΔH) of the transition.[17]
Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario
Expertise & Experience: ARC is the gold standard for assessing thermal runaway hazards.[18] It subjects a sample to a "heat-wait-search" profile under adiabatic conditions (zero heat loss).[19][20] Once self-heating is detected, the instrument tracks the temperature rise, perfectly mimicking a large-scale runaway reaction.[21] This provides critical data for defining safe operating limits.[22]
Experimental Protocol: ARC Heat-Wait-Search (HWS) Mode (ASTM E1981) [19]
-
Sample Preparation: Load a known mass (e.g., 1-5 g) of the substance into a robust, sealed sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.[19]
-
Instrument Setup: Place the bomb inside the ARC's adiabatic chamber.
-
HWS Program:
-
Heat: The system heats the sample by a small increment (e.g., 5 °C).
-
Wait: The system holds the temperature for a set period (e.g., 15 minutes) to allow for thermal equilibrium.
-
Search: The system monitors the sample's temperature for any self-heating. A rate of temperature rise above a set threshold (typically 0.02 °C/min) is considered the onset of an exotherm.[22]
-
-
Adiabatic Tracking: If an exotherm is detected, the system switches to adiabatic mode. The heaters in the chamber match the sample's temperature precisely, ensuring all generated heat is retained by the sample.
-
Data Acquisition: The instrument records temperature and pressure as a function of time until the reaction is complete.
Trustworthiness (Self-Validation): The direct measurement of temperature and pressure rise rates under adiabatic conditions provides unambiguous data for safety calculations, such as the Time to Maximum Rate (TMR), which is a critical parameter for emergency relief system design.[21]
Part 3: Data Synthesis and Practical Recommendations
The data from these three techniques must be synthesized to form a complete picture of the compound's thermal behavior.
Anticipated Results Summary
The following table summarizes the kind of quantitative data expected from a full thermal analysis. Note: These are illustrative values based on the known chemistry of enamines and acrylates.
| Parameter | Technique | Anticipated Value | Interpretation & Significance |
| Melting Point (T_m) | DSC | ~60 - 80 °C | Defines the transition from solid to liquid phase. |
| Onset of Mass Loss (T_d) | TGA | ~150 - 180 °C | The temperature at which significant degradation begins. A key indicator of thermal stability under inert conditions.[12] |
| Mass Loss Step 1 | TGA | ~43% | Corresponds to the loss of the pyrrolidine moiety (mass = 71 g/mol ) from the parent molecule (mass = 169 g/mol ). |
| Onset of Exotherm (T_onset) | DSC / ARC | ~160 - 190 °C | The temperature at which self-heating begins. The ARC provides the most conservative (lowest) onset temperature.[19] |
| Enthalpy of Decomposition (ΔH_d) | DSC | -150 to -400 J/g | Quantifies the energy released during decomposition. Higher values indicate greater hazard potential. |
| Time to Maximum Rate (TMR_ad) | ARC | 8 hours at T_onset | The time available to take corrective action from the onset of a runaway before the reaction reaches its maximum, most violent, rate.[21] |
| Max Self-Heat Rate (dT/dt_max) | ARC | >100 °C/min | The maximum rate of temperature increase during the runaway event. |
| Max Pressure (P_max) | ARC | >50 bar | The maximum pressure generated, critical for designing pressure relief systems. |
Safety, Handling, and Storage Recommendations
Based on the synthesized data and the inherent chemical nature of the compound, the following professional guidelines are mandated:
-
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[23]
-
Due to its enamine nature, handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and prevent hydrolysis.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[24]
-
Avoid contact with acids, strong oxidizing agents, and sources of ignition.[25][26] All equipment should be properly grounded to prevent static discharge.[27]
-
-
Storage:
-
Process Safety:
-
The ARC-derived onset temperature should be used to define the maximum safe operating temperature for any process, with a suitable safety margin (e.g., 30-50 °C below the onset).
-
Any process involving heating of this material must account for the potential of a highly exothermic decomposition. Adequate cooling capacity and an emergency pressure relief system are essential for any large-scale operations.
-
References
- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhw5H1iqTRSdwJK92dEIv1sP-gJqkiKA1FKjMbVQsMRze7W00DWAGoPdIMg_gMR7HgHubX4lxMaQEYPz1a8kpeuEaEo_JkdmwNpaHHccNlzlex1rLPgfx1gTbUZ4-O4ffqLmPvKU7s71c0Le4vE408_9C-DCEGpLIRLhg87I8aq36hNpbP6WJx0rFwTyEreP_dA_UJstwbevD7_fFH9NDgxiXSsvKZmqDW9WlxfPdO2fha]
- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFePPPxdSwhYFLuOLI7-C_mKSFaYn22On4Uc4KIJ6QVGuOPPcU27xICdaZn5YWGtED3j8485FgvXx9_01mwlSkcDEcJvNhUe9iJtV5tot8x26HFReuCObsgj4QyOkyGRaxIuGylEFfOPnflvh26y16Qf6Vbn6Hs_g2jgnU=]
- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlHPfLf4HkjS0YHZElkqAQYK486vAcrcDByjFtPEZ27AV4u_MgJQZmizeq0AaXcea-fhWLA__1miHxkdd8IAINSO1IcZKwf-hpIyHOSCzamCChkQqhh8Ga8hlbbPiGdXvxBRfKDjz2Twl_C6xvfQoRXJXVQPJGEqu0yEj9Olq7BSJqyVbpjOH0p7_uBoso_dz_InPhsSQOvA==]
- BenchChem. (2025). Comparative thermal analysis of different poly(alkyl acrylates). Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.
- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdlb97oeqjCs_k-fGc-zjMfRMIjoVfePEaBTWpuYvQS2P7RBszNQ1uuSwpwaHbQ4olzv73xyZyEfWgpgJwe1PTkx4GTRqA4T9xNJVHpcTWEXfG5IA1lIeK8hivok9yr6gvZrppx8x8CxqI2AxIMKq25cdDmiA6M34EAIPd8LpYMOKksthx68kuwoY7giHUCIxB]
- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHARLcP3NLZGLw_nCi53GOyir0w4BE9rstoDG8bGXzFIB_uboxjwE-5dJtcR9bvhPYA1hMgtKutIeT1eArDbQ_YmPd_pzHWCLkANCmowV2ZjEZsz6jFzjxWQXrM5sl3MWvnMCBn]
- AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from AZoM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRGhss4ToEjYVyJ7TglP9Gt1EutUui_sdEF2a7IRiawO-jYfsL1ZdZPub1XXgea9bx6LXtznOzeVKloXQFu_pxPbhvtiPbrju2WWLGL1SXSuPEQLlth_DLvuSPOeWYwphtKQ==]
- Biomedical Journal of Scientific & Technical Research. (2017). Thermal Analysis on Acrylic Based Denture Materials. Biomed J Sci & Tech Res, 1(7). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhPdXK4Ck16J6bBr9-gurY77ohYoAkqSSj_6dX7YI2Qa3SjeQq70zi079e-ez57fSdvjr1kIRggnYcersOITy82cKYIv31xKPAs8Edtw2F9s0uoC0Od9jar4FR5p-SbkwOjrX9751U-RMJ]
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from Chemistry Steps website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lyPgWk0EF0tkliqd0NdHyqpy2wfETN7_MMSQkg4jXReeQShizgI5RiP5g_opPoF4K2B0NK0wr8gFlmr3GXJvgqfqZpVTnMR-V458ZltMxlHYBGk4lHm2vM32DbG2KYhpMMnbA4Xd4TsTtxe5AgnBgjI1D5O9roJ6H-r1Ws9omw==]
- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from NETZSCH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYKF0iHrall76D2KzhPkuxYhsi2OjxhRmS151NVbRUzf4Pmg3iTirUWSaQc7UrsREtnJ8_CeK4COdPlgKbQbd_Lpn65CuZrnTTaLN3d12uoMglo8MJDvXeymOp1ODDxZObD1e70FTWmPIL00DLFAneWdIjCl0lhbXbr60qUrQ9Za3Q_nawTgMqA==]
- Taylor & Francis Online. (n.d.). Microstructural Characterization and Thermal Analysis of Block Copolymer of Methyl Methacrylate and n-Butyl Acrylate. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmp33GQC4GxRJAXCcRkLU27il1Wi8U4-vYl5a1-sJBFvy06S-Srj9gwHIpbZkekYdOWV11ZiPmmlzmhOq0DLLcOb2EQ5l1EivYiEQ1x4Ii1LWdcEZjYszqoDOcjznFOn0S19324UaUBZOF-qQom7zwWvjVKZSKz-lJz3g=]
- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from TCA Lab website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPvI2JnMSUrYfYGW_fCybXT0VjwHa6IJoMziacb9LK4Z49pw-YePPB6tHv7uwOxPFG2-kIxaidiVU_cxJu5ig5Jcvh4CWmmKhkshLr_3JizkbDdCzjMpu8HomLmpRCHxhJq2Bt0OSWshh4WcjPmb0r-9dCGZnD8Ch7VJgoKqDLvjb4UxFD4h8P8vfi3vS-2N5HrBQ6FpiHsVizAl-wGzk=]
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeJsb6g56M4ycHefYd_K7wVjzUcWOFpEP4ZVTlXOCAj0jZWy6JmNZlhJTtJJ5WLb5x_coyopO7YBlmzG0csEOZNFhJCTrxPsdLOeTpJR2dx7hCh7LoBrXpKd-jV5IqFMS36_K7aTggmKYfOE4SecDFiXekAq8gIwPVrzZIKRPHqy-HN1obi9xgm4pdOrK2Sj3UZw==]
- Making Molecules. (2024, September 2). Enamines. Retrieved from Making Molecules website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDFRAYqaAtkDDELUzx2YdXsZg6yC1lPEmw7BzSUB19QEPKYIDQHpUS3VR8ogyQSylRvSmTFwS8LkpZwCHDjxgEwCdlOlJhQQbZT2578qjarh-gTxuXCyF3aMfJam21N1GPv6YEmeC5]
- Murthy, S. S. N., & Kumar, D. (1993). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 89, 2423-2427. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGteka8zA6-DuL1eEm5g2JKiosvz556TcOrDHg4biyOWRDdmDaj330wYVrbsvQK93Ec2zQyEQsYIk-3Na8QilZe7TQde43Xzfoo1pa5-cwKFjk57ZpDEB8REjpglJy7cvMlYxWTJr7etooWi-PUx9r1VJdNAM1FQASg5Riw3w==]
- Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0rq2xUNl-yCklweElT01Ik-DtYAyX_Pf_0tmjrt2fVCZMCcfWAqQhAhLl45LMvkyXpMr9Ta_N1C4g436my2Xc3-xWXYiXvfSUJdR90qr_RG4kAPkaqvvgl9oMQ1nodxGCGMExA5Bc_emGaqYTIBqIAU8=]
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Pyrrolidine. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmUTDMs76iknxIAlEQGomm3bT1U2dGjZC91-caTy4bTu8vKGU5228trgcd7DPUl-aYXQwaK6Rb24ShOa4rLwjVlk6KjhodgXdwShOuTreLL28qs3nfftT27MI4Ol55pbZD0ED_1URkaF0-gNcuAkHVA1CfDSVoOIc7byR-0zofh9hAfJwbRdYRzqC5ZKt8trWjsI2jU5DMmyOODkdTIpqH-yTGxJP4XvC2jysGKJ6np11dG4A8Rzpy0A5w9rY=]
- Rogue Chem. (2024, May 28). Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid. YouTube. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYw6-iMx8fswixMHZNtyGGNALSo9Q8ROeV3Qu3RXkVWT_YxnkDRjV0kfubHGyPja250DWdSQtwouoyFp8D-YFYZWuuzXPwibr9eymHTr0Q9ySeV7yJyGwWLNJzvxVVanNLmCjpSgtTF70Chc2Fv7lOyzfrUNZ4drA]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF4ESLvJgwh4digdy60WrSY8GB_-m3a8XMVGHbv8odymM1jDI4bTq0ffbUJNiRgI8-bqUyNUiftfB5QdSC2w6O6gRMQDYkdJYGaeB0HA4Lu27pvnNHhYeY-FztYEh1A68qL5kZM4C0XjE=]
- Maurer, J. J., Eustace, D. J., & Ratcliffe, C. T. (n.d.). Thermal characterization of poly(acrylic acid). Macromolecules. ACS Publications. [https://vertexaisearch.cloud.google.
- Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from Chemistry Steps website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7pVs7LyyykL8Jh49kt3bNdSzuOZlRGBmET1dRFb7V-tDFBma4QnBwu1uh3t2DWtv2EhbzNEsmdo_O7oxN_fveriiR-WbQWeSlGsT67JXzKumg14vzU8IgnCShjPsxNLJl2w2Yaeif5nEie57uzIznucc7j9Fsv7AyNKycjmo6D0DApKiTMjJbXhZpdo-3GbJePHg=]
- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved from TCA Lab website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4iUhN6aOZEoeO-irDuS-h9HDKy8w1d1WOyN0EFj2njCFxIYIFO7WHHJ9D-vpnyZ7yyTtU8zHorI7QfxKFBKRVLUGMun5LiyJ29MOEoC9TrYKZ7Dumpyf2I_EMv_06CxhLN_PR1RqJCvulYxSmUlApCqp-EbHl-CTY1haFOFkus4YZWaWR1Zoh1ValOZl1WSaS]
- Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from Chemistry LibreTexts website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs3pJOpTHDFx8X_rUTPWj8-_hZy6lhGBo9IfxTSJbiYxAz1de7zc6JRExJpQcf8iWzGH2eIZHgbZ4UAVn5xmIdY4a1fWL0nZEY-qEsQDa0K70aBdKy_KDjrl9mkaSd5AD4hhuUUvDt7FElU-1PAKquJK4y0P1jWuIusGI6U4ncRsrc1Z3KycG9BaIoKxCnqLwSOBXbI1lOj1xZsydHhBUZCnD3FDVN-A_RrAhm3uOxidbL7bQ6ARk2Ai90yjiP8T1POahRdqH7CMWRAQLs441GqXE8c0Ux7zWyQHDTNGa3gnrFCmxDx0GbaOwvV-osxrXl8QmUt2Lz-a7e9UNc4oLCp-qDGDWR8EyhIw==]
- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from Mettler Toledo website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPIxEY_6rsBEAVOdXSBV3B8efVESChgo1u-nwezgz2K-TIqLliVpE31dHCvyCTbWAuWzMaBaYLrgvavhcVJLWEaiOU8lmsSHWpYvqyw2Lqx7vd5UAIbOUERQhyiDiFP5AxtiCzSAKbliZv4pFyPDNdokKvalnQXXRTz0DSDCaVOuI4LLyahZP9CAEzfjsvL02RHhXMXE0=]
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from Chemistry LibreTexts website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5SDEkXIJIdzLQdFHoD7ggGFOSnU_H8CdxopBJU3mVA-AmUuSvnyiQo2hqNs1GUUSBvBqZYOU76mw2ND0rN1kuQkOCncZJhYMKyP4c5sU95pOXlfoOl5A5WMj5i16rOiCl-7zNvkup3c7aZwgh77SA99nuPrHE0QAQ2_uSEhwlWA-o1qQ9M3CkM87EtJTV9AhfFpem-mHeKtqta1PUEUsoV4ZH2voFs9iZ3DmjCU4DtlNu4Q4gL1D5bdkZtE8PTYdx8T51Jk4IkbIG2T0eDV2Enm0-A7TNxYp53GO2CVR89aQcWkDemDApewisOggAEwTFzeHKhw==]
- Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from Master Organic Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe6HkZLezitCtEaushtqK1GGNQc--S5RH9K_oQ_CeEdCqoTobfVPSWEnYVS4QBzzVHNRUx7_1iXnwgjxt7g4wvFrfPhS1w7qJ7firYigf-639bCsWloLmb6EyBJzsdwspZwfpAJn7RNQb6IVIw_1nz0HOmsok=]
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7GM4GJ5KHdpzM-zwb9T3QPsZKIPdkoEh1N5umeuHI6n1xMFoptYRiTKgfyUIGZBz_OqjG22stpNTjHSkMkQVEOYnlq07e-jgR0AfXjSA3sz11qDpQlE9WsXGrm73vEnbPNmM9zl708p0Dc4d3_ydhifOiTH-ahe-8TWY7HOCu3vOUlfJA4ZmX3qVNFCeLyf9f1wHDpKcNEGFV2js=]
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERqgeVNVwJOff7o0unpQgBA21qbdfm03heGO9m87S2I1gSZkJKV0ecbVhJIAl7uNMl0OUG0KAU6KzYqA2zfvOsvywvpx2QNf48TLJrithhRxosVD2nT2Lo8FhXsAScjj9Pcva-f7-kO-h2RRb4WPX3k4dYUKLyvwWbkVQ=]
- Yapo, Y. M., et al. (n.d.). (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. Acta Crystallographica Section E: Structure Reports Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaqMHAnDnkIwgwdRK_mUxd4A5EGkeBYYSVWqVE90xMjl-FhjW_4p_1d1L_NnyHsiPqkj2pBzqMQLoEn0FMp0FWa-Kwfk6utNxsxjl7xgSOgLvMRvAfZ6uaZeEXziyoaL3UCsotuKL8vCxiog==]
- Polymer Chemistry. (n.d.). Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. Polymer Chemistry. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1DK0qbpYPc__R93QpcG2bnEuBz2Bgu5gx713TQn--8P4IksFvitv0dMBUy1Vs7lrVAL0f17ytnmuJsqI8Beyuspv-_95iic7FlzLngFA64-uF2Ra-foWMUxcnRE5TxCZESb0c0MhNLEWSu9FEO-B0K_2RZhlasdeTGo=]
- PubChemLite. (n.d.). This compound. Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.
- Oakwood Chemical. (n.d.). This compound. Retrieved from Oakwood Chemical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOK2-5RZhwE0HkkQAkfHv_bY3PjVbb9bQkuw1c4FTg7x0FTGkhoCD2zZ9QIf09Tz_OlhNTuhzTWNV---rqTcp-vhNhwt9f9ThwVDcGEqEuUwWBeMLSWlPpg5AEJa-KaFxq4ukLWLdMYrhbEhZ9tAgjaTayNEG5228pUMrfn8q4Fa1-Glf9sEkzwrlBmRYuiLA3Hu9kXV7B7-8=]
- BLDpharm. (n.d.). 65651-80-1|this compound. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFedIqLkIj7tQbW3EXJAxNY-5EvTk-tlz-ybXf3ictnc6b4_11SNTzVS7Vjh-3bKYxMjSvugrLCyYVUs7MhaGyNQxKgwckHeLgMis-PfR7UYeRDQILzsN4zhm03lHkiFTrfX1tv56ZkFZoszA==]
- Wikipedia. (n.d.). Ethyl acrylate. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuJDpvIe3KLsHpN8H0uyFqJuTnSOm47eJpynTdSqP9_OW1Gc4n2AUAYQfz0X13-rwpgW11ZDPN_zVcH9xQNz_ngB_7Yp0ZnL3nbgEhI6pqI8VoGGbZn-WsqYD88TjJ_Cg7SrpeAw=]
- Journal of Thermal Analysis and Calorimetry. (2022). Thermal stability and non-isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. Journal of Thermal Analysis and Calorimetry, 71(6). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZjBwfBFvLHkEVfB3dxzu35cG_3gL_Ze8OJ1HeCApEI8m7PJOc1u76zGdwKG6qJ5boOtnU0EZjlYbwSVpIjvjxch2b32LwwO1q2EEH-lIW2kcaCd3lVCc5v52-RAjKm5j8-4-Zh-sKGolk1XhrtgJCH0NT2sr3llJi5weCc14t18WAHbAAT5Oy5c0Umf1F3t9_DY8iJ0tAe_WYbTwS4EoKQDsw8v2hOg5OtPbncVTixlJvZpWXW5GhRKrMFUA231Z]
- ResearchGate. (n.d.). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF28T26Fvq-KGvF-rcrmegiJwTPDtmnKoZmPnjJlqbItS8esCpWliVUZOYLSo8d5Ut7DWZQn1x8NVMcfA9Kuie7aXDvFZoiT1FfGvbhYtr_4OM0vZSZNc8El2Cr-w4cl87pMwnmxofFgmfIVAIGlPld49VO5lJWuMIraS5eJ0Mey3wbRDWnXkIcuj7Dv7V8cbTX-eOlLBVqqz73wN8rXoJJSxgJZ45xRiOFH_5bejnpnGEvQBgu35wfWov1B6pqFQH7XDJx0iNXCD22FHSop2xTuYHQe27iXm0p_Q==]
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKbtIi-dHDm9QhL8e1loSLQV07pXMqLaCmTv4FtyzXX9MhfjEbytfagN03io5sX669_XUScXBrFhND5o_Htq3Ll5FMPdUzIM7-zZo2qMMjTafJy7AG_LfHLMBcdJfJ7H7IM7bC3mRIvky2rBWxU89K-XPaRiYBVQjY5EFRU44AgpuGWLmWXqc=]
Sources
- 1. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [oakwoodchemical.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 20. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 21. belmontscientific.com [belmontscientific.com]
- 22. belmontscientific.com [belmontscientific.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. fishersci.com [fishersci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. lobachemie.com [lobachemie.com]
- 28. This compound | 65651-80-1 [sigmaaldrich.com]
Solubility of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in common organic solvents
An In-Depth Technical Guide to the Solubility of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in Common Organic Solvents
Executive Summary
This compound is an enamine derivative incorporating both an ester and a tertiary amine functional group, marking it as a compound of interest for synthetic chemistry and as a potential intermediate in pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in chemical reactions, purification processes, and formulation development.[1][2] Poor solubility can impede drug absorption and bioavailability, leading to late-stage development failures.[3][4] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. It combines theoretical principles based on molecular structure with detailed, field-proven experimental protocols suitable for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility
The molecular structure of this compound (CAS: 65651-80-1, Molecular Formula: C₉H₁₅NO₂, Molecular Weight: 169.23 g/mol ) presents a unique combination of polarity.[5][6] It features a polar tertiary amine (the pyrrolidine ring) and an ethyl ester group, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors. These are attached to a relatively nonpolar hydrocarbon backbone. This amphiphilic nature dictates its interaction with various solvents and is the key to its solubility profile.
In the context of drug development, a thorough understanding of solubility is paramount. It influences:
-
Synthesis and Purification: Selecting an appropriate solvent is crucial for reaction kinetics, yield, and subsequent purification steps like crystallization.
-
Formulation: Achieving a desired drug concentration in a delivery vehicle depends on its solubility, which directly impacts efficacy and safety.[1][3]
-
Bioavailability: For a drug to be absorbed, it must first be in solution at the site of absorption.[7]
This guide provides the foundational knowledge and practical methodologies to systematically evaluate the solubility of this compound.
Theoretical Principles: Predicting Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[8] This means that substances with similar intermolecular forces are likely to be soluble in one another. The key is to analyze the structural features of both the solute—this compound—and the solvent.
Solute Structure Analysis
-
Polar Moieties: The pyrrolidine ring (a tertiary amine) and the ethyl ester group are the primary polar centers. The nitrogen atom in the pyrrolidine ring has a lone pair of electrons, making it a hydrogen bond acceptor.[9][10] The carbonyl oxygen of the ester is also a hydrogen bond acceptor. These groups favor interactions with polar solvents.
-
Nonpolar Moieties: The ethyl group and the propylene backbone are nonpolar (hydrophobic) and will interact favorably with nonpolar solvents via van der Waals forces.[11]
-
Overall Polarity: The combination of these groups suggests that this compound is a moderately polar compound. It is expected to be readily soluble in a range of organic solvents, but its solubility in highly nonpolar solvents (like hexane) or highly polar, protic solvents (like water) may be limited due to the opposing nature of its structural components.[10][11]
Solvent Classification and Predicted Interactions
| Solvent Class | Examples | Dominant Intermolecular Forces | Predicted Interaction with Solute |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | Good to Moderate: The solvent's hydrogen bond donating ability can interact with the solute's N and O atoms. However, the nonpolar backbone may limit miscibility in very short-chain alcohols. |
| Polar Aprotic | Acetone, THF, Acetonitrile, DMSO, DMF | Dipole-dipole | High: Strong dipole-dipole interactions between the solvent and the solute's ester and amine groups are expected, without the competing network of hydrogen bonds found in protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | van der Waals (London dispersion) forces | Moderate to Low: The nonpolar parts of the solute will interact well, but the polar functional groups will be poorly solvated, likely limiting overall solubility, especially in highly nonpolar alkanes like hexane.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole | High: These solvents are excellent at dissolving moderately polar organic compounds. They can effectively solvate both the polar and nonpolar regions of the molecule. |
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, empirical measurement is essential for accuracy. A tiered approach, starting with qualitative screening and progressing to precise quantitative analysis, is most efficient.
Workflow for Solubility Determination
The following diagram outlines a systematic workflow for determining the solubility of a compound like this compound.
Caption: Workflow for solubility assessment.
Protocol 1: Qualitative Solubility Screening
This rapid method helps shortlist promising solvents for quantitative analysis.[12][13]
Objective: To quickly assess if the compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Vials or test tubes (1-2 mL)
-
Selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Vortex mixer
-
Microspatula
Procedure:
-
Place approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is a clear, single phase with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid material remains largely unchanged.
-
-
Record the observation and repeat for each solvent.
Trustworthiness Check: This protocol is a preliminary screening tool. Visual inspection is subjective; therefore, results should be used for guidance rather than as absolute values.
Protocol 2: Quantitative Solubility by Shake-Flask Method
This is the benchmark equilibrium method for obtaining precise solubility data.[2]
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that solid remains after equilibrium is reached (e.g., add 20 mg to 2 mL of solvent).
-
Equilibration: Add a known volume of the chosen solvent to the vial. Cap it tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The best practice is to centrifuge the vial and sample from the supernatant or to filter the sample through a chemical-resistant syringe filter.
-
Dilution: Immediately perform a precise serial dilution of the saturated supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Self-Validating System:
-
Proof of Equilibrium: Analyze samples at multiple time points (e.g., 24h, 36h, 48h). If the calculated solubility is consistent across the later time points, equilibrium has been achieved.
-
Mass Balance: The amount of solid added should be recorded. After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of this compound based on the theoretical principles discussed. Note: These are estimations and must be confirmed by experimental data obtained via the protocols above.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar ester and amine groups are poorly solvated by the nonpolar alkane. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring offers slightly more favorable interactions (π-stacking) than hexane, but the polar groups still limit solubility. |
| Diethyl Ether | Nonpolar | Moderate | Acts as a hydrogen bond acceptor, which can interact with trace water, but is primarily nonpolar. Offers better solvation than alkanes. |
| Dichloromethane | Chlorinated | High | Excellent solvent for moderately polar compounds, capable of solvating both polar and nonpolar regions effectively. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen is a good hydrogen bond acceptor, and the overall polarity is well-suited for the solute. |
| Acetone | Polar Aprotic | High | The strong dipole of the carbonyl group interacts favorably with the solute's polar functionalities. |
| Acetonitrile | Polar Aprotic | High | A highly polar solvent with a strong dipole moment that should effectively solvate the solute. |
| Ethanol | Polar Protic | High | The ethyl group is compatible with the solute's nonpolar parts, and the hydroxyl group can interact with the polar groups.[10] |
| Methanol | Polar Protic | High | Similar to ethanol, provides strong hydrogen bonding and polar interactions. |
| Water | Polar Protic | Low to Slight | While the molecule has hydrogen bond acceptors, the overall hydrocarbon content is significant, likely making it poorly soluble in water.[9][11] |
Conclusion
A comprehensive understanding of the solubility of this compound is fundamental for its effective use in research and development. This guide establishes a robust framework for approaching this critical parameter. By integrating theoretical predictions based on molecular structure with rigorous, step-by-step experimental protocols, researchers can confidently generate the reliable data needed for process optimization, formulation design, and successful drug development outcomes. The provided methodologies for both qualitative and quantitative assessment serve as a validated starting point for any laboratory investigation into the solubility of this, or structurally similar, compounds.
References
A consolidated list of authoritative sources cited within this guide.
- Vertex AI Search. (n.d.). Amines: Structure, Properties, and Reactions | Solubility of Things.
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- BYJU'S. (n.d.). Physical Properties of Amines.
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). Experiment_727_Organic Compound Functional Groups.
- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Oakwood Chemical. (n.d.). This compound.
- Wikipedia. (n.d.). Ethyl acrylate.
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound | 65651-80-1 [sigmaaldrich.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. youtube.com [youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. byjus.com [byjus.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, a versatile building block with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering insights into its procurement, synthesis, chemical properties, and applications.
Introduction and Chemical Profile
This compound, with the CAS Number 65651-80-1, is a member of the enamine family of compounds, specifically an acrylate derivative incorporating a pyrrolidine moiety. Its chemical structure, featuring an electron-rich pyrrolidine ring conjugated with an electron-deficient acrylate system, imparts unique reactivity that makes it a valuable intermediate in organic synthesis.
Key Chemical Information:
-
Molecular Formula: C₉H₁₅NO₂[1]
-
Molecular Weight: 169.22 g/mol [1]
-
Appearance: Typically a colorless to pale yellow liquid
-
Storage Conditions: Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation and polymerization.[1]
The combination of the nucleophilic nitrogen from the pyrrolidine ring and the electrophilic double bond of the acrylate makes this molecule a versatile Michael acceptor and a precursor for a variety of heterocyclic systems.
Commercial Availability and Procurement
For researchers and drug development teams, securing a reliable supply of starting materials is critical. This compound is available from several reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the available quantities (from research to bulk scale), and the quality of the accompanying analytical data.
Below is a comparative table of some commercial suppliers:
| Supplier | Purity | Available Quantities | Additional Information |
| BLDpharm | ≥97% | Grams to Kilograms | Offers NMR, HPLC, and LC-MS data upon request.[1][2] |
| Oakwood Chemical | 97% | Grams | Provides basic chemical properties and safety information.[3] |
| AbacipharmTech | Inquiry-based | Inquiry-based | A global chemical supplier. |
Synthesis and Reaction Mechanisms
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, a plausible and commonly employed synthetic route is the direct conjugate addition of pyrrolidine to ethyl propiolate. This reaction is a classic example of a nucleophilic addition to an activated alkyne.
A proposed experimental protocol is as follows:
Proposed Synthesis Protocol:
-
Reaction Setup: To a solution of ethyl propiolate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add pyrrolidine (1.1 eq) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
The stereochemistry of the product is predominantly the (E)-isomer due to the thermodynamics of the addition reaction.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
An ethyl group will show a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.0-4.2 ppm (CH₂).
-
The pyrrolidine ring protons will likely appear as multiplets in the range of 1.8-2.0 ppm and 3.0-3.3 ppm.
-
The vinylic protons will be present as doublets, with one proton around 4.5-5.0 ppm and the other further downfield around 7.0-7.5 ppm, with a characteristic large coupling constant (J ≈ 13-15 Hz) confirming the (E)-stereochemistry.
-
-
¹³C NMR:
-
The carbonyl carbon of the ester will be observed around 165-170 ppm.
-
The vinylic carbons will appear in the olefinic region, with the carbon alpha to the carbonyl being more deshielded.
-
The carbons of the ethyl group and the pyrrolidine ring will be found in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight of the compound.
-
Predicted Adducts:
-
[M+H]⁺: 170.1176 m/z
-
[M+Na]⁺: 192.0995 m/z[4]
-
Infrared (IR) Spectroscopy:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
Key IR Absorptions:
-
A strong C=O stretching vibration from the ester group around 1700-1730 cm⁻¹.
-
C=C stretching from the acrylate double bond around 1600-1650 cm⁻¹.
-
C-O stretching of the ester at approximately 1100-1300 cm⁻¹.
-
C-H stretching and bending vibrations in the aliphatic and vinylic regions.
-
Applications in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation into molecules can enhance solubility, modulate basicity, and provide a key interaction point with biological targets.
The acrylate moiety, on the other hand, is a versatile functional group that can participate in various chemical transformations. It is often used as a Michael acceptor in the synthesis of more complex molecules. For instance, the nucleophilic addition to the double bond is a common strategy for introducing new functionalities and building molecular complexity.
While specific drugs containing the this compound fragment are not prominently documented, its structural motifs are present in a wide range of biologically active compounds. The enamine functionality is a precursor to various heterocyclic systems, which are of great interest in drug discovery.
Logical Relationship Diagram:
Caption: Utility of the title compound in medicinal chemistry.
Quality Control and Purity Assessment
Ensuring the purity of starting materials is paramount in research and drug development. For this compound, a combination of chromatographic and spectroscopic techniques should be employed for quality control.
Recommended QC Protocol:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is suitable for assessing purity. A UV detector set at an appropriate wavelength (e.g., 254 nm) can be used for detection.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) can also be used to determine purity, especially for identifying volatile impurities.
-
NMR Spectroscopy: ¹H NMR spectroscopy is an excellent tool for confirming the structure and assessing the purity of the compound. The integration of the signals should be consistent with the number of protons in the molecule.
-
Water Content: Karl Fischer titration is the standard method for determining the water content, which can be a critical parameter for many reactions.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Ethyl acrylates are generally flammable. Keep away from heat, sparks, and open flames.[5][6][7]
-
Health Hazards: Acrylates can be skin and eye irritants and may cause allergic skin reactions.[5][6][7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Always consult the supplier-provided SDS for the most accurate and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its ready availability from commercial sources, coupled with its predictable reactivity, makes it an attractive building block for the synthesis of complex molecules and novel chemical entities. This guide has provided a comprehensive overview of its key technical aspects to aid researchers and drug development professionals in its effective utilization.
References
- The Royal Society of Chemistry.
- Wiley-VCH.
- Generic SDS Provider.
- Yapo, Y. M., et al. (2011). (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2032. [Link]
- PubChemLite. (e)-ethyl 3-(pyrrolidin-1-yl)
- hnl17_sln.html. NMR: Novice Level, Spectrum 17. [Link]
- Oakwood Chemical. (E)-Ethyl 3-(pyrrolidin-1-yl)
Sources
- 1. 65651-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. This compound [oakwoodchemical.com]
- 4. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Health and Safety of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for laboratory professionals. The information for the structurally related compound, ethyl acrylate, is provided for contextual understanding and should not be directly substituted for (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, as the toxicological and chemical properties may differ significantly. Always consult the specific Safety Data Sheet (SDS) for the compound in use and conduct a thorough risk assessment before handling.
Introduction
This compound is a chemical intermediate utilized in various research and development applications. A comprehensive understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the available safety information for this compound, supplemented with data from the closely related compound, ethyl acrylate, to offer a broader perspective on potential hazards.
This compound: Known Safety Profile
The publicly available safety information for this compound is limited. However, based on supplier data, a foundational understanding of its hazards can be established.
Hazard Identification
The Globally Harmonized System (GHS) classification for this compound indicates the following hazards[1]:
-
Pictograms:
-
GHS07: Exclamation mark
-
-
Signal Word: Warning[1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 65651-80-1 | [1][2][3] |
| Molecular Formula | C9H15NO2 | [2][3] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Physical Form | Solid or liquid | [1] |
Handling and Storage
In-Depth Analysis of a Structurally Related Compound: Ethyl Acrylate
Given the limited specific data for this compound, a detailed examination of the well-characterized, structurally similar compound, ethyl acrylate, can provide valuable insights into potential hazards. The primary structural difference is the presence of a pyrrolidine group in the target compound, which may alter its reactivity and toxicological profile.
Ethyl Acrylate: A Comprehensive Hazard Overview
Ethyl acrylate is a highly flammable and toxic compound with a wide range of health effects.
-
Acute toxicity (Oral): Category 4
-
Acute toxicity (Inhalation): Category 3[5]
-
Acute toxicity (Dermal): Category 4
-
Skin corrosion/irritation: Category 2[4]
-
Serious eye damage/eye irritation: Category 2A
-
Skin sensitization: Category 1[4]
-
Carcinogenicity: Category 2[4]
-
Specific target organ toxicity - single exposure: Category 3 (Respiratory system)[5]
-
Specific target organ toxicity - repeated exposure: Category 1[4]
-
Aquatic hazard (chronic): Category 3
-
Acute Effects: Acute exposure to ethyl acrylate vapors can cause drowsiness, lethargy, headache, nausea, and irritation of the respiratory and gastrointestinal tracts[6]. It is harmful if swallowed or in contact with skin and toxic if inhaled[5].
-
Chronic Effects: Chronic inhalation exposure in animal studies has led to non-neoplastic lesions, inflammation of the nasal mucosa, and depressed body weight gain[6].
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified ethyl acrylate as a possible human carcinogen. The US EPA has classified it as a Group B2, probable human carcinogen[6].
Causality of Experimental Safety Choices for Acrylates
The safety protocols for handling acrylates are dictated by their inherent chemical reactivity and toxicity.
-
Engineering Controls: Due to the high volatility and toxicity of compounds like ethyl acrylate, handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[7].
-
Personal Protective Equipment (PPE): The requirement for chemical-resistant gloves, safety goggles, and a lab coat is based on the skin and eye irritation potential of acrylates[4]. For tasks with a higher risk of aerosol generation, respiratory protection may be necessary[8].
-
Grounding and Bonding: The high flammability of ethyl acrylate necessitates grounding and bonding of containers and equipment during transfer to prevent static discharge, which could serve as an ignition source[8].
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling hazardous chemicals and should be adapted based on a specific risk assessment for this compound.
Standard Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Gather all necessary PPE, including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Dispensing: Use only non-sparking tools for handling[9]. Electrically bond and ground all containers and equipment before transferring the material to prevent static electricity buildup[8].
-
Post-Handling: Tightly close the container after use[4]. Wash hands and forearms thoroughly after handling the substance[4].
Emergency Response Workflow
Caption: Workflow for first-aid response to chemical exposure.
Spill Management Protocol
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like dry sand or earth[10]. Prevent the spill from entering drains.
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Fire and Explosion Hazard Management
The high flammability of ethyl acrylate (Flash Point: -12°C) underscores the significant fire risk associated with this class of compounds[11].
Fire Prevention
-
Keep away from heat, sparks, open flames, and hot surfaces[4][8].
-
Use explosion-proof electrical, ventilating, and lighting equipment[4].
-
Vapors are heavier than air and may travel to a source of ignition and flash back[12].
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: A direct water jet may spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[12].
Caption: Key fire prevention and response measures for flammable acrylates.
Conclusion
While a complete safety profile for this compound is not yet publicly available, the existing data indicates that it is a hazardous substance requiring careful handling. By supplementing this information with a thorough understanding of the hazards associated with the structurally similar compound, ethyl acrylate, researchers can implement robust safety protocols. Adherence to the principles of engineering controls, appropriate use of personal protective equipment, and preparedness for emergencies are essential for the safe handling of this and related compounds in a research and development setting.
References
- BLDpharm. (n.d.). 65651-80-1|this compound.
- Honeywell. (2025). Safety Data Sheet: Ethyl Acrylate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl acrylate.
- Ayers International Corp. (n.d.). MSDS Ethyl Acrylate.
- TCI Chemicals. (2025). Safety Data Sheet: Ethyl Acrylate (stabilized with MEHQ).
- Sasol Chemicals. (2023). Safety Data Sheet: Ethyl Acrylate.
- U.S. Environmental Protection Agency. (n.d.). Ethyl Acrylate.
- Ambeed, Inc. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl acrylate, stabilized.
- Arkema. (2012). GPS Safety Summary - Substance Name: Ethyl acrylate.
- Solvay Specialty Polymers USA, LLC. (2020). Safety Data Sheet.
- Chem-Supply. (2018). Safety Data Sheet: Ethyl Acrylate.
- AccuStandard. (n.d.). CAS No. 7012-37-5 - 2,4,4'-Trichlorobiphenyl.
Sources
- 1. This compound | 65651-80-1 [sigmaaldrich.com]
- 2. 65651-80-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [oakwoodchemical.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. arkema.com [arkema.com]
- 8. ayersintl.com [ayersintl.com]
- 9. trc-corp.com [trc-corp.com]
- 10. dep.nj.gov [dep.nj.gov]
- 11. accustandard.com [accustandard.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Versatile Role of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in Modern Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Privileged Building Block
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate stands as a premier example of a β-enamino ester, a class of reagents that has garnered significant attention in synthetic organic chemistry. Its unique electronic and structural features, characterized by a polarized double bond and the dual nucleophilic/electrophilic nature of the α- and β-carbons, render it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds. These scaffolds are often at the core of medicinally relevant molecules, making the study and application of this reagent of paramount importance in drug discovery and development.
The pyrrolidine moiety enhances the electron-donating capacity of the nitrogen atom, which in turn increases the nucleophilicity of the β-carbon, making it highly susceptible to electrophilic attack. Conversely, the α-carbon exhibits electrophilic character. This push-pull electronic effect, combined with the ester functionality, provides a rich platform for a variety of cyclization strategies, including cycloadditions, condensation reactions, and multicomponent domino processes.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems.
I. Synthesis of Substituted Pyridones: A Gateway to Bioactive Alkaloids
The construction of the pyridone core is a cornerstone of heterocyclic synthesis, as this motif is present in numerous natural products and pharmaceutical agents. This compound serves as a valuable C3N synthon in the assembly of substituted 2-pyridones through formal [3+3] cycloaddition reactions with α,β-unsaturated carbonyl compounds.
Mechanistic Rationale: The "Enamine" Reactivity Manifold
The key to understanding the reactivity of this compound lies in its enamine-like character. The lone pair of electrons on the pyrrolidine nitrogen participates in resonance with the acrylate system, creating a high electron density at the β-carbon. This makes the β-carbon strongly nucleophilic, capable of initiating a Michael-type addition to an appropriate electrophile.
In the context of pyridone synthesis, the reaction with an α,β-unsaturated ketone or ester proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination of the pyrrolidine auxiliary to furnish the pyridone ring.
Diagram 1: Proposed Mechanistic Pathway for Pyridone Synthesis
A simplified workflow for the synthesis of 2-pyridones.
Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate
This protocol details a representative synthesis of a substituted 2-pyridone utilizing this compound and an α,β-unsaturated β-ketoester.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of ethyl benzoylacetate (1.0 eq) in glacial acetic acid (10 mL), add this compound (1.1 eq) and ammonium acetate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Value |
| ¹H NMR (CDCl₃) | δ 1.30 (t, 3H, J=7.1 Hz, OCH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, J=7.1 Hz, OCH₂CH₃), 6.20 (s, 1H, C5-H), 7.35-7.50 (m, 5H, Ar-H), 12.5 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃) | δ 14.2, 20.1, 61.5, 105.8, 118.9, 128.5, 129.0, 130.2, 135.8, 148.9, 155.4, 163.7, 166.2. |
| MS (ESI+) | m/z 272.12 [M+H]⁺ |
II. Synthesis of Pyrimidine-2-thiones: Accessing a Privileged Pharmacophore
The pyrimidine scaffold is a ubiquitous feature in a vast number of biologically active compounds, including antiviral and anticancer agents. The reaction of this compound with thiourea provides a straightforward and efficient route to pyrimidine-2-thiones.
Mechanistic Insights: A Domino Condensation-Cyclization Pathway
This transformation is believed to proceed through a domino reaction sequence. The initial step involves a nucleophilic attack of the thiourea on the β-carbon of the acrylate, facilitated by a base. This is followed by an intramolecular cyclization with the elimination of ethanol and subsequent tautomerization to yield the stable pyrimidine-2-thione.
Diagram 2: Reaction Pathway to Pyrimidine-2-thiones
A simplified workflow for the synthesis of pyrimidine-2-thiones.
Protocol 2: Synthesis of 4-(Pyrrolidin-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
This protocol outlines a base-catalyzed condensation reaction for the synthesis of a pyrimidine-2-thione derivative.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (20 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add thiourea (1.0 eq) and stir until dissolved.
-
Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Expected Yield: 65-75%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Value |
| ¹H NMR (DMSO-d₆) | δ 1.80-1.95 (m, 4H, pyrrolidine CH₂), 2.90-3.10 (m, 4H, pyrrolidine CH₂), 3.45 (t, 1H, J=6.5 Hz, C4-H), 4.85 (d, 1H, J=4.0 Hz, C5-H), 7.20 (s, 1H, NH), 9.50 (s, 1H, NH). |
| ¹³C NMR (DMSO-d₆) | δ 25.1, 47.8, 55.2, 98.6, 152.4, 175.8. |
| HRMS (ESI+) | Calculated for C₈H₁₄N₃S [M+H]⁺: 184.0903, Found: 184.0901. |
III. Synthesis of Functionalized Quinolones: A Key Scaffold in Medicinal Chemistry
Quinolones are a critically important class of synthetic antibacterial agents. The versatile reactivity of this compound can be harnessed for the construction of the quinolone core through a Gould-Jacobs type reaction with an appropriately substituted aniline.
Mechanistic Rationale: Thermal Cyclization and Aromatization
The synthesis commences with a nucleophilic substitution of the pyrrolidine group by the aniline at elevated temperatures, forming an ethyl 3-(arylamino)acrylate intermediate. This is followed by a thermally induced intramolecular cyclization (electrophilic attack of the ester carbonyl on the aromatic ring), and subsequent tautomerization to yield the 4-hydroxyquinolone, which exists in equilibrium with its 4-quinolone tautomer.
Diagram 3: Gould-Jacobs Pathway to Quinolones
A simplified workflow for the synthesis of 4-hydroxyquinolones.
Protocol 3: Synthesis of 4-Hydroxy-2-methylquinoline
This protocol describes a high-temperature condensation and cyclization reaction to form a quinolone derivative.
Materials:
-
This compound
-
o-Toluidine
-
Diphenyl ether (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-toluidine (1.0 eq) to diphenyl ether (20 mL).
-
Heat the mixture to approximately 150 °C.
-
Slowly add this compound (1.05 eq) to the hot solution.
-
Increase the temperature to reflux (approximately 250 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the mixture to facilitate further precipitation and to help in washing away the diphenyl ether.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane.
-
Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain pure 4-hydroxy-2-methylquinoline.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
| Parameter | Value |
| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, CH₃), 6.15 (s, 1H, C3-H), 7.25 (t, 1H, J=7.5 Hz, Ar-H), 7.50 (d, 1H, J=8.0 Hz, Ar-H), 7.60 (t, 1H, J=7.5 Hz, Ar-H), 8.00 (d, 1H, J=8.0 Hz, Ar-H), 11.5 (br s, 1H, OH). |
| ¹³C NMR (DMSO-d₆) | δ 19.5, 108.2, 118.5, 122.1, 123.5, 125.0, 131.8, 140.1, 152.3, 176.9. |
| Melting Point | 220-222 °C |
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound has proven to be a highly effective and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its predictable reactivity, stemming from its enamino ester character, allows for the rational design of synthetic routes to complex molecular architectures. The protocols detailed in this guide serve as a starting point for the exploration of its full synthetic potential. By understanding the underlying mechanistic principles, researchers can further expand the utility of this valuable reagent in the ongoing quest for novel therapeutic agents.
References
- Al-Zaydi, K. M. (2009).
- Katritzky, A. R., & Rachwal, S. (1987). The Vilsmeier–Haack Reaction. In Advances in Heterocyclic Chemistry (Vol. 42, pp. 1-105). Academic Press.
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydro-α-pyridindoles. Journal of the American Chemical Society, 61(10), 2890-2895.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Elgemeie, G. H., & Ali, H. A. (2003). Utility of enaminones in heterocyclic synthesis.
- Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433-2480.
- Troschütz, R., & Karpenko, O. (2004). Synthesis of pyrimido[1,2-a]benzimidazoles and indolo[1,2-a]pyrimidines by reaction of 2-aminobenzimidazole and 2-aminoindole with β-enamino esters. Journal of Heterocyclic Chemistry, 41(5), 701-705.
- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007).
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new protocol for the solid-phase synthesis of quinolones. Tetrahedron Letters, 42(40), 7137-7139.
- Jia, Y., Zhu, J., & Yang, T. (2006). A novel and efficient synthesis of 4-quinolones and 4-pyridones via a domino reaction. Organic Letters, 8(6), 1141-1144.
- Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
- PubChem. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
Application Notes and Protocols: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in Medicinal Chemistry
Introduction: The Versatility of the Enaminone Scaffold
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a member of the β-enaminoester class of compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif, commonly referred to as an enaminone, is a highly versatile and valuable building block in modern medicinal chemistry. The inherent electronic properties of the enaminone scaffold, featuring both nucleophilic and electrophilic centers, allow for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of a wide array of biologically active heterocyclic compounds.[1][2]
The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, is a prevalent feature in numerous FDA-approved drugs and natural products. Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a key vector for interaction with biological targets. The combination of the reactive enaminone system with the privileged pyrrolidine scaffold makes this compound a compound of significant interest for drug discovery and development professionals.
This document provides a comprehensive guide to the application of this compound in medicinal chemistry, including a detailed protocol for its synthesis and its use as a precursor for the generation of medicinally relevant heterocyclic cores.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 65651-80-1 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere (2-8°C is recommended) to prevent degradation.[2] |
Reactivity Profile: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the rich and tunable reactivity of the enaminone core. The conjugated system allows for both nucleophilic attack at the β-carbon and electrophilic attack at the α-carbon and the nitrogen atom. This dual reactivity is the foundation for its use in constructing a variety of heterocyclic systems.
Caption: Reactivity of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related enaminoesters. The reaction proceeds via a condensation reaction between ethyl propiolate and pyrrolidine.
Materials:
-
Ethyl propiolate
-
Pyrrolidine
-
Ethanol (anhydrous)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve ethyl propiolate (1.0 eq) in anhydrous ethanol (20 mL).
-
Addition of Amine: While stirring at room temperature, add pyrrolidine (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Rationale: The reaction is a nucleophilic addition of the secondary amine (pyrrolidine) to the electron-deficient alkyne (ethyl propiolate). The use of a slight excess of pyrrolidine ensures complete consumption of the ethyl propiolate. Ethanol is a suitable solvent as it readily dissolves the reactants and has a convenient boiling point for reflux.
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Application in Heterocyclic Synthesis - Synthesis of Pyrazole Derivatives
Enaminones are excellent precursors for the synthesis of pyrazoles, a class of heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (15 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude pyrazole derivative can be recrystallized from a suitable solvent such as ethanol to yield the pure product.
Mechanism Insight: The reaction proceeds through an initial Michael-type addition of hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of pyrrolidine and water to form the aromatic pyrazole ring. Glacial acetic acid acts as both a solvent and a catalyst for this transformation.
Protocol 3: Application in Heterocyclic Synthesis - Synthesis of Pyridine Derivatives
Substituted pyridines are another important class of heterocycles in medicinal chemistry, known for their diverse biological activities. This protocol outlines the synthesis of a pyridine derivative using this compound and an active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compounds like ethyl cyanoacetate)
-
Ammonium acetate
-
Glacial acetic acid
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate in glacial acetic acid (20 mL).
-
Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).
Rationale: This reaction is a variation of the Hantzsch pyridine synthesis. The enaminone acts as a three-carbon synthon. The reaction involves a series of condensation, cyclization, and oxidation steps, with ammonium acetate serving as the nitrogen source for the pyridine ring.
Caption: Synthetic routes to bioactive heterocycles.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for medicinal chemistry. Its unique reactivity profile allows for the efficient synthesis of diverse heterocyclic scaffolds that are of significant interest in drug discovery. The protocols outlined in this document provide a practical guide for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of novel bioactive molecules with therapeutic potential in various disease areas, including oncology, inflammation, and neurodegenerative disorders. The development of new catalytic systems and reaction conditions will further expand the synthetic utility of this valuable intermediate.
References
- Al-Ostoot, F. H., K. M. Al-Zaydi, and E. M. Essawi. "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities." Molecules 17.7 (2012): 8487-8500. Web.
- BLDpharm. "this compound." BLDpharm, www.bldpharm.com/products/65651-80-1.html. Accessed 7 Jan. 2026.
Sources
Application Note: A Detailed Protocol for the Synthesis of Pyrazolone Scaffolds from β-Enamino Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolone Core in Modern Chemistry
The pyrazolone motif, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group, is a cornerstone in medicinal chemistry and materials science.[1] First brought to prominence by Ludwig Knorr in 1883 during his synthesis of Antipyrine, a potent analgesic and antipyretic, the pyrazolone scaffold has since been integrated into a multitude of clinically significant drugs.[2][3] Notable examples include Celecoxib (an anti-inflammatory COX-2 inhibitor) and Metamizole (a non-steroidal anti-inflammatory drug), highlighting the scaffold's versatility as a pharmacophore.[2]
Traditionally, pyrazolones are synthesized via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] While robust, this classic method can sometimes present challenges in regioselectivity when using unsymmetrical dicarbonyls. An elegant and highly adaptable alternative involves the use of β-enamino esters as the 1,3-dicarbonyl equivalent. These substrates are versatile intermediates that offer a more controlled and often higher-yielding pathway to substituted pyrazolones.[6][7]
This application note provides a comprehensive guide to the synthesis of pyrazolones using β-enamino esters. We will delve into the underlying reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting.
The Reaction Mechanism: Cyclocondensation of β-Enamino Esters and Hydrazines
The synthesis of pyrazolones from β-enamino esters is a cyclocondensation reaction that proceeds through a well-defined pathway. The inherent reactivity of the β-enamino ester, which possesses both electrophilic and nucleophilic characteristics, makes it an ideal precursor for heterocyclic synthesis.[8]
The mechanism can be described in the following key steps:
-
Nucleophilic Attack (Michael Addition): The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto the electrophilic β-carbon of the enamino ester. This Michael-type addition breaks the C=C double bond and forms a transient zwitterionic or neutral intermediate.[7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This step results in the formation of a five-membered heterocyclic ring intermediate.
-
Elimination and Tautomerization: The reaction cascade concludes with the elimination of the amine from the original enamino group and the alcohol from the ester group. This process is often facilitated by heating. The resulting intermediate rapidly tautomerizes to the more stable pyrazolone ring structure, which benefits from aromatic stabilization in its enol form.[9]
This mechanistic pathway provides a high degree of predictability and control over the final product structure.
Caption: General reaction mechanism for pyrazolone synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-1,2-dihydropyrazol-3-one
This protocol details the synthesis of a representative pyrazolone derivative from a β-enamino ester. The procedure is adapted from established literature methods and is designed for reliability and scalability.[6]
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 2-phenyl-3-(dimethylamino)acrylate | Round-bottom flask (50 mL) |
| Hydrazine hydrochloride | Reflux condenser |
| Ethanol (absolute) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle |
| Filter paper | Büchner funnel and filter flask |
| Beakers and graduated cylinders | |
| Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β-enamino ester (e.g., ethyl 2-phenyl-3-(dimethylamino)acrylate) (0.01 mol) in absolute ethanol (25 mL).[6]
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine hydrochloride (e.g., hydrazine hydrochloride) (0.01 mol).[6]
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for approximately 3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.[4][9]
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL) to precipitate the crude product.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9] Wash the solid with a small amount of cold deionized water to remove any residual salts and impurities.[4]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them under vacuum.[10]
Characterization of the Final Product
The identity and purity of the synthesized pyrazolone should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks, including N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N stretching (around 1590-1610 cm⁻¹).[1]
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum will confirm the structure. For 4-Phenyl-1,2-dihydropyrazol-3-one, key signals would include aromatic protons and exchangeable N-H protons.[1][11]
-
¹³C-NMR Spectroscopy: This provides confirmation of the carbon skeleton, including the characteristic carbonyl carbon signal (typically >160 ppm).[3]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[12]
Process Optimization and Troubleshooting
Achieving high yield and purity requires careful consideration of several experimental variables. The following insights are based on field experience and established literature.
| Parameter | Influence and Expert Recommendation |
| Substrate Reactivity | The electronic nature of substituents on both the β-enamino ester and the hydrazine derivative can significantly impact reaction rates. Electron-withdrawing groups on the hydrazine may slow the reaction, while various groups on the enamino ester can be used to tune the properties of the final product. |
| Choice of Solvent | Protic solvents like ethanol and acetic acid are commonly used and often provide excellent results.[6][9] Ethanol is generally preferred for its ease of removal and favorable solubility profile for both reactants and products. |
| Reaction Temperature | Heating is typically required to drive the cyclization and elimination steps. Refluxing in ethanol (approx. 78 °C) is sufficient for most substrate combinations.[6] Microwave-assisted synthesis can be explored to significantly reduce reaction times.[13] |
| pH Control | While many reactions proceed efficiently without pH adjustment, some protocols for related Knorr syntheses recommend slightly acidic conditions (pH 5.4-7.5) to catalyze the initial condensation step, especially when starting from β-ketoesters.[14][15] |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; product loss during work-up or purification. | Extend the reflux time and monitor via TLC until the starting material is consumed. Optimize the precipitation and recrystallization steps to minimize loss. |
| Formation of Isomers | Use of an unsymmetrical substituted hydrazine (e.g., methylhydrazine) can lead to two possible regioisomers.[7] | The regioselectivity is often dictated by the steric and electronic environment of the β-enamino ester. Careful characterization (e.g., 2D NMR) is required to identify the major isomer. Reaction conditions may be tuned to favor one isomer. |
| Impure Product | Side reactions; incomplete removal of starting materials or by-products. | Ensure the correct stoichiometry of reactants. Enhance purification by performing multiple recrystallizations or considering column chromatography.[4] |
Conclusion
The synthesis of pyrazolones from β-enamino esters represents a highly efficient and versatile strategy for accessing this privileged heterocyclic scaffold. The reaction proceeds through a predictable mechanism, allowing for the rational design of a diverse array of substituted pyrazolones. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can reliably synthesize these valuable compounds for applications in drug discovery, materials science, and beyond.
References
- Benchchem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis. Benchchem.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
- Al-Zaydi, K. M. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- Attanasi, O. A., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Center for Biotechnology Information.
- Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds.
- Naik, C. G., & Malik, G. M. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities.
- JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
- Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. naturalspublishing.com [naturalspublishing.com]
- 13. mdpi.com [mdpi.com]
- 14. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 15. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
Application Notes and Protocols: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate as a Versatile Precursor for the Synthesis of Pyridinone Derivatives
Introduction: The Significance of Pyridinones and the Role of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Pyridinone scaffolds are of paramount importance in medicinal chemistry and drug development. These heterocyclic compounds form the core structure of numerous pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The versatility of the pyridinone ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.
This compound is a valuable and highly reactive precursor for the synthesis of a diverse array of pyridinone derivatives. As a β-enamino ester, its unique electronic and structural features, characterized by a conjugated system involving an ester and an amine group, make it an ideal building block for various cyclization and cycloaddition reactions. This guide provides detailed protocols and insights into the synthesis of this compound and its subsequent transformation into medicinally relevant pyridinone derivatives.
Part 1: Synthesis of the Precursor: this compound
The synthesis of β-enamino esters like this compound is typically achieved through the condensation of a β-ketoester with a corresponding amine. In this case, ethyl acetoacetate serves as the ketoester and pyrrolidine as the amine. The reaction proceeds via the formation of an enamine, driven by the removal of water.
Reaction Principle and Mechanism
The synthesis is a classic example of a condensation reaction. The nucleophilic pyrrolidine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the stable, conjugated enamino ester. The trans or (E)-isomer is generally the thermodynamically more stable product.
Visualizing the Synthesis
Technical Guide: Strategic Application of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in Michael Addition Reactions
Statement of Significance
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate stands as a uniquely versatile and highly reactive Michael acceptor in modern organic synthesis. Its "push-pull" electronic architecture, stemming from the electron-donating pyrrolidine moiety and the electron-withdrawing acrylate group, renders the β-carbon exceptionally electrophilic. This heightened reactivity allows for facile 1,4-conjugate additions with a diverse array of nucleophiles under mild conditions, often without the need for strong bases or catalysts. This guide provides an in-depth exploration of the underlying reaction mechanisms, proven experimental protocols, and strategic considerations for employing this powerful building block in research, process development, and the synthesis of complex molecular targets.
Mechanism and Reactivity: The "Push-Pull" Effect
The efficacy of this compound as a Michael acceptor is rooted in its electronic structure. The nitrogen atom of the pyrrolidine ring donates electron density into the conjugated π-system (the "push" effect), while the ester carbonyl group withdraws electron density (the "pull" effect). This synergistic interaction creates a highly polarized carbon-carbon double bond, significantly increasing the electrophilic character of the β-carbon compared to standard acrylates.
The general mechanism for the Michael addition proceeds via the nucleophilic attack at this electron-deficient β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically from the solvent or a mild acid during workup, yields the final 1,4-adduct.[1][2][3] This process is thermodynamically favorable, driven by the formation of a strong carbon-nucleophile σ-bond at the expense of a weaker C-C π-bond.[1][4]
Sources
Application Notes & Protocols: The Versatility of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate in Heterocyclic Synthesis
Introduction: The Unique Reactivity of a β-Enamino Ester
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a member of the β-enamino ester class of compounds, which are highly valuable and versatile building blocks in modern organic synthesis.[1][2] Their utility stems from a unique electronic arrangement: the nitrogen atom's lone pair of electrons is in conjugation with the π-system of the double bond and the carbonyl group of the ester. This delocalization polarizes the molecule, creating distinct nucleophilic and electrophilic centers. Specifically, the β-carbon is rendered highly electrophilic and susceptible to conjugate addition by nucleophiles, a process often referred to as a Michael addition.[3][4] This initial addition frequently triggers a cascade of intramolecular reactions, allowing for the rapid construction of complex heterocyclic scaffolds from simple, acyclic precursors.[5][6]
This guide provides an in-depth exploration of the cyclization reactions of this compound with various nucleophiles. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the significance of the resulting heterocyclic products in research and drug development. The pyrrolidine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance solubility and introduce favorable 3D geometry, making its derivatives particularly attractive for drug discovery programs.[7]
Core Mechanistic Pathway: The Aza-Michael/Cyclization Cascade
The majority of reactions involving this enamino ester proceed through a well-established cascade sequence. Understanding this fundamental pathway is key to predicting reaction outcomes and optimizing conditions. The process can be broken down into two primary steps:
-
Nucleophilic (Aza-Michael) Addition: The reaction is initiated by the 1,4-conjugate addition of a nucleophile to the electron-deficient β-carbon of the acrylate system.[4] The enamine's electron-donating nature enhances the electrophilicity of this position, facilitating the attack.
-
Intramolecular Cyclization & Condensation: The intermediate formed in the first step contains both the original nucleophile and the ester functionality. A subsequent intramolecular nucleophilic attack, typically on the ester's carbonyl carbon, leads to the formation of a new ring. This is often followed by the elimination of a small molecule, such as ethanol, to yield a stable, often aromatic, heterocyclic product.[6]
Caption: General workflow for heterocyclic synthesis.
Cyclization with Dinucleophiles: Synthesis of Pyrazoles and Pyrimidines
The true synthetic power of this compound is realized when it reacts with dinucleophiles, molecules containing two nucleophilic centers. These reactions allow for the construction of five- and six-membered heterocycles in a single, efficient step.
Synthesis of Pyrazolones with Hydrazine
Hydrazine and its derivatives are 1,2-dinucleophiles that react with β-enamino esters to form five-membered pyrazole or pyrazolone rings, which are core structures in many pharmaceuticals.[8] The reaction proceeds via an initial Michael addition of one hydrazine nitrogen, followed by an intramolecular cyclization-condensation involving the second nitrogen and the ester carbonyl.[9][10]
Caption: Mechanistic pathway for Pyrazolone formation.
Experimental Protocol: Synthesis of a Pyrazolone Derivative
This protocol is adapted from established procedures for the reaction of β-enamino esters with hydrazines.[9]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol, 1.69 g).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Nucleophile Addition: Add hydrazine hydrochloride or a substituted hydrazine hydrochloride (10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Pour the mixture into 50 mL of cold deionized water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL).
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the final pyrazolone derivative.
Synthesis of Pyrimidines with Amidines
Amidines are 1,3-dinucleophiles that serve as ideal partners for a [3+3] annulation reaction with the three-carbon enamino ester backbone to form pyrimidines.[11] Pyrimidine rings are fundamental components of nucleobases and are found in numerous approved drugs. The reaction involves a tandem sequence of Michael addition, cyclization, and subsequent oxidation or elimination to furnish the aromatic pyrimidine ring.[12]
Experimental Protocol: Synthesis of a Substituted Pyrimidine
This protocol is a generalized procedure based on known methods for pyrimidine synthesis from enamino esters or related compounds.[11]
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound (10 mmol, 1.69 g) and the desired amidine hydrochloride salt (11 mmol).
-
Solvent and Base: Add 40 mL of isopropanol and sodium methoxide (12 mmol, 0.65 g) to the flask. The base is crucial for liberating the free amidine.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with a few drops of glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine.
Comparative Summary of Cyclization Reactions
The choice of nucleophile dictates the structure of the resulting heterocycle. The following table summarizes the outcomes of reacting this compound with different classes of nucleophiles under typical conditions.
| Nucleophile Class | Dinucleophile Type | Resulting Heterocycle | Typical Conditions | Reported Yields |
| Hydrazines | 1,2-Dinucleophile | Pyrazolone | Ethanol, Reflux | Good to Excellent |
| Amidines | 1,3-Dinucleophile | Pyrimidine | Isopropanol, Base, Reflux | Moderate to Good |
| Guanidines | 1,3-Dinucleophile | Aminopyrimidine | Ethanol, Base, Reflux | Good |
| Active Methylene | C-Nucleophile + N-source | Pyridinone | Acetic Acid, NH4OAc, Reflux | Good |
Applications in Drug Discovery and Materials Science
The heterocyclic scaffolds synthesized from this compound are of immense interest to researchers in drug development and materials science.
-
Pyrazoles and Pyrazolones: Exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.
-
Pyrimidines: As a cornerstone of DNA and RNA, the pyrimidine scaffold is central to the development of antiviral (e.g., Zidovudine) and anticancer (e.g., 5-Fluorouracil) agents.[13]
-
Pyridinones: These structures are present in various biologically active compounds and are explored for their potential as HIV integrase inhibitors, antibacterial agents, and cardiovascular drugs.
The synthetic routes described herein offer a reliable and modular approach to access libraries of these valuable compounds for screening and lead optimization in drug discovery pipelines.
References
- Salaheldin, A., & Al-Sheikh, M. A. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 3948-3957. [Link]
- Al-Sheikh, M. A. (2010). Reaction of β-enamino ester with hydrazines, amine and active methylen group.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4783. [Link]
- Organic Chemistry (2019). synthesis of pyrazoles. YouTube. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Hasnaoui, I. M. C. E., Benabdallah, M., & beloufa safaa loubna. (2022). Synthesis of disubstituted pyrimidines from enamines and orthoesters...
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5), 2495-2506. [Link]
- Various Authors. (2025). Chiral Heterocyclic β-Enamino Esters: Convenient Synthesis and Diastereoselective Reduction.
- Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
- Li, W., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 453-457. [Link]
- van der Ende, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]
- Al-Sheikh, M. A. (2010).
- van der Ende, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Organic Chemistry Portal.
- Wikipedia. Michael addition reaction. [Link]
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- S. Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives [mdpi.com]
- 2. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate as a Versatile Synthon for the Rapid Assembly of Novel Bioactive Heterocycles
Abstract: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a highly versatile and reactive enamino ester building block, pivotal in the field of medicinal chemistry and drug discovery. Its unique electronic properties, featuring both nucleophilic and electrophilic centers, render it an exceptional precursor for the synthesis of a diverse array of heterocyclic scaffolds known to possess significant biological activity.[1][2][3] This guide provides an in-depth exploration of the reactivity of this synthon and offers detailed, field-proven protocols for its application in constructing high-value pyrimidinone and pyridone derivatives. By elucidating the mechanistic rationale behind these transformations, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Reactivity Profile and Mechanistic Overview
This compound belongs to the class of enaminones, which are characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group.[1][4] This arrangement results in a polarized electronic structure that dictates its reactivity.
-
Nucleophilic Character: The lone pair of electrons on the pyrrolidine nitrogen atom delocalizes into the conjugated system, significantly increasing the electron density at the β-carbon (Cβ). This makes the Cβ position a soft nucleophilic center, capable of reacting with various electrophiles.
-
Electrophilic Character: The carbonyl carbon (C=O) remains a classic electrophilic site, susceptible to attack by strong nucleophiles. Furthermore, the α-carbon (Cα) can also act as an electrophilic center in Michael-type addition reactions.
This dual reactivity allows for its participation in a wide range of cyclization and condensation reactions, making it a powerful tool for heterocyclic synthesis.[3][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: β-Enamino Esters as Versatile Building Blocks for Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and natural product synthesis.
Abstract: β-Enamino esters are powerfully versatile synthons in the armamentarium of the synthetic organic chemist. Their unique electronic structure, featuring both nucleophilic and electrophilic centers, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of β-enamino esters in the context of complex natural product synthesis. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present case studies that showcase the power of these building blocks in constructing intricate molecular architectures.
Introduction: The Strategic Value of β-Enamino Esters
β-Enamino esters are a class of organic compounds characterized by an amine group conjugated to an ester through a carbon-carbon double bond. This arrangement results in a polarized π-system, rendering the β-carbon strongly nucleophilic, akin to an enolate, while the enamine nitrogen and ester carbonyl group modulate reactivity. This inherent ambiphilic nature makes them exceptional precursors for a wide range of heterocyclic and carbocyclic systems that form the core of many natural products.[1][2][3]
Their utility is rooted in three key features:
-
Tunable Reactivity: The properties of the β-enamino ester can be easily modified by varying the substituents on the nitrogen atom and the ester group.
-
Predictable Regioselectivity: Reactions such as alkylations and acylations typically occur with high regioselectivity at the α-carbon.[4][5]
-
Versatility in Cyclizations: They are excellent precursors for constructing a variety of nitrogen-containing heterocycles, including pyridines, pyrroles, and indoles, which are prevalent motifs in alkaloids and other bioactive natural products.[1][6]
This document will provide the foundational knowledge and practical protocols to effectively utilize β-enamino esters in your synthetic campaigns.
Synthesis of β-Enamino Esters: A General Protocol
The most common and straightforward method for the synthesis of β-enamino esters is the direct condensation of a β-keto ester with a primary or secondary amine. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product.[7]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to form the thermodynamically stable conjugated enamine system. The choice of catalyst and reaction conditions can influence the reaction rate and yield. While strong acids can be used, milder catalysts like acetic acid are often sufficient and prevent unwanted side reactions.[8] Recent methods also employ catalysts like Sc(OTf)₃ or even solvent-free conditions to improve efficiency and greenness.[1]
Protocol 2.1: General Synthesis of a β-Enamino Ester
This protocol describes the synthesis of a representative β-enamino ester, ethyl 3-anilinobut-2-enoate, from ethyl acetoacetate and aniline.
Materials:
-
Ethyl acetoacetate
-
Aniline
-
Glacial acetic acid (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, but recommended)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add ethyl acetoacetate (1.0 eq), aniline (1.0 eq), and toluene (approx. 2 mL per mmol of ethyl acetoacetate).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR spectroscopy, where the appearance of a vinyl proton signal (typically around 4.5-5.5 ppm) and a broad N-H signal (around 8-12 ppm) are characteristic.
Reactivity and Synthetic Applications
The rich reactivity of β-enamino esters allows for a wide range of synthetic transformations.
C-Alkylation and Acylation
The nucleophilic α-carbon of β-enamino esters readily undergoes alkylation and acylation reactions. This provides a powerful method for introducing carbon-carbon and carbon-acyl bonds.[4][5]
Causality: The enamine moiety is a softer nucleophile than the corresponding enolate, which often leads to a preference for C-alkylation over N-alkylation, especially with less reactive alkylating agents. The reaction proceeds through an SN2 pathway, attacking the electrophile to form an iminium salt intermediate, which is then hydrolyzed to the α-substituted β-keto ester or can be used in subsequent transformations.[4][5]
Cyclization and Annulation Reactions
β-Enamino esters are exceptional precursors for the synthesis of a wide variety of heterocyclic compounds.
Pyridine Synthesis: A classic application is in Hantzsch-type pyridine syntheses or modifications thereof, where the β-enamino ester acts as a three-carbon component in a [3+3] annulation.[6][9]
Indole Synthesis: They can be used in reactions with electrophilic indole precursors to construct functionalized indole systems. For example, the Brønsted acid-catalyzed arylation of β-enamino esters with 2-indolylmethanols provides a direct route to C(sp²)-arylated products.[10][11]
Multicomponent Reactions (MCRs)
The reactivity profile of β-enamino esters makes them ideal components in MCRs, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot.[12][13] For example, they can participate in reactions like the Biginelli or Hantzsch reactions to generate dihydropyrimidinones and dihydropyridines, respectively.[12]
Case Study: Synthesis of Indolizidine Alkaloids
Indolizidine and pyrrolizidine alkaloids are a large family of natural products with a wide range of biological activities. β-Enamino esters have proven to be valuable intermediates in their synthesis.[1][14]
Retrosynthetic Strategy: A common strategy involves the diastereoselective reduction of a chiral β-enamino ester to establish the key stereocenters of the bicyclic core. The chirality can be introduced through the use of a chiral amine, such as (S)-α-methylbenzylamine.[14]
Key Synthetic Step: The reduction of the enamine double bond can be achieved using various methods, including catalytic hydrogenation (e.g., with PtO₂ or Pd/C). The choice of catalyst can influence the stereochemical outcome of the reduction, providing access to different diastereomers.[14]
Protocol 4.1: Diastereoselective Reduction for Alkaloid Precursor
This protocol is a representative example of a diastereoselective reduction of a chiral β-enamino ester.
Materials:
-
Chiral β-enamino ester (e.g., derived from (S)-α-methylbenzylamine)
-
Catalyst (e.g., 10% Pd/C or PtO₂)
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
In a flask suitable for hydrogenation, dissolve the chiral β-enamino ester in the chosen solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to separate the diastereomers.
Expert Insight: The facial selectivity of the hydrogenation is often directed by the existing stereocenter from the chiral amine. For endocyclic double bonds, a syn addition is often observed with PtO₂, while for exocyclic double bonds, Pd/C may favor an anti addition product.[14] This allows for stereochemical control in the synthesis of the target alkaloid.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the synthesis and subsequent reactions of β-enamino esters. The following table summarizes some common catalysts and their typical performance.
| Synthesis Method | Catalyst | Solvent | Typical Yields (%) | Reference |
| Condensation of β-keto ester and amine | Acetic Acid | Toluene (reflux) | 60-90 | [8] |
| Condensation of β-keto ester and amine | Sc(OTf)₃ | Solvent-free | 70-95 | [1] |
| Condensation of β-keto ester and amine | Cobalt(II) chloride | Solvent-free | 75-95 | [1] |
| Condensation of β-keto ester and amine | Ferric (III) amm. nitrate | Solvent-free | 69-92 | [1] |
| C(sp²)-arylation with 2-indolylmethanols | Diphenyl Phosphate | Dichloroethane | up to 98 | [10] |
Troubleshooting and Key Considerations
-
N- vs. C-Alkylation: To favor C-alkylation, use less reactive alkyl halides and non-polar solvents. For N-alkylation, more reactive alkylating agents and polar aprotic solvents can be employed.
-
Hydrolysis: β-Enamino esters can be sensitive to strong acids and may hydrolyze back to the corresponding β-keto ester.[15] Reactions should be performed under neutral or mildly acidic/basic conditions where possible.
-
Tautomerism: Be aware of the potential for keto-enol tautomerism in the starting β-keto ester and imine-enamine tautomerism in the product.
Conclusion
β-Enamino esters are undeniably powerful and versatile building blocks in modern organic synthesis. Their predictable reactivity, coupled with the ease of their preparation, makes them invaluable intermediates for the construction of complex molecular architectures, particularly the nitrogen-containing heterocyclic cores of many natural products. By understanding the principles of their reactivity and applying the robust protocols outlined in this guide, researchers can unlock the full potential of β-enamino esters in their synthetic endeavors, accelerating the path to novel therapeutics and a deeper understanding of the chemistry of life.
References
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]
- ResearchGate. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]
- Fustero, S., et al. (2001). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 66(13), 4667–4679. [Link]
- de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. [Link]
- Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(6), 2138–2154. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]
- Wang, Y., et al. (2024). Dual-regioselective direct C(sp2)-arylation of unprotected β-enamino esters with 2-indolylmethanols catalyzed by Brønsted acid. RSC Advances, 14(1), 1-5. [Link]
- Wang, Y., et al. (2024). Dual-regioselective direct C(sp2)-arylation of unprotected β-enamino esters with 2-indolylmethanols catalyzed by Brønsted acid. RSC Advances, 14, 1-5. [Link]
- Hemming, K., et al. (2024). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
- Ashenhurst, J. (2024). Enamines – Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- ResearchGate. (2014).
- Chen, T.-W., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5236. [Link]
- RSC Publishing. (2024).
- Ojima, I., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]
- Semantic Scholar. (n.d.). Heterocyclic β-Enamino Esters, Versatile Synthons in Heterocyclic Synthesis. [Link]
- ResearchGate. (2024). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. [Link]
- Lhommet, G., et al. (1998). Enamino Ester Reduction: A Short Enantioselective Route to Pyrrolizidine and Indolizidine Alkaloids. Synthesis of (+)-Laburnine, (+)-Tashiromine, and (−)-Isoretronecanol. The Journal of Organic Chemistry, 63(19), 6554–6560. [Link]
- Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. β-enamino ester synthesis by amination [organic-chemistry.org]
- 9. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
- 10. Dual-regioselective direct C(sp2)-arylation of unprotected β-enamino esters with 2-indolylmethanols catalyzed by Brønsted acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Reactions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Catalytic Routes to β-Enamino Esters: A Senior Application Scientist's Guide
Introduction: The Enduring Versatility of β-Enamino Esters
β-Enamino esters are not merely synthetic curiosities; they are powerful and versatile intermediates that form the backbone of numerous complex molecules, particularly in the realm of pharmaceuticals and materials science. Their unique electronic structure, characterized by a conjugated vinylogous amide system, imparts a rich and tunable reactivity. This allows them to serve as precursors for a wide array of valuable compounds, including β-amino acids, peptides, alkaloids, and a diverse range of heterocyclic scaffolds such as quinolines and pyridinones.[1] The inherent ambiphilic nature of the enamine moiety, possessing both nucleophilic and electrophilic character, makes it a cornerstone of modern organic synthesis.
This guide provides an in-depth exploration of the primary catalytic methodologies for the synthesis of β-enamino esters, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The focus is on providing not just a set of instructions, but a deeper understanding of the principles that govern these transformations, enabling rational optimization and troubleshooting.
I. Metal-Catalyzed Synthesis: Leveraging Lewis Acidity and Redox Properties
The condensation of β-keto esters with amines is the most direct route to β-enamino esters. However, this reaction is often slow and requires harsh conditions. Metal catalysts have emerged as powerful tools to accelerate this transformation under milder conditions by activating the carbonyl group of the β-keto ester, thereby facilitating nucleophilic attack by the amine.
A. Iron(III)-Catalyzed Synthesis under Solvent-Free Conditions
Field-Proven Insights: Iron catalysts, particularly iron(III) triflate (Fe(OTf)₃), offer a compelling combination of low cost, low toxicity, and high catalytic activity.[2][3] The Lewis acidic nature of the Fe(III) center is the key to its efficacy. This method is particularly attractive for its "green" credentials, often proceeding smoothly under solvent-free conditions with high atom economy.[3]
Mechanism of Catalysis: The catalytic cycle begins with the coordination of the iron(III) center to the carbonyl oxygen of the β-keto ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate is also facilitated by the Lewis acidic catalyst, driving the equilibrium towards the formation of the thermodynamically stable β-enamino ester.
Figure 1: Proposed mechanism for the Iron(III)-catalyzed synthesis of β-enamino esters.
Experimental Protocol: Iron(III) Triflate Catalyzed Synthesis [3]
-
Reactant Preparation: To a clean, dry round-bottom flask, add the β-keto ester (1.0 mmol) and the desired primary amine (1.0 mmol).
-
Catalyst Addition: Add iron(III) triflate (Fe(OTf)₃) (0.05 mmol, 5 mol%) to the mixture.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically conducted under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times are generally short, often within 10-30 minutes.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: Substrate Scope of Fe(OTf)₃-Catalyzed Synthesis [3]
| Entry | β-Dicarbonyl Compound | Amine | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Aniline | 10 | 98 |
| 2 | Methyl acetoacetate | 4-Methylaniline | 2 | 95 |
| 3 | Ethyl benzoylacetate | Benzylamine | 4 | 90 |
| 4 | Acetylacetone | 4-Chloroaniline | 15 | 94 |
| 5 | Dimedone | Cyclohexylamine | 3 | 94 |
B. Zinc(II)-Catalyzed Synthesis
Field-Proven Insights: Zinc-based catalysts, such as zinc triflate (Zn(OTf)₂) and zinc perchlorate (Zn(ClO₄)₂·6H₂O), are also highly effective Lewis acids for this transformation.[4][5] They offer a good balance of reactivity and selectivity, and like iron catalysts, they are relatively inexpensive and environmentally benign.
Mechanism of Catalysis: The mechanism is analogous to that of iron catalysis, involving the coordination of the Zn(II) ion to the keto-carbonyl group of the β-keto ester, which enhances its electrophilicity and facilitates the nucleophilic attack of the amine.
Experimental Protocol: Zinc Triflate Catalyzed Synthesis [4]
-
Reactant and Catalyst Mixing: In a round-bottom flask, mix the 1,3-dicarbonyl compound (1 mmol), the amine (1 mmol), and zinc triflate (Zn(OTf)₂) (0.02 mmol, 2 mol%).
-
Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up procedure is similar to the iron-catalyzed method, involving extraction with an organic solvent.
C. Copper-Catalyzed Approaches
Field-Proven Insights: Copper catalysts have been employed in various methods for the synthesis of β-amino ketones and esters. While the direct condensation of β-keto esters and amines is less commonly reported with copper catalysts compared to iron and zinc, copper catalysis is prominent in related reactions, such as the α-amination of β-keto esters.[6]
Mechanism of Catalysis: In the context of α-amination, copper catalysts can facilitate the reaction through the formation of a copper enolate, which then reacts with an electrophilic nitrogen source. For direct condensation, a Lewis acid activation mechanism similar to that of iron and zinc is plausible.
II. Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful paradigm in organic synthesis, offering metal-free alternatives that often provide excellent stereocontrol and functional group tolerance. For the synthesis of β-enamino esters, both Brønsted acids and amine-based catalysts have proven to be highly effective.
A. Brønsted Acid Catalysis
Field-Proven Insights: Simple and inexpensive Brønsted acids like acetic acid, ammonium chloride, and glycine hydrochloride can effectively catalyze the condensation of β-keto esters and amines.[7] These catalysts are environmentally benign and the reactions can often be performed under mild, solvent-free conditions, sometimes with the aid of ultrasound irradiation to accelerate the reaction.[8]
Mechanism of Catalysis: The Brønsted acid protonates the carbonyl oxygen of the β-keto ester, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amine. The acid also catalyzes the dehydration of the resulting hemiaminal intermediate.
Figure 2: General mechanism for the Brønsted acid-catalyzed synthesis of β-enamino esters.
Experimental Protocol: Acetic Acid Catalyzed Ultrasound-Assisted Synthesis [8]
-
Reactant and Catalyst Loading: In a glass vial, place the β-keto ester (1.0 mmol), the amine (1.0 mmol), and glacial acetic acid (0.1 mmol, 10 mol%).
-
Reaction Conditions: Immerse the vial in an ultrasonic cleaning bath at room temperature.
-
Monitoring: Monitor the reaction by TLC. Reaction times are typically very short, often in the range of 5-15 minutes.
-
Work-up: After completion, dilute the mixture with dichloromethane, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purification: The product is often obtained in high purity, but can be further purified by column chromatography if necessary.
Data Presentation: Ultrasound-Assisted Acetic Acid Catalyzed Synthesis [8]
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Benzylamine | 5 | 98 |
| 2 | Hexylamine | 5 | 99 |
| 3 | Cyclohexylamine | 5 | 99 |
| 4 | Aniline | 15 | 85 |
III. Biocatalysis: The Green and Enantioselective Approach
While direct biocatalytic synthesis of β-enamino esters from β-keto esters and amines is an emerging area, the closely related biocatalytic transamination of β-keto esters to produce chiral β-amino esters is well-established.[9][10][11][12] This highlights the potential of enzymes to be engineered for the synthesis of β-enamino esters.
Field-Proven Insights: Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids.[13] By using a prochiral β-keto ester as the substrate, these enzymes can generate chiral β-amino esters with high enantioselectivity. This is a highly valuable transformation as chiral β-amino acids are important building blocks in many pharmaceuticals.
Mechanism of Biocatalysis: The reaction mechanism involves a ping-pong bi-bi kinetic scheme where the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site first accepts the amino group from an amino donor (like isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the β-keto ester, which is bound in the active site, to form the β-amino ester product and regenerate the PLP cofactor.
Figure 3: Simplified schematic of the ping-pong bi-bi mechanism for biocatalytic transamination of a β-keto ester.
IV. Applications in Drug Development
While it is challenging to find a large number of FDA-approved drugs that contain a distinct β-enamino ester moiety in their final structure, their importance lies in their role as versatile synthetic intermediates. The β-amino acid and heterocyclic scaffolds derived from β-enamino esters are prevalent in numerous pharmaceuticals. For instance, the anti-cancer agent Paclitaxel (Taxol) contains a β-phenylalanine side chain, a prominent example of a β-amino acid.[9] The development of efficient catalytic methods for the synthesis of β-enamino esters directly impacts the accessibility and cost-effectiveness of producing such complex and life-saving drugs.
V. Conclusion and Future Outlook
The catalytic synthesis of β-enamino esters has evolved significantly, with a range of methodologies now available to the synthetic chemist. Metal-catalyzed approaches, particularly with iron and zinc, offer efficient and scalable routes under mild, often solvent-free conditions. Organocatalysis provides a powerful metal-free alternative, with Brønsted acids offering a simple and green approach. While direct biocatalytic routes to β-enamino esters are still in their infancy, the success of transaminases in the synthesis of chiral β-amino esters from β-keto esters points towards a promising future for enzymatic methods in this field.
For researchers and professionals in drug development, a thorough understanding of these catalytic methods is crucial. The ability to choose the most appropriate catalyst and reaction conditions based on the specific substrate and desired outcome is key to the efficient and sustainable synthesis of complex molecular targets. The continued development of novel catalysts with improved activity, selectivity, and substrate scope will undoubtedly further enhance the utility of β-enamino esters as indispensable building blocks in the quest for new and improved medicines.
References
- Yao, C., et al. (2014). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate. Central European Journal of Chemistry, 12(5), 588-595. [Link]
- ResearchGate. (n.d.). Table 6 . Synthesis of β-enamino ketones and esters from enamination of....
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ProQuest.
- Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 541-549.
- ResearchGate. (n.d.). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride.
- Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.
- ResearchGate. (n.d.). (PDF) Zinc triflate catalysed synthesis of beta-enamino ketones(esters) under solvent-free conditions.
- Buß, O., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(12), 3169. [Link]
- ResearchGate. (n.d.). General equation for the β‐enamino ester synthesis from acyclic and....
- ResearchGate. (n.d.). Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids....
- ResearchGate. (n.d.). Biocatalytic synthesis of β-amino acids 44 starting from β-keto esters....
- ResearchGate. (n.d.). Copper-bipyridine-catalyzed enantioselective α-amination of β-keto esters.
- ResearchGate. (n.d.). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate....
- The Institute of Chemical Research of Catalonia. (2004). Zn(ClO4)2·6H2O as a Powerful Catalyst for the Conversion of β-Ketoesters into β-Enamino Esters.
- Organic Chemistry Portal. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound.
Sources
- 1. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zn(ClO4)2·6H2O as a Powerful Catalyst for the Conversion of β-Ketoesters into β-Enamino Esters - The Institute of Chemical Research of Catalonia [iciq.scimarina.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Welcome to the technical support center dedicated to the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this common yet crucial chemical transformation. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this enamine is often paramount. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter in the lab.
Synthesis Overview: The Aza-Michael Addition
The synthesis of this compound is a classic example of an aza-Michael addition (or conjugate addition) reaction. It involves the nucleophilic attack of a secondary amine, pyrrolidine, onto the electron-deficient β-carbon of an α,β-unsaturated alkyne, ethyl propiolate. The reaction is typically highly stereoselective, yielding the thermodynamically more stable (E)-isomer as the major product.[1][2]
Reaction Scheme: Pyrrolidine + Ethyl Propiolate → this compound
The reaction proceeds spontaneously and is often exothermic, a critical factor to consider for scalability and safety.
Reaction Mechanism
The mechanism involves a stepwise process initiated by the nucleophilic attack of the pyrrolidine nitrogen on the terminal carbon of the alkyne. This is followed by a proton transfer to yield the final enamine product.
Caption: Mechanism of the aza-Michael addition.
Baseline Experimental Protocol
This protocol provides a standard procedure. Subsequent sections will address troubleshooting and optimization based on the outcomes of this method.
Materials:
-
Ethyl propiolate (1.0 equiv.)
-
Pyrrolidine (1.05 equiv.)
-
Anhydrous solvent (e.g., Acetonitrile, Ethanol, or THF)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Reagents for work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate dissolved in the chosen anhydrous solvent (approx. 0.5 M concentration).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition: Add pyrrolidine dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl propiolate spot has been consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, or the reaction stalls before completion. What are the likely causes and how can I fix them?
A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.
Caption: Decision workflow for troubleshooting low yields.
-
Reagent Quality: Ethyl propiolate can dimerize or polymerize on storage. Pyrrolidine is hygroscopic and can absorb water and carbon dioxide from the air. Use freshly distilled or newly opened reagents. The presence of water can interfere with the reaction.[2]
-
Stoichiometry: While a 1:1 ratio is theoretically sound, pyrrolidine is volatile. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.
-
Temperature Control: This reaction is highly exothermic. Uncontrolled addition of pyrrolidine can lead to a rapid temperature increase, promoting side reactions and polymerization. The recommended solution is the slow, dropwise addition of pyrrolidine to the ethyl propiolate solution at 0 °C.
-
Solvent Choice: The solvent plays a critical role in reaction kinetics. While aprotic solvents like acetonitrile (MeCN) are common, studies on similar Michael additions have shown that reaction rates can be significantly faster in water.[2] However, work-up from an aqueous system can be more challenging. A solvent screen is recommended for optimization.
| Solvent | Typical Observations | Considerations |
| Acetonitrile (MeCN) | Moderate reaction rate, clean reaction profile.[2] | Good general-purpose solvent, easy to remove. |
| Ethanol (EtOH) | Can act as a proton source, potentially accelerating proton transfer. | May be harder to remove completely from the product. |
| Tetrahydrofuran (THF) | Generally a good solvent for controlling reactivity. | Must be anhydrous. |
| Water (H₂O) | Can lead to very fast reaction rates.[2] | Product isolation requires thorough extraction. |
| Solvent-free | Highly exothermic and difficult to control, but potentially high-yielding. | Recommended only for small-scale synthesis with extreme care. |
| Table 1. Impact of Solvent Choice on Synthesis. |
Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?
A2: The most likely byproduct is a polymer. The formation of the undesired (Z)-isomer is also possible, though less common.
-
Polymerization: Both ethyl propiolate and the resulting electron-rich enamine product can polymerize, especially under conditions of high concentration or excess heat.
-
Solution: Perform the reaction at a lower concentration (0.25-0.5 M). Maintain strict temperature control, especially during the addition phase. Avoid prolonged reaction times after completion.
-
-
Formation of (Z)-isomer: While the (E)-isomer is thermodynamically favored, kinetic control under certain conditions could potentially lead to the (Z)-isomer.
-
Solution: Ensure the reaction is allowed to stir long enough at room temperature to allow for equilibration to the more stable (E)-isomer. The isomers are often separable by silica gel chromatography. The stereochemistry can be confirmed by ¹H NMR, with the (E)-isomer typically showing a larger coupling constant (J) for the vinylic protons (around 13.5 Hz).[2]
-
Q3: My crude product looks clean by NMR, but I experience significant material loss during column chromatography. Why is this happening?
A3: Product loss during purification is often due to the product's physical properties or its instability on silica gel.
-
Volatility: The product has a moderate molecular weight (169.23 g/mol ) and may be somewhat volatile.[3] Avoid using high vacuum or heat for extended periods when removing solvent.
-
Silica Gel Interaction: Enamines can sometimes show instability on acidic silica gel.
-
Solution 1: Deactivate the silica gel by preparing a slurry with your eluent and adding 1% triethylamine. This neutralizes acidic sites and prevents product degradation.
-
Solution 2: Use an alternative purification method such as vacuum distillation, which can be more efficient for larger scale reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for this reaction? No, the reaction between a strong nucleophile like pyrrolidine and a potent Michael acceptor like ethyl propiolate is typically spontaneous and does not require a catalyst.[1]
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate.
| Compound | Typical Rf (Approximate) | Visualization |
| Ethyl Propiolate | ~0.7 | UV light (faint), Permanganate stain |
| Pyrrolidine | ~0.1 (streaking) | Permanganate or Ninhydrin stain |
| Product | ~0.4 | UV light, Permanganate stain |
| Table 2. Example TLC profile for reaction monitoring. |
Q3: What are the primary safety concerns with this synthesis?
-
Ethyl Propiolate: It is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.
-
Pyrrolidine: It is a corrosive and flammable liquid with a strong odor. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The potential for a rapid release of heat is a significant hazard. Always cool the reaction mixture before adding the amine and control the rate of addition.
References
- Troubleshooting common issues in the synthesis of Ethanamine, N-methylene-. Benchchem.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.
- This compound. PubChem.
- This compound. Oakwood Chemical.
- Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. Benchchem.
- Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Ethyl acrylate - Chemical Response Guide. Cedre.fr.
Sources
Technical Support Center: Purification of β-Enamino Esters
Welcome to the technical support center for the purification of β-enamino esters. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during the purification of these versatile compounds. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may face in the lab.
Section 1: Foundational Knowledge - Understanding Your β-Enamino Ester
Before selecting a purification strategy, it is crucial to understand the inherent properties and potential pitfalls associated with your specific β-enamino ester.
FAQ 1: What are the primary stability concerns for β-enamino esters during purification?
The primary stability concern is hydrolysis . The β-enamino ester structure contains two key functional groups susceptible to cleavage: the enamine and the ester.
-
Enamine Moiety: The C=C-N linkage is prone to hydrolysis back to the corresponding β-keto ester and amine, a reaction that is readily catalyzed by acid. Standard silica gel used in chromatography is acidic and can promote this degradation, leading to streaking on TLC plates and poor recovery.
-
Ester Moiety: The ester group can be hydrolyzed under either acidic or basic conditions, yielding a β-enamino acid. While generally more stable than the enamine, prolonged exposure to strong acids or bases during aqueous workups or chromatography should be avoided. Compared to the analogous β-amino amides, β-amino esters exhibit lower hydrolytic resistance[1].
Another consideration is the potential for E/Z isomerization around the C=C bond. While often one isomer is thermodynamically favored (typically the Z-isomer due to intramolecular hydrogen bonding), exposure to heat or certain solvents can lead to a mixture of isomers, complicating purification and characterization[2].
FAQ 2: What are the most common impurities I should expect in my crude product?
The impurity profile is highly dependent on the synthetic route used. For the common synthesis involving the condensation of a β-keto ester with an amine, expect the following:
-
Unreacted Starting Materials: Residual β-keto ester and the amine starting material are the most common impurities.
-
Catalyst Residues: If a catalyst was used (e.g., Lewis acids, mineral acids), it must be thoroughly removed during the workup to prevent degradation of the product during storage or subsequent steps[3][4].
-
Water: Water is a by-product of the condensation reaction. Its incomplete removal can facilitate hydrolysis of the product.
-
Side-Products: Depending on the reaction conditions, self-condensation of the β-keto ester or other side reactions may occur.
Section 2: Purification Method Selection Guide
Choosing the right purification technique is critical for achieving high purity and yield. The following decision tree can guide your choice based on the properties of your crude product.
Caption: Fig 1. Decision tree for selecting a purification method.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step guides for the most common purification techniques, along with specific troubleshooting advice.
3.1 Column Chromatography
Column chromatography is the most versatile method for purifying β-enamino esters, especially for oils or for separating mixtures with closely related impurities.[5][6]
The key to successful chromatography is to suppress the acidity of the silica gel to prevent on-column hydrolysis. This is achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase. The base neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase for the sensitive enamine.
-
TLC Analysis:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot on a TLC plate and elute with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Crucially, prepare your TLC elution solvent with 0.5-1% triethylamine. For example, a 7:3 Hexane:EtOAc mixture should be prepared as 70 mL Hexane, 30 mL EtOAc, and 1 mL Et₃N.
-
Identify a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select an appropriate size flash column based on your sample mass (a good rule of thumb is a 40-100:1 ratio of silica to crude product by weight).
-
Prepare the mobile phase identified in Step 1, ensuring you add the same percentage of triethylamine.
-
Pack the column using the mobile phase, either as a slurry or by dry-packing followed by careful solvent addition. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed during this step. If your product is sensitive to residual base, you may consider an additional mild workup, but this is often unnecessary.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking on TLC/Column | 1. Hydrolysis: The compound is degrading on the acidic silica. 2. Tautomerization: Keto-enol or E/Z isomerization is occurring. | 1. Add Base: Ensure 0.5-1% triethylamine is in your mobile phase. 2. Switch Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Work Quickly: Do not leave the compound on the column for extended periods. |
| Poor Separation | 1. Improper Solvent System: The polarity is too high or too low. 2. Column Overload: Too much sample was loaded for the column size. | 1. Re-optimize TLC: Systematically test different solvent ratios. Consider a third solvent (e.g., a small amount of methanol in dichloromethane). 2. Reduce Load: Use a larger column or purify the material in batches. |
| Product Won't Elute | 1. Too Polar: The compound is strongly adsorbed to the silica. 2. Reactivity: The compound may be reacting with the silica gel. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). 2. Use Alumina: Switch to a neutral alumina column. |
3.2 Crystallization
Crystallization is an excellent method for obtaining highly pure material if your β-enamino ester is a solid. It is often more scalable and cost-effective than chromatography.
Crystallization works by exploiting the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain either fully dissolved or insoluble at all temperatures.
-
Solvent Screening:
-
Place a small amount of your crude solid (a few milligrams) in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
After dissolving at high temperature, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
-
Dissolution:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., on a hotplate with stirring) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling, which promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product[7].
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | 1. Melting Point: The compound's melting point may be lower than the boiling point of the solvent. 2. Impurities: High levels of impurities can depress the melting point and inhibit crystallization. | 1. Change Solvent: Select a lower-boiling point solvent. 2. Use a Solvent System: Try a two-solvent system (one in which the compound is soluble, one in which it is not). Dissolve in the good solvent (hot) and add the poor solvent dropwise until cloudy, then reheat to clarify and cool. 3. Pre-purify: Run a quick filtration through a plug of silica to remove baseline impurities before attempting crystallization. |
| No Crystals Form | 1. Solution is too dilute. 2. Solution is supersaturated but needs a nucleation site. 3. Compound is an oil. | 1. Concentrate: Gently evaporate some of the solvent and try cooling again. 2. Induce Crystallization: Scratch the flask with a glass rod or add a seed crystal[7]. 3. Re-evaluate: Your compound may not be a solid at room temperature. Confirm its physical state and consider chromatography or distillation. |
| Poor Recovery | 1. Too much solvent was used. 2. Compound has significant solubility even when cold. 3. Premature crystallization during hot filtration. | 1. Use Less Solvent: Repeat using the minimum amount of hot solvent necessary. 2. Change Solvent: Find a solvent in which the product is less soluble at cold temperatures. 3. Keep it Hot: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter flask to prevent the product from crashing out. |
Section 4: General Troubleshooting FAQs
Q1: My purified β-enamino ester is yellow/colored. Is this normal? Many β-enamino esters are pale yellow oils or solids in their pure form due to the extended conjugation of the system.[5] However, a dark brown or red color often indicates the presence of oxidized impurities or degradation products. If the color develops during purification or storage, degradation is likely occurring.
Q2: How should I store my purified β-enamino ester to ensure long-term stability? To maximize stability, store your compound under an inert atmosphere (nitrogen or argon), in a sealed vial, at low temperature (-20°C is preferable). Protect it from light and, most importantly, from moisture and acidic vapors.
Q3: I see two spots on the TLC for my pure compound. What could be the cause? If you have ruled out impurities, this is often due to the presence of E/Z isomers. These isomers can sometimes be separated by chromatography, but they may also interconvert. You can often confirm the presence of isomers by ¹H NMR, where you will see two distinct sets of signals for the vinylic and N-H protons.
References
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- ResearchGate. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]
- Collum, D. B., et al. (2008). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 130(44), 14566–14574. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. [Link]
- Hemming, K., et al. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13(33), 8736-8749. [Link]
- Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(7), 4359-4368. [Link]
- ResearchGate. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. [Link]
- Gnecco, D., et al. (2014). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Molecules, 19(8), 12473-12484. [Link]
- Kumar, A., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 989569. [Link]
- Van der Schueren, W., et al. (2021). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry, 12(2), 235-244. [Link]
- Pilotzi, H., et al. (2018). PREPARATION OF CHIRAL β-ENAMINO ESTERS FROM METHYL PROPIOLATE. Revista Boliviana de Química, 35(2), 55-60. [Link]
- Li, G., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(8), 11523-11533. [Link]
- Google Patents. (2021).
Sources
- 1. β-Amino amide based covalent adaptable networks with high dimensional stability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. β-enamino ester synthesis by amination [organic-chemistry.org]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Welcome to the technical support guide for the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during this synthesis. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the reaction, empowering you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing this compound?
The synthesis is a classic example of a nucleophilic conjugate addition, specifically an aza-Michael addition.[1][2] In this reaction, the secondary amine, pyrrolidine, acts as a nucleophile and attacks the electron-deficient alkyne, ethyl propiolate. This reaction is highly versatile but requires careful control to achieve the desired stereochemical outcome and avoid side reactions. The general transformation proceeds through an allenolate intermediate.[3]
Q2: Why is stereoselectivity—achieving the (E)-isomer over the (Z)-isomer—the primary challenge in this synthesis?
The formation of an enamine from a secondary amine and an activated alkyne can lead to a mixture of (E) and (Z) geometric isomers.[4] The (Z)-isomer, where the ester and pyrrolidine groups are on the same side of the double bond, can be stabilized by an intramolecular hydrogen bond, making it a potential thermodynamic sink. However, the desired (E)-isomer is often the kinetic product, formed from the protonation of the allenolate intermediate on the face opposite the bulky substituent.[3] Controlling the reaction conditions (temperature, solvent, time) is therefore critical to manage the kinetic versus thermodynamic product distribution.[3]
Q3: What are the most common impurities I should expect to see?
Aside from the undesired (Z)-isomer, the most prevalent impurities include:
-
Polymeric byproducts: Acrylate systems are highly susceptible to spontaneous free-radical polymerization.[5][6]
-
Double-addition products: The enamine product is still nucleophilic and can potentially react with a second molecule of ethyl propiolate.
-
Hydrolysis products: The ethyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid, particularly during aqueous workup.[7][8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Stereoselectivity / High Content of the (Z)-Isomer
Q: My final product analysis (e.g., ¹H NMR) shows a significant proportion of the undesired (Z)-isomer. How can I increase the selectivity for the (E)-product?
A: This is a classic problem of kinetic versus thermodynamic control. The formation of the (Z)-isomer is often favored under conditions that allow for equilibration to the more stable isomer.
Root Cause Analysis: The initial conjugate addition of the amine to the alkyne forms an allenolate intermediate. Protonation of this intermediate determines the final geometry.
-
Kinetic Control: Rapid protonation at low temperatures tends to favor the (E)-isomer, as the proton is delivered from the less sterically hindered face.[3]
-
Thermodynamic Control: Higher temperatures, longer reaction times, or the presence of protic solvents can facilitate isomerization from the (E)- to the more stable (Z)-isomer.[3] The Z-isomer can be stabilized by intramolecular interactions.[4]
Solutions & Protocols:
-
Temperature Control: Perform the addition of pyrrolidine to ethyl propiolate at low temperatures (e.g., 0 °C or below). This suppresses the rate of equilibration to the thermodynamic (Z)-product.
-
Solvent Choice: Use aprotic solvents (e.g., THF, Dichloromethane, Toluene) to minimize proton sources that could facilitate non-selective protonation or isomerization.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately with the workup to prevent prolonged exposure to conditions that favor isomerization.
-
Purification: The (E) and (Z) isomers can often be separated by careful column chromatography on silica gel, though this can be challenging and lead to yield loss.[9]
Problem 2: Polymerization in the Reaction Vessel
Q: During my reaction or upon heating, I observe the formation of a thick, insoluble gum or solid. What is causing this and how do I prevent it?
A: You are observing the spontaneous polymerization of your acrylate starting material and/or product. Acrylates are notoriously prone to uncontrolled, often exothermic, polymerization. [10]
Root Cause Analysis: The double bond in acrylate systems can undergo free-radical polymerization. This process can be initiated by heat, light, or trace impurities like peroxides.[5] Once initiated, the reaction is often rapid and self-sustaining.
Solutions & Protocols:
-
Use Inhibited Monomers: Ensure your ethyl propiolate or ethyl acrylate starting material contains a radical inhibitor (e.g., hydroquinone, MEHQ). Commercial grades are typically stabilized.[11]
-
Maintain an Air Headspace: Radical inhibitors like hydroquinone require oxygen to function effectively. Therefore, never run the reaction under a strictly inert atmosphere (e.g., pure nitrogen or argon) without ensuring an alternative inhibition mechanism is in place.[11] A gentle flow of N₂ is acceptable, but a complete degassing and inerting can be counterproductive.
-
Strict Temperature Control: Avoid excessive heating. If the reaction is exothermic, use an ice bath to maintain the desired temperature. Hotspots in the reaction flask can initiate polymerization.
-
Avoid Light Exposure: Conduct the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil) to prevent photochemical initiation.
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of potential radical initiators.
Problem 3: Formation of a Higher Molecular Weight Byproduct (Double Aza-Michael Addition)
Q: My mass spectrometry results show a peak corresponding to the mass of my product plus another molecule of ethyl propiolate. What is this byproduct?
A: This is likely the result of a secondary aza-Michael addition. The enamine product you have formed is a nucleophile and can compete with pyrrolidine to attack another molecule of ethyl propiolate. [12][13]
Root Cause Analysis: Enamines are electron-rich alkenes due to the nitrogen lone pair donating into the pi-system, making the β-carbon nucleophilic.[14][15] If unreacted ethyl propiolate is present, the enamine product can act as the Michael donor in a subsequent addition reaction.
Solutions & Protocols:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the amine (pyrrolidine) to ensure the ethyl propiolate is consumed quickly. More importantly, add the ethyl propiolate slowly to a solution of the pyrrolidine. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant and more nucleophilic primary amine over the enamine product.
-
Lower Reaction Temperature: Reducing the temperature will decrease the rate of the secondary addition more significantly than the primary addition, improving selectivity.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway to the (E)-enamine and the competing pathways leading to common side products.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose issues in your synthesis.
Caption: A logical workflow for troubleshooting common issues.
Quantitative Parameter Summary
The following table provides a starting point for reaction optimization. Parameters may need to be adjusted based on specific laboratory conditions and scale.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Solvent | Anhydrous Aprotic (THF, DCM, Toluene) | Protic solvents can interfere with stereoselectivity. Water can cause hydrolysis.[8] |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0 °C) favor kinetic (E)-isomer formation.[3] Higher temperatures risk polymerization and isomerization to the (Z)-product.[4] |
| Stoichiometry | 1.0 eq. Ethyl Propiolate / 1.1 eq. Pyrrolidine | A slight excess of the amine helps drive the reaction to completion and minimizes unreacted electrophile available for side reactions. |
| Atmosphere | Air or gentle N₂ flow | The presence of O₂ is required for common radical inhibitors to function.[11] Avoid rigorous de-gassing. |
| Reaction Time | 1 - 4 hours (Monitor by TLC) | Over-extending the reaction time can lead to isomerization to the more stable (Z)-isomer.[3] |
References
- Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References.
- Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
- Royal Society of Chemistry. (n.d.). The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry.
- Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines.
- Ataman Kimya. (n.d.). ETHYL ACRYLATE.
- YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds.
- PubMed. (n.d.). The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity.
- Taylor & Francis. (n.d.). Poly(ethyl acrylate) – Knowledge and References.
- ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures.
- Wikipedia. (n.d.). Enamine.
- PubChem. (n.d.). Ethyl Acrylate.
- Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.
- Synthomer. (2020). ETHYL ACRYLATE STABILIZED.
- Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis.
- Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ.
- University of Richmond Scholarship Repository. (2012). One-pot synthesis of (Z)-B-sulfonyl enoates from ethyl propiolate.
- MDPI. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines.
- University of Richmond Scholarship Repository. (2013). One-pot reactions of ethyl propiolate.
- National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- ResearchGate. (n.d.). Synthesis of aza-Henry products and enamines in water by Michael addition of amines or thiols to activated unsaturated compounds.
- ResearchGate. (n.d.). The Asymmetric Michael Addition Reaction Using Chiral Imines.
- Scribd. (n.d.). Aza-Michael Reaction Insights.
- Organic Chemistry Portal. (n.d.). Michael Addition.
Sources
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. gantrade.com [gantrade.com]
- 11. synthomer.com [synthomer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Enamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Stereoselectivity in β-Enamino Ester Reactions
Welcome to the technical support center for asymmetric β-enamino ester synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions. The following sections provide in-depth answers to frequently asked questions and a systematic guide to resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing stereoselectivity in β-enamino ester reactions?
A1: The stereochemical outcome of these reactions is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different stereoisomers. The catalyst and reaction conditions create a chiral environment that preferentially stabilizes one transition state over the other. Key interactions dictating this preference include:
-
Steric Hindrance: The chiral catalyst creates a sterically defined pocket, forcing the substrates to approach each other from a specific trajectory to minimize steric clashes.
-
Hydrogen Bonding and Non-covalent Interactions: Catalysts, particularly chiral Brønsted acids like phosphoric acids (CPAs), use hydrogen bonding to orient both the enamine and the electrophile, locking them into a specific conformation in the transition state.[1][2] This bifunctional activation is crucial for high stereocontrol.[2]
-
Electronic Effects: The electronic nature of the substrates and catalyst influences the geometry and stability of the transition state assembly.
Q2: How does the structure of a chiral phosphoric acid (CPA) catalyst influence enantioselectivity?
A2: Chiral phosphoric acids (CPAs) derived from scaffolds like BINOL or SPINOL are highly effective due to their well-defined, axially chiral structures.[2] The key features are:
-
Bifunctional Nature: The acidic proton (Brønsted acid site) activates the electrophile (e.g., an imine), while the phosphoryl oxygen (P=O) acts as a Lewis base site to orient the nucleophile (the enamine).[2]
-
The 3,3' Substituents: Bulky substituents on the 3 and 3' positions of the BINOL backbone form a "chiral wall" that blocks one face of the electrophile, forcing the nucleophile to attack from the less hindered face. The choice of these substituents is critical and allows for fine-tuning of the steric environment to match the specific substrates.
-
The P-OH Group: The acidity of the phosphoric acid is crucial. It must be acidic enough to protonate the electrophile but not so acidic that it leads to undesired side reactions or non-specific background catalysis.
Q3: What is the typical mechanism for stereocontrol using a CPA catalyst in a reaction involving a β-enamino ester?
A3: In a typical reaction, such as the addition of a nucleophile to an imine catalyzed by a CPA, the catalyst orchestrates a highly organized transition state. The CPA simultaneously activates both the imine (electrophile) and the enamine intermediate (nucleophile) via hydrogen bonding. This creates a ternary complex where the relative orientation of the reactants is rigidly controlled by the chiral backbone of the catalyst, leading to a highly enantioselective bond formation.[1][3]
Caption: CPA-catalyzed stereoselective reaction mechanism.
Troubleshooting Guide: Low Stereoselectivity
This section addresses specific experimental issues in a systematic, cause-and-effect format.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is often the most pressing issue. The following workflow provides a logical sequence for troubleshooting.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps
Q: My reaction shows poor enantioselectivity (<50% ee). Where should I start?
A: Start by lowering the reaction temperature.
-
Causality: The enantiomeric excess is related to the difference in the free energies of activation (ΔΔG‡) for the two competing pathways leading to the R and S enantiomers. Lowering the temperature increases the impact of this energy difference, as described by the Eyring equation. Often, the transition state for the major enantiomer has a lower activation enthalpy, so reducing thermal energy favors this pathway more significantly.[4] Reactions run at room temperature often have significant room for improvement at 0 °C, -25 °C, or even lower.[5]
-
Protocol: See Protocol 1: Low-Temperature Reaction Setup .
-
Expected Outcome: A significant increase in ee is often observed, although reaction times will be longer.
| Temperature (°C) | Typical Reaction Time | Example ee (%) |
| 25 (RT) | 2-4 h | 45% |
| 0 | 12 h | 78% |
| -25 | 24 h | 92% |
| -60 | 48-72 h | >97%[5] |
| Table 1: Illustrative effect of temperature on enantioselectivity. |
Q: I've lowered the temperature, but the ee is still not optimal. What's next?
A: Screen a range of solvents.
-
Causality: Solvents play a critical role by solvating the catalyst, substrates, and the transition state assembly.[6] The polarity, coordinating ability, and viscosity of the solvent can dramatically alter stereoselectivity.
-
Non-polar, non-coordinating solvents (e.g., toluene, hexanes, CCl₄) often give the best results with CPA catalysts, as they minimize interference with the crucial hydrogen-bonding interactions between the catalyst and substrates.
-
Polar aprotic solvents (e.g., THF, CH₂Cl₂, EtOAc) can sometimes be effective but may compete for hydrogen bonding sites, potentially reducing selectivity.[7]
-
Polar protic solvents (e.g., alcohols) are generally avoided as they directly interfere with the Brønsted acid catalyst.
-
-
Protocol: Run a parallel screen of the reaction in 5-6 different anhydrous solvents under identical temperature and concentration conditions.
| Solvent | Dielectric Constant (ε) | Typical Outcome on ee (for CPA catalysis) |
| Toluene | 2.4 | Often High |
| Dichloromethane | 9.1 | Moderate to High |
| THF | 7.6 | Often Lower (H-bond competition)[7] |
| Hexane | 1.9 | High, but solubility can be an issue |
| Ethyl Acetate | 6.0 | Moderate to Low |
| Table 2: General solvent effects on stereoselectivity. |
Q: Solvent and temperature optimization helped, but I need >99% ee. How do I proceed?
A: Modify or screen the chiral catalyst.
-
Causality: The structure of the catalyst is the primary determinant of stereocontrol. If a standard catalyst (e.g., parent BINOL-phosphoric acid) is insufficient, a more tailored catalyst is required.
-
For CPA Catalysts: Focus on the 3,3' substituents. For a given substrate, a catalyst with bulkier groups (e.g., 2,4,6-triisopropylphenyl - TRIP) may create a tighter, more selective chiral pocket than one with smaller groups (e.g., phenyl). Conversely, excessive steric bulk can sometimes hinder the reaction. A small screen of commercially available CPAs is highly effective.[1][3]
-
For Primary Amine Catalysts: The stereochemical outcome can be highly sensitive to the amine's structure and any acidic co-catalysts used.[8]
-
For Metal-Based Catalysts: The chiral ligand is paramount. Small changes to the ligand's electronic or steric properties can invert or significantly enhance selectivity.[9][10]
-
-
Protocol: See Protocol 2: General Procedure for Catalyst Screening .
Q: I'm observing inconsistent results or a drop in ee at higher concentrations. Why?
A: Investigate the effect of concentration and catalyst loading.
-
Causality: The aggregation state of the catalyst can be concentration-dependent. For some CPA-catalyzed reactions, a dimeric catalyst pathway may exist that produces the opposite enantiomer or has lower selectivity compared to the desired monomeric pathway.[3] Lowering the overall concentration and/or the catalyst loading can favor the monomeric pathway and improve enantioselectivity.[3]
-
Protocol:
-
Run the reaction at your standard concentration (e.g., 0.1 M).
-
Run parallel reactions at 0.05 M and 0.025 M, keeping the catalyst loading (mol%) constant.
-
Separately, investigate catalyst loading, testing 10 mol%, 5 mol%, and 2 mol%. Note that lower loading may require longer reaction times.
-
Experimental Protocols
Protocol 1: Low-Temperature Reaction Setup
-
Preparation: Dry all glassware thoroughly in an oven (120 °C) and cool under a stream of inert gas (N₂ or Ar). Ensure all reagents and solvents are anhydrous.
-
Assembly: Assemble the reaction flask, equipped with a magnetic stir bar, septum, and an inert gas inlet.
-
Cooling: Place the flask in a suitable cooling bath (ice/water for 0 °C; ice/salt for -10 to -20 °C; dry ice/acetone for -78 °C). Allow the flask to equilibrate to the target temperature for 15-20 minutes.
-
Charging Reagents: To the cooled, stirring solution of the β-keto ester and catalyst in the chosen solvent, add the amine (or other reaction partner) dropwise via syringe over several minutes.
-
Reaction Monitoring: Maintain the reaction at the target temperature. Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis.
-
Workup: Once the reaction is complete, quench as required (e.g., with saturated NaHCO₃ solution) while the flask is still in the cooling bath before allowing it to warm to room temperature.
Protocol 2: General Procedure for Catalyst Screening
-
Setup: Arrange a series of identical, dry reaction vials, each with a small stir bar.
-
Stock Solutions: Prepare stock solutions of your β-keto ester, amine partner, and an internal standard (if using for GC/HPLC analysis) in the chosen optimal solvent. This minimizes measurement errors.
-
Catalyst Addition: To each vial, add the appropriate amount of a different chiral catalyst (e.g., 0.01 mmol for a 0.1 mmol scale reaction, representing 10 mol%).
-
Reaction Initiation: Add the solvent, followed by the stock solutions of the starting materials, to each vial.
-
Execution: Place all vials in a temperature-controlled block or bath and stir for the same amount of time.
-
Analysis: After the designated time, quench all reactions simultaneously. Analyze the conversion and enantiomeric excess of each reaction by chiral HPLC or GC. This allows for a direct comparison of catalyst performance under identical conditions.
References
- Xu, C., Zhang, L., & Luo, S. (2017). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02160
- Lauter, G. J. (2024). Chiral Phosphoric Acid Catalysis Mechanism. Presentation. URL: https://www.researchgate.
- Li, Y., et al. (2021). Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity. Organic Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a
- Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters by amination. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C1N/enamines/enaminoesters.shtm
- Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis. URL: https://www.organic-chemistry.org/abstracts/lit2/078.shtm
- Bin, W., et al. (2021). An iridium catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution to functionalized chiral allylic alcohols. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02044g
- Gawroński, J., & Wascinska, N. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry. URL: https://www.mdpi.com/2073-8994/13/9/1762
- Wang, Y., & Tan, B. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/19/93
- ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters. ResearchGate. URL: https://www.researchgate.
- Fustero, S., et al. (1998). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo972102%2B
- Puzzolo, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b808295g
- Cheon Research Lab. (n.d.). Chiral Phosphoric Acid Catalysis. Google Sites. URL: https://sites.google.
- Wang, J., et al. (2010). Chiral Phosphoric Acid Catalyzed Peroxidation of Imines. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753738/
- ResearchGate. (n.d.). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts. ResearchGate. URL: https://www.researchgate.
- Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255304/
- Al-dujaili, A. H., & Al-Janabi, M. H. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03864a
- Raines, T., et al. (2021). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00030f
- Contente, M. L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. Chembiochem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9286289/
- Mori, K., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9882299/
- ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. URL: https://www.researchgate.net/publication/281280351_Enantioselective_Synthesis_of_b-amino_acids_A_Review
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol4009206
- Zheng, X., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00782c
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3707328/
- Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit4/119.shtm
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. URL: https://www.hilarispublisher.com/open-access/enantioselective-synthesis-of-amino-acids-a-review-2161-0401-1000195.pdf
- ResearchGate. (n.d.). Reaction condition optimization for the β-amino acid esters synthesis. ResearchGate. URL: https://www.researchgate.net/publication/332766860_Reaction_condition_optimization_for_the_b-amino_acid_esters_synthesis
- Mao, J., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.3c07621
Sources
- 1. Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 3. h-its.org [h-its.org]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Phosphoric Acid Catalyzed Peroxidation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up of β-Enamino Ester Production
Welcome to the technical support center for β-enamino ester synthesis. As a Senior Application Scientist, I've designed this guide to address the complex challenges researchers, chemists, and drug development professionals face when transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. This resource is structured in a practical question-and-answer format, combining troubleshooting protocols with foundational FAQs to provide actionable solutions grounded in scientific principles.
Section 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, common problems encountered during the scale-up of β-enamino ester production. Each answer provides a diagnosis of the potential causes and a step-by-step guide to resolution.
Q1: My reaction yield dropped from >90% at the 50g scale to less than 70% at the 5kg scale, and the reaction seems to have stalled. What is the primary cause?
A1: This is a classic scale-up challenge, often rooted in inadequate mass and heat transfer. As you increase the reaction volume, the surface-area-to-volume ratio decreases, making it harder to control reaction parameters uniformly.[1]
Potential Causes & Troubleshooting Steps:
-
Inefficient Water Removal: The condensation of a β-keto ester and an amine is an equilibrium reaction that produces water.[2] At a small scale, water might be effectively removed by a Dean-Stark trap or simply by the large headspace. At a larger scale, this becomes inefficient.
-
Protocol: Ensure your large-scale reactor is equipped with an appropriately sized condenser and azeotropic trap. The rate of solvent return should be vigorous enough to indicate effective water removal. Consider switching to a solvent that forms a more efficient azeotrope with water, such as toluene or heptane.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to concentration gradients. The amine or catalyst may not be uniformly dispersed, causing the reaction to slow down or stall in certain areas of the reactor.[1]
-
Troubleshooting:
-
Verify that the stirrer's power and design (e.g., propeller, turbine, or anchor) are suitable for the reactor size and viscosity of the reaction medium.
-
Observe the surface of the reaction mixture. A significant vortex indicates good agitation. If the surface is calm, the mixing is likely insufficient.
-
Take samples from different locations in the reactor (top and bottom) to check for homogeneity via HPLC or TLC.
-
-
-
Thermal Gradients (Hot Spots): The reaction is often exothermic. Poor heat dissipation in a large reactor can create localized "hot spots" that may promote side reactions or decomposition, consuming starting materials and reducing the overall yield.[1]
-
Troubleshooting:
-
Monitor the internal reaction temperature closely with a calibrated probe. Do not rely solely on the jacket temperature.
-
Implement a controlled rate of addition for one of the reactants (usually the amine) to manage the exotherm.
-
Ensure the reactor's heating/cooling system is responsive and has sufficient capacity for the batch size.
-
-
Caption: Troubleshooting logic for diagnosing yield loss at scale.
Q2: My scaled-up batch produced a higher percentage of an amide impurity, R-CO-NHR', which is difficult to remove. Why did this happen and how can I prevent it?
A2: The formation of an amide byproduct suggests a side reaction between the amine and the ester group, a process known as aminolysis.[3] While this reaction is generally slow, its rate can be significantly increased under non-ideal scale-up conditions.
Root Cause Analysis:
-
Elevated Temperatures: As discussed in Q1, localized overheating can provide the activation energy needed to drive the less favorable aminolysis reaction. The ester carbonyl, while less electrophilic than the keto carbonyl, will react with the amine at higher temperatures.[3]
-
Prolonged Reaction Times: If the primary reaction stalls due to poor mixing or water removal, the extended exposure of the ester to the amine at high temperatures increases the likelihood of amide formation.
-
Catalyst Choice: Certain catalysts may inadvertently promote this side reaction. While mild acids are common, stronger Lewis acids could potentially activate the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.
Prevention Strategy:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range. Use a controlled addition profile to manage the exotherm.
-
Optimize Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC). Once the desired conversion is reached (>98%), proceed with the workup promptly to avoid unnecessary heating.
-
Use Milder Catalysts: Acetic acid is often sufficient and less likely to cause side reactions compared to stronger acids. Solvent-free methods using ultrasound have also been shown to improve selectivity and prevent amide formation.
-
Stoichiometry: Avoid using a large excess of the amine, as this will increase the statistical probability of the side reaction according to Le Châtelier's principle.
Q3: Product isolation by crystallization worked perfectly in the lab, but at the pilot scale, I'm getting an oil or very fine particles that are difficult to filter. What adjustments are needed?
A3: Crystallization is highly sensitive to scale-dependent factors like cooling rate, supersaturation, and agitation. What works for a 250 mL flask rarely translates directly to a 250 L reactor.
Troubleshooting Crystallization:
-
Cooling Rate: Rapid cooling of a large volume often leads to "crashing out," where the solution becomes highly supersaturated, resulting in the formation of fine, impure particles or oils.
-
Protocol: Implement a programmed, slow cooling ramp. For example, cool from 80°C to 60°C over 1 hour, then to 40°C over 2 hours, and finally to 20°C over 3 hours. This controlled cooling allows for the growth of larger, more ordered crystals.
-
-
Seeding: In a large, clean reactor, spontaneous nucleation can be inconsistent.
-
Protocol: Develop a seeding strategy. Once the solution is cooled to a metastable state (slightly supersaturated), add a small amount (0.1-1% w/w) of pure, crystalline product to induce uniform crystallization.
-
-
Agitation: The type and speed of agitation influence crystal size and form. Overly aggressive mixing can cause crystal breakage (attrition), leading to fines.
-
Troubleshooting: Use a stirrer designed for crystallization (e.g., a pitched-blade turbine) at a speed that ensures suspension of the solids without creating excessive shear.
-
-
Solvent Composition: Ensure the solvent composition at the start of crystallization is identical to the lab-scale process. Inefficient solvent swaps during workup can leave residual solvents that inhibit crystallization.
Caption: A typical workflow for the purification of β-enamino esters.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to define in the lab before scaling up a β-enamino ester synthesis?
A: Before attempting a scale-up, you must have a robust understanding of your process. Key parameters include:
-
Reaction Kinetics: Know how fast your reaction proceeds at the target temperature to plan for cycle time.
-
Heat of Reaction (ΔHrxn): This is critical for ensuring the plant's cooling systems can handle the exotherm safely. This can be measured using reaction calorimetry.
-
Mixing Sensitivity: Determine if the reaction is sensitive to agitation speed in the lab.
-
Impurity Profile: Identify all major impurities (>0.1%) and understand their formation mechanisms. This is crucial for developing an effective purification strategy.
-
Product Stability: Test the stability of your product in the reaction mixture and during the workup conditions (pH, temperature) to identify potential degradation pathways.[4]
Q: How do I select an appropriate catalyst for large-scale production?
A: Catalyst selection for scale-up involves balancing activity, cost, safety, and ease of removal.
| Catalyst Type | Examples | Pros for Scale-Up | Cons for Scale-Up |
| Brønsted Acids | Acetic Acid, p-TSA | Inexpensive, readily available, effective.[5] | Can be corrosive; requires neutralization during workup. |
| Lewis Acids | Sc(OTf)₃, Zn(ClO₄)₂, CoCl₂ | High activity, sometimes recyclable.[6] | Higher cost, potential for metal contamination in the final product. |
| Heterogeneous | Montmorillonite K-10 | Easily removed by filtration, potentially reusable.[7] | May have lower activity, potential for batch-to-batch variability. |
| "Green" / Novel | Gold(I)/Silver(I), Ultrasound | Mild conditions, high yields, environmentally friendly.[8] | High cost of precious metal catalysts; specialized equipment needed for ultrasound. |
For most large-scale applications, simple and inexpensive catalysts like acetic acid are preferred unless a specific stereochemical outcome or reactivity requires a more complex system.
Q: What are the main advantages of a solvent-free reaction for scale-up?
A: Solvent-free, or "neat," reactions are highly attractive for industrial processes.
-
Increased Throughput: Eliminating the solvent volume allows for a much larger quantity of reactants in the same reactor, increasing productivity.
-
Reduced Cost: Solvents represent a significant portion of the raw material cost and the cost of waste disposal.
-
Simplified Workup: Product isolation can be more straightforward without the need to remove large volumes of solvent.[7]
-
Environmental Benefits: It aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.
However, challenges include managing viscosity and ensuring efficient heat transfer, which can be more difficult in the absence of a solvent.[8]
Q: What analytical methods are essential for monitoring the process and ensuring final product quality?
A: A robust analytical package is non-negotiable for a successful and reproducible scale-up.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The workhorse method. Used to track the disappearance of starting materials and the formation of the product and key impurities. A well-developed HPLC method can provide a percent conversion value to determine the reaction endpoint.
-
GC (Gas Chromatography): Useful if starting materials or products are highly volatile. Can also be used to monitor solvent ratios.
-
-
Final Product Release:
-
HPLC: To determine final purity (area % is common) and quantify any specified impurities. Chiral HPLC is necessary if the product is chiral.[9]
-
NMR (¹H and ¹³C): To confirm the structure and determine the E/Z isomer ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To measure the residual water content, which can be critical for product stability.
-
References
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate.
- Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products.
- Alcaide, B., et al. (2002). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Synthesis of β-enamino esters, amides, and thioesters.
- Prakasham, A. P., et al. (2019). General equation for the β‐enamino ester synthesis from acyclic and... ResearchGate.
- Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules.
- Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds.
- Lin, C., et al. (2011). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules.
- Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
- Green, J. J., et al. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology.
- Thapa, B., et al. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry.
- Cudic, M., & Isidro-Llobet, A. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Stamhuis, E. J., & Maas, W. (1965). Mechanism of Enamine Reactions. II.1 The Hydrolysis of Tertiary Enamines. The Journal of Organic Chemistry.
- Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Thapa, B., et al. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. ResearchGate.
- Bio-Link. (2023). Risks and Control Strategies of Scale-up in Purification Process.
- Bio-Rad. (2023). Considerations for Scaling Up Purification Processes.
- Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis.
- HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.
- Semantic Scholar. (2018). PREPARATION OF CHIRAL β-ENAMINO ESTERS FROM METHYL PROPIOLATE.
- Du, L.-H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts.
- Collum, D. B., et al. (2007). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society.
- Kulkarni, A. A., & Ranade, V. V. (2016). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. ResearchGate.
- Jackson, R. F. W., et al. (2021). Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. Organic Process Research & Development.
- Bonnerjea, J., & Aldington, S. (2007). Scale-up of protein purification: downstream processing issues. Journal of Chromatography B.
- Bonnerjea, J., & Aldington, S. (2007). Scale-Up of Protein Purification: Downstream Processing Issues. ResearchGate.
- ResearchGate. (2018). Reaction condition optimization for the β-amino acid esters synthesis.
- Jakमिन, I., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. International Journal of Molecular Sciences.
- Fleishman, S. J., et al. (2021). Optimizing Stability in Dynamic Small-Molecule Binding Proteins. ACS Synthetic Biology.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-enamino ester synthesis by amination [organic-chemistry.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Welcome to the dedicated technical support guide for the purification of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-enamino ester. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product can vary depending on the synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Residual ethyl acrylate and pyrrolidine are often present.
-
Michael Addition Byproduct: Ethyl 3-(pyrrolidin-1-yl)propanoate, the saturated analog of your target compound, can form if the reaction conditions are not optimized.
-
Z-Isomer: The geometric isomer, (Z)-Ethyl 3-(pyrrolidin-1-yl)acrylate, can be a significant impurity.
-
Hydrolysis Product: The presence of water can lead to the hydrolysis of the ester functionality, resulting in 3-(pyrrolidin-1-yl)acrylic acid.
-
Polymerization Products: Ethyl acrylate has a tendency to polymerize, especially at elevated temperatures or in the presence of initiators.
Q2: My purified this compound is an oil, but I have seen it reported as a solid. Is this normal?
A2: this compound can exist as either a low-melting solid or a viscous oil at room temperature. The physical state can be influenced by minor impurities. If your analytical data (NMR, MS) confirm the structure and high purity, an oily appearance is acceptable for many applications. However, if a crystalline solid is required, further purification or specific crystallization techniques may be necessary.
Q3: What is the best general approach for purifying this compound?
A3: A two-step purification strategy is often most effective. First, perform flash column chromatography to remove the bulk of the impurities. Due to the basic nature of the pyrrolidine moiety, using silica gel treated with a small amount of a tertiary amine like triethylamine in the eluent is crucial to prevent streaking and improve recovery. Following chromatography, recrystallization or trituration can be employed to achieve high purity and potentially induce crystallization.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Significant Streaking and Low Recovery During Silica Gel Column Chromatography
Cause: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation, band tailing (streaking), and irreversible adsorption of the product, resulting in low yields.
Solution:
Step-by-Step Protocol for Amine-Friendly Column Chromatography:
-
Stationary Phase Selection:
-
Option A (Standard Silica): Use standard flash silica gel (230-400 mesh). Before loading your sample, prepare a slurry of the silica in your chosen eluent system that has been modified with 0.5-1% triethylamine (TEA) or another volatile tertiary amine. This deactivates the acidic sites on the silica.
-
Option B (Alternative Stationary Phases): For particularly challenging separations, consider using basic alumina or an amine-functionalized silica gel. These stationary phases are less acidic and can significantly improve the chromatography of basic compounds.[1][2]
-
-
Mobile Phase Selection:
-
A common and effective eluent system is a gradient of ethyl acetate in hexanes.
-
Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Remember to add 0.5-1% triethylamine to both your low and high polarity solvents to maintain a consistent basic environment on the column.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your initial eluent.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like DCM or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method often results in sharper bands.
-
-
Elution and Fraction Collection:
-
Run the column with the prepared eluent system.
-
Monitor the elution using Thin Layer Chromatography (TLC), ensuring your TLC plates are also developed in a solvent system containing a small amount of triethylamine to accurately predict the column behavior.
-
Problem 2: Presence of a Saturated Byproduct, Ethyl 3-(pyrrolidin-1-yl)propanoate, in the Final Product
Cause: This byproduct arises from a Michael addition reaction where pyrrolidine adds across the double bond of ethyl acrylate. While this is part of the desired reaction to form the enamine, subsequent elimination to form the C=C double bond might be incomplete, or under certain conditions, a 1,4-addition followed by protonation can lead to the saturated ester.
Solution:
Purification Strategy:
-
Column Chromatography: The saturated byproduct is typically less polar than the desired enamine. Therefore, careful column chromatography, as described in Problem 1, should allow for their separation. The enamine, with its more polarized C=C bond, will have a slightly stronger affinity for the silica gel.
-
Recrystallization: If the byproduct co-elutes with your product, recrystallization can be an effective secondary purification step.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A mixed solvent system of hexanes and ethyl acetate is often effective.
-
Procedure:
-
Dissolve the impure product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.[3][4]
-
Problem 3: The Purified Product Contains the Z-Isomer
Cause: The synthesis of β-enamino esters can sometimes yield a mixture of E and Z geometric isomers.[5] The desired product is typically the thermodynamically more stable E-isomer, but the kinetic product or reaction conditions can lead to the formation of the Z-isomer.
Solution:
-
Isomer Separation: Separating geometric isomers can be challenging.
-
Chromatography: High-performance flash chromatography or preparative HPLC may be required for complete separation. Sometimes, using a different stationary phase like alumina can alter the selectivity.
-
Recrystallization: Often, one isomer will be less soluble and will preferentially crystallize from a solution. The protocol described in Problem 2 can be attempted.
-
-
Isomerization: In some cases, it may be possible to isomerize the unwanted Z-isomer to the desired E-isomer. This can sometimes be achieved by heating the mixture in a suitable solvent or by exposure to a catalytic amount of acid or base, though conditions would need to be carefully optimized to avoid decomposition.
Problem 4: The Product is Contaminated with 3-(pyrrolidin-1-yl)acrylic acid
Cause: This impurity results from the hydrolysis of the ethyl ester group. This can occur if there is water present in the reaction mixture, during aqueous work-up, or if the product is stored for extended periods under non-anhydrous conditions.
Solution:
-
Aqueous Work-up: During the work-up of your reaction, a wash with a saturated sodium bicarbonate solution can help remove the acidic hydrolysis product. The deprotonated carboxylate salt will be more soluble in the aqueous layer.
-
Column Chromatography: The acidic impurity will have a very high affinity for silica gel and will likely stick at the top of the column when using a standard eluent system like ethyl acetate/hexanes. This often results in good separation from your desired, less polar product.
-
Acid/Base Extraction: Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurity will move into the aqueous layer. Be sure to then wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it before further purification.
Data Interpretation and Visualization
Identifying Impurities by ¹H NMR Spectroscopy
A clean ¹H NMR spectrum of this compound in CDCl₃ should show characteristic peaks for the ethyl group, the pyrrolidine ring, and the vinylic protons. The coupling constant between the two vinylic protons is a key indicator of the stereochemistry (J ≈ 13-16 Hz for the E-isomer).
| Impurity | Characteristic ¹H NMR Signals |
| Ethyl acrylate (starting material) | Complex set of peaks for the vinyl protons between 5.8 and 6.4 ppm.[6] |
| Pyrrolidine (starting material) | Broad singlet for the N-H proton and multiplets for the CH₂ groups. |
| Ethyl 3-(pyrrolidin-1-yl)propanoate | Absence of vinylic proton signals. Appearance of two new multiplets around 2.5-2.9 ppm corresponding to the -CH₂-CH₂-CO₂Et protons. |
| Z-Isomer | A second set of vinylic proton signals with a smaller coupling constant (J ≈ 7-10 Hz). |
| 3-(pyrrolidin-1-yl)acrylic acid | Absence of the ethyl ester signals (quartet around 4.1 ppm and triplet around 1.2 ppm). A broad singlet for the carboxylic acid proton may be visible. |
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Logical Decision Tree for Troubleshooting Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online].
- Reddit. (2023). Purification of strong polar and basic compounds. [Online]. r/Chempros.
- The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR. [Online].
- Yapo, A. et al. (2011). (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online].
- Science Forums. (2011). Amine purification. [Online].
- PubChem. This compound. [Online].
- Recrystallization method. [Online].
- NMR Spectrum of Ethyl Acrylate. [Online].
- Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. MDPI. [Online].
- Organic Chemistry Portal. β-enamino ester synthesis by amination. [Online].
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online].
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. β-enamino ester synthesis by amination [organic-chemistry.org]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
Technical Support Center: Preventing Uncontrolled Polymerization of Acrylate-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Acrylate-containing compounds are indispensable in modern research and development, forming the backbone of everything from dental composites to advanced drug delivery systems.[1][2][3][4] However, their high reactivity, the very property that makes them so useful, also presents a significant challenge: the propensity for spontaneous and often violent polymerization during storage.[5] This guide, prepared by our senior application scientists, provides a deep dive into the mechanisms of acrylate polymerization and offers field-proven strategies for prevention and troubleshooting.
Part 1: The Core Mechanism - Understanding Acrylate Polymerization
To effectively prevent unwanted polymerization, one must first understand the underlying chemical process. Acrylates typically polymerize via a free-radical chain reaction , a process characterized by three key stages: Initiation, Propagation, and Termination.[6][7]
-
Initiation: This first step requires a free radical—a molecule with an unpaired electron. These radicals can be generated by initiators like heat, light (especially UV), or contaminants like metal ions.[8] The free radical attacks the carbon-carbon double bond of an acrylate monomer, opening it up and transferring the radical to the monomer.
-
Propagation: The newly formed monomer radical is highly reactive and will, in turn, attack another monomer molecule. This process repeats, rapidly adding monomer units and building a long polymer chain.
-
Termination: The chain reaction stops when two growing radical chains meet and react with each other, either by combining or through disproportionation, resulting in a stable, non-reactive polymer.[6][9]
This chain reaction can be incredibly fast and is highly exothermic, meaning it releases a significant amount of heat.[10] If this occurs in a sealed storage container, the buildup of heat and pressure can lead to a dangerous runaway reaction.[11]
Part 2: Proactive Prevention - Best Practices for Storage and Handling
Preventing polymerization begins with rigorous adherence to proper storage and handling protocols. Commercial acrylate monomers are shipped with added chemical inhibitors , but these are not foolproof and require specific conditions to function effectively.[5][12]
The Critical Role of Inhibitors and Oxygen
The most common class of inhibitors used for storing acrylates are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ) and butylated hydroxytoluene (BHT).[13][14]
Causality: It is a common misconception that these inhibitors work alone. Phenolic inhibitors require the presence of dissolved oxygen to be effective.[1][8][15][16] The inhibitor itself doesn't react with the monomer radicals (R•). Instead, oxygen first reacts with a monomer radical to form a much less reactive peroxy radical (ROO•). The phenolic inhibitor then efficiently scavenges this peroxy radical, terminating the chain reaction before it can propagate.[13][17]
This synergistic relationship is why acrylates must never be stored under an inert atmosphere (e.g., nitrogen or argon).[15] Storing under inert gas renders the inhibitor useless and dramatically increases the risk of polymerization. The container's headspace should always contain air (oxygen).[10][15]
Key Storage Parameters
| Parameter | Recommendation | Rationale and Scientific Insight |
| Temperature | 15°C to 25°C (59°F to 77°F) [1][5][8] | Causality: Heat is a potent initiator of free-radical formation. Elevated temperatures accelerate inhibitor depletion and can initiate thermal polymerization.[16][18] Conversely, freezing can be equally dangerous. For compounds like glacial acrylic acid (freezing point: 13°C), freezing causes the inhibitor and dissolved oxygen to separate from the monomer, creating inhibitor-depleted zones.[8][10][19] Upon thawing, these zones are highly susceptible to rapid, localized polymerization.[8][15] Never use direct, aggressive heat (like steam) to thaw frozen acrylates. [8][15] |
| Atmosphere | Store under air (not inert gas). [15] | Causality: As detailed above, oxygen is essential for common inhibitors like MEHQ to function.[1][10][16][20] An air headspace ensures a sufficient supply of dissolved oxygen to activate the inhibitor. |
| Light | Store in opaque or amber containers, away from UV light. [1][18] | Causality: UV light provides the energy to generate free radicals, directly initiating polymerization.[8] Opaque containers block this energy source. |
| Materials | Use glass, stainless steel, or polyethylene containers. [1][8] | Causality: Avoid materials like unalloyed steel, copper, or brass.[8] These metals can corrode in the presence of acidic acrylates, and the resulting metal salt impurities can act as catalysts for polymerization.[8] |
| Shelf Life | Follow a "first-in, first-out" inventory system. | Causality: Over time, inhibitors are slowly consumed. Furthermore, some acrylates, like acrylic acid, can slowly form dimers, which can affect performance in subsequent reactions.[1][10][15] |
Part 3: Reactive Troubleshooting - A Guide to Common Issues
Even with the best practices, issues can arise. This section addresses specific problems in a question-and-answer format.
Q1: I opened a bottle of acrylate monomer and it appears cloudy, viscous, or contains solid chunks. What should I do?
A1: This is a clear sign that polymerization has begun. DO NOT attempt to use the material. The polymerization process is exothermic and can accelerate unexpectedly, especially if heated or agitated. The container may be under pressure. Handle it with extreme caution, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[21][22] The material should be treated as hazardous waste and disposed of according to your institution's safety protocols.[18] Do not attempt to salvage the material.
Q2: My polymerization reaction is sluggish or fails to initiate, even with an initiator. Could the storage inhibitor be the cause?
A2: Yes, this is a very likely cause. The storage inhibitor is designed to scavenge free radicals, and it cannot distinguish between stray radicals from storage and the radicals intentionally generated by your initiator.[23][24] If the inhibitor concentration is too high, it can consume your initiator, leading to an induction period or complete failure of the reaction.[25] For kinetically sensitive polymerizations, the inhibitor must be removed prior to use.
Q3: I suspect my monomer has polymerized in its container. How can I safely assess the situation?
A3: Safety is paramount. DO NOT open the container if you suspect a runaway polymerization. Signs include a container that is warm to the touch, bulging, or making noise. If these signs are present, evacuate the immediate area and contact your institution's environmental health and safety (EHS) department immediately. If the container is at ambient temperature and not bulging, you can proceed with caution. The troubleshooting workflow below provides a decision-making guide.
Part 4: Essential Protocols
Protocol: Removal of Phenolic Inhibitors (e.g., MEHQ)
For experiments where precise control over initiation is critical, removing the inhibitor is a necessary step.[23][26] Two common lab-scale methods are caustic washing and column chromatography.[23]
Method 1: Caustic Wash (for Hydroquinone-type inhibitors)
This method leverages the weakly acidic nature of the phenolic hydroxyl group on inhibitors like MEHQ.[27]
-
Preparation: In a separatory funnel, add the acrylate monomer. Prepare a 0.1 N to 1 N aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Add an equal volume of the NaOH solution to the separatory funnel.
-
Causality: The basic NaOH solution deprotonates the phenolic inhibitor, forming a sodium phenolate salt. This salt is soluble in the aqueous phase but insoluble in the organic monomer phase, allowing for extraction.[27]
-
-
Separation: Stopper the funnel and gently invert it several times to mix the layers. Do not shake vigorously , as this can cause emulsions to form.[26] Allow the layers to fully separate. Drain the lower aqueous layer containing the inhibitor salt.
-
Repeat: Repeat the wash process two to three more times with fresh NaOH solution to ensure complete removal.
-
Water Wash: Wash the monomer with deionized water to remove any residual NaOH.
-
Drying: Drain the monomer into a clean flask containing a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water.
-
Filtration: Filter the monomer to remove the drying agent.
-
Immediate Use: The uninhibited monomer is now highly reactive. It must be used immediately. [26] Do not attempt to store it.[24]
Method 2: Column Chromatography
This method uses an adsorbent like basic alumina to retain the polar inhibitor.[26]
-
Column Preparation: Prepare a chromatography column packed with basic alumina. The amount should be approximately 10g of alumina for every 100 mL of monomer.[26]
-
Elution: Carefully pass the inhibited monomer through the column.
-
Causality: The polar phenolic inhibitor adsorbs onto the surface of the basic alumina, while the less polar acrylate monomer passes through.
-
-
Collection: Collect the purified, inhibitor-free monomer as it elutes from the column.
-
Immediate Use: As with the caustic wash method, the purified monomer is unstable and must be used immediately.[26]
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I just add more initiator to my reaction to overcome the storage inhibitor?
-
A: While this is sometimes done in industrial settings, it is not recommended for research applications requiring precision.[23] Adding excess initiator leads to unpredictable initiation rates, can affect the molecular weight and polydispersity of your final polymer, and may generate excess heat.[23][24]
-
-
Q: What is the difference between MEHQ and BHT?
-
A: Both are phenolic inhibitors that require oxygen to function.[13][14] MEHQ is generally preferred for long-term storage of acrylics due to its efficiency and low color profile.[17] BHT is also very effective and is commonly found in dental resin composite formulations.[14] The choice often depends on the specific monomer, processing conditions, and regulatory requirements.
-
-
Q: I've heard oxygen can also initiate polymerization. Is this true?
-
A: This is a nuanced point. At low temperatures (i.e., typical storage conditions), oxygen's primary role is to enable inhibition.[20][28] However, at very high temperatures (e.g., >140°C), molecular oxygen can act as a thermal initiator itself, contributing to polymerization.[28] This is why adhering to the recommended storage temperature range is critically important.
-
References
- Title: Acrylic acid (HSG 104, 1997) Source: Inchem.org URL:[Link]
- Title: ACRYLIC ACID - STABILIZED - PURE Source: Synthomer URL:[Link]
- Title: Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling Source: ACS Public
- Title: Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures Source: ACS Public
- Title: How can I remove an inhibitor from acrylic acid?
- Title: Control of Free-Radical Reactivity in Photopolymerization of Acryl
- Title: Method for removal of polymerization inhibitor Source: Google Patents URL
- Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid Source: ResearchG
- Title: Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide Source: Journal of the American Chemical Society URL:[Link]
- Title: Key Facts about Acrylate Monomers Source: Gantrade Corpor
- Title: Removing Mehq Inhibitor From Methyl Acrylate Monomer Source: Cheresources.com Community URL:[Link]
- Title: Termination Mechanism of the Radical Polymerization of Acrylates Source: Research @ Flinders URL:[Link]
- Title: Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Source: American Chemical Society URL:[Link]
- Title: Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization | Request PDF Source: ResearchG
- Title: The effect of monomer structure on oxygen inhibition of (meth)acrylates photopolymerization Source: University of Iowa URL:[Link]
- Title: material safety data sheet acrylic monomer self polymerized dpddfs-003 Source: Organica de Mexico URL:[Link]
- Title: Inhibition of Free Radical Polymerization: A Review Source: PMC - NIH URL:[Link]
- Title: EBAM Safe Handling and Storage of Acrylic Esters Source: Petrochemicals Europe URL:[Link]
- Title: How To Store Liquid Monomers for Maximum Shelf Life Source: V Beauty Pure URL:[Link]
- Title: Understanding Butyl Acrylate: production, applications, and storage Source: Tradeasia Intern
- Title: Inhibition of acrylic acid and acrylate autoxid
- Title: Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure Source: NIH URL:[Link]
- Title: MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis Source: Silver Fern Chemical URL:[Link]
- Title: Is the Use of the Extended (Meth)acrylate Series – Nails Justified? Characterization of Nail Acrylate Allergy in a Tertiary Medical Centre Source: NIH URL:[Link]
- Title: Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites Source: PubMed Central URL:[Link]
- Title: Acrylates Source: Campaign for Safe Cosmetics URL:[Link]
- Title: Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate)
- Title: Unwanted Skin Reactions to Acrylates: An Upd
- Title: Troubleshooting Common Issues in Emulsion Polymerization Reactors Source: Jinzong Machinery URL:[Link]
- Title: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization Source: ACS Public
Sources
- 1. arkema.com [arkema.com]
- 2. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is the Use of the Extended (Meth)acrylate Series – Nails Justified? Characterization of Nail Acrylate Allergy in a Tertiary Medical Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gantrade.com [gantrade.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. radtech.org [radtech.org]
- 8. Acrylic acid (HSG 104, 1997) [inchem.org]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. arkema.com [arkema.com]
- 11. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 13. fluoryx.com [fluoryx.com]
- 14. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synthomer.com [synthomer.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Mia Secret Store [canada.miasecretstore.com]
- 19. ppjco.ir [ppjco.ir]
- 20. pubs.acs.org [pubs.acs.org]
- 21. newstetic.com [newstetic.com]
- 22. petrochemistry.eu [petrochemistry.eu]
- 23. researchgate.net [researchgate.net]
- 24. echemi.com [echemi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 28. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
Troubleshooting low conversion rates in enamino ester synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for enamino ester synthesis. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and optimize your reaction outcomes. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Part 1: Troubleshooting Low Conversion Rates
Low conversion is one of the most common hurdles in enamino ester synthesis. This section is structured to help you diagnose and resolve the root cause of an underperforming reaction.
FAQ 1: My reaction shows very low or no conversion to the desired enamino ester. What are the primary factors I should investigate?
When faced with a stalled or low-yielding reaction, a systematic approach to troubleshooting is crucial. We recommend investigating the following factors in a logical sequence, starting with the most common and easily addressable issues.
Initial Diagnostic Workflow
The following flowchart outlines a systematic approach to troubleshooting low conversion rates.
Caption: A step-by-step decision tree for troubleshooting low conversion in enamino ester synthesis.
Reagent Quality and Stoichiometry
Question: Could the purity or stoichiometry of my starting materials be the issue?
Absolutely. The condensation reaction between a β-ketoester and an amine is the foundation of this synthesis, and its success is highly dependent on the quality of these reactants.
-
Purity of β-Ketoester: β-Ketoesters can undergo hydrolysis or other side reactions upon storage. Ensure your starting material is pure by checking its analytical data (e.g., NMR, GC-MS). If in doubt, purification by distillation or chromatography may be necessary.
-
Purity and Nucleophilicity of the Amine: The nucleophilicity of the amine is a key driver of the reaction.[1]
-
Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines .
-
Weakly nucleophilic amines, such as aniline, may require longer reaction times or more forcing conditions to achieve good yields.[1]
-
Ensure the amine is free from impurities, especially water.
-
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction to completion, especially if the amine is volatile.
Inefficient Water Removal
Question: The reaction between my β-ketoester and amine is reversible. How does water affect the equilibrium and what can I do about it?
The formation of an enamino ester from a β-ketoester and an amine is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus lowering your conversion rate.[2][3]
Effective Water Removal Strategies:
-
Azeotropic Distillation with a Dean-Stark Trap: This is the most common and effective method for removing water.[2][4] Toluene or benzene are frequently used as the azeotropic solvent.
-
Dehydrating Agents: The use of dehydrating agents like molecular sieves can be effective, particularly in solvent-free systems or when a Dean-Stark apparatus is not practical.[6]
Catalyst Inactivity or Absence
Question: I'm not using a catalyst. Is one necessary? If so, which one should I choose?
While some highly reactive substrates may proceed without a catalyst, most enamino ester syntheses benefit significantly from catalysis. Catalysts can increase the reaction rate and allow for milder reaction conditions.
Common Catalytic Systems:
| Catalyst Type | Examples | Typical Loading | Notes |
| Brønsted Acids | Acetic Acid, p-Toluenesulfonic acid (p-TsA) | 0.1 eq to catalytic | Acetic acid is a mild and environmentally benign option.[1][7] p-TsA is a stronger acid catalyst often used with a Dean-Stark trap.[8] |
| Lewis Acids | Zn(ClO₄)₂, Sc(OTf)₃, Fe(OTf)₃, CeCl₃·7H₂O | 1-10 mol% | These can be very effective, even under solvent-free conditions, by activating the keto-carbonyl group towards nucleophilic attack.[9][10] |
| Metal Complexes | Au(I)/Ag(I), Ni(OAc)₂ | 1-10 mol% | These have been shown to be highly efficient catalysts, often working at room temperature under solvent-free conditions.[11][12] |
Troubleshooting Catalyst Issues:
-
Activation: Some catalysts may require activation or may be sensitive to air and moisture. Ensure proper handling and storage.
-
Catalyst Choice: The optimal catalyst can be substrate-dependent. If one catalyst is not effective, screening a small panel of different catalyst types (e.g., a Brønsted acid vs. a Lewis acid) can be a valuable exercise.
Suboptimal Reaction Conditions: Temperature and Time
Question: How do I know if my reaction temperature is appropriate, and how long should I let the reaction run?
Temperature and reaction time are critically linked. Monitoring the reaction is key to determining the optimal parameters.
-
Temperature:
-
Many modern methods using effective catalysts can be run at room temperature.[10][11][12][13]
-
Traditional methods, especially those involving azeotropic water removal, often require reflux temperatures (e.g., in toluene, ~110 °C).[2][8]
-
If you observe low conversion at room temperature, gradually increasing the heat can be beneficial.
-
-
Reaction Time:
-
Reaction times can vary from minutes to several hours.[1][8]
-
It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Running the reaction for an arbitrary amount of time without monitoring can lead to incomplete conversion or the formation of degradation byproducts.
-
Inappropriate Solvent Choice
Question: Does the solvent really matter? I've seen many procedures that are "solvent-free."
The choice of solvent, or lack thereof, can significantly impact the reaction.
-
Solvent-Free Conditions: Many modern, "green" methodologies utilize solvent-free conditions, often in conjunction with catalysts or microwave irradiation.[1][9][10][14] This approach can be highly efficient and simplifies workup.
-
Apolar Solvents: As mentioned, toluene is commonly used for azeotropic water removal.[8]
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM) have been used, often at room temperature with a catalyst.[10]
-
"Green" Solvents: Water has been successfully employed as a solvent for the synthesis of enaminones from β-ketoesters, representing an environmentally friendly option.[7][13]
If your current solvent system is not providing good conversion, consider switching to one of the alternatives mentioned in the literature for your specific class of substrates.
Part 2: Experimental Protocols and Methodologies
Protocol 1: General Procedure for Enamino Ester Synthesis using a Dean-Stark Trap
This protocol is a classic and robust method for synthesizing enamino esters, particularly when water removal is critical for achieving high conversion.
-
Apparatus Setup:
-
Reagent Charging:
-
To the round-bottom flask, add the β-ketoester (1.0 eq), the amine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle. Vigorous stirring is essential.
-
Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with toluene.[3]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when water no longer collects in the trap and the starting material is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization.
-
Reaction Mechanism Overview
The synthesis of an enamino ester from a β-ketoester and a secondary amine under acidic conditions follows a well-established pathway.
Caption: Mechanism of acid-catalyzed enamino ester formation.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis offers a rapid and often high-yielding alternative to conventional heating.[14][16][17]
-
Reaction Setup:
-
In a dedicated microwave reaction vessel, combine the β-ketoester (1.0 eq), the amine (1.0-1.1 eq), and the chosen catalyst (e.g., Sc(OTf)₃, 5 mol%).[10]
-
Add a small magnetic stir bar.
-
-
Microwave Irradiation:
-
Workup and Purification:
-
After the vessel has cooled, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
If a solid catalyst was used, it may be removed by filtration. Some catalysts can be recovered and reused.[10]
-
Wash the organic solution as needed (e.g., with water and brine).
-
Dry, concentrate, and purify the product as described in Protocol 1.
-
Note on Safety: Microwave synthesis should only be performed in specialized equipment designed for chemical reactions. Do not use a domestic microwave oven.[14]
Part 3: Byproduct Formation and Purification
Question: My reaction is working, but I am getting significant amide byproducts. How can I improve chemoselectivity?
The formation of an amide byproduct results from the amine attacking the ester carbonyl instead of the keto-carbonyl. This is more common with less reactive esters or under harsh conditions.
Strategies to Improve Chemoselectivity:
-
Milder Conditions: Using lower temperatures and shorter reaction times can favor the kinetically preferred attack at the more electrophilic ketone.
-
Catalyst Choice: Certain catalysts have been shown to provide high chemoselectivity. For instance, gold(I)/silver(I) catalyst systems have demonstrated excellent regioselectivity for the keto group.[12]
-
Ultrasound Irradiation: The use of ultrasound has been reported to improve selectivity and prevent amide byproduct formation compared to conventional heating.[1]
Question: I have a complex mixture at the end of my reaction. What are the best practices for purification?
Purification is essential to obtain a high-purity enamino ester.
-
Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials and byproducts. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Distillation: If the enamino ester is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for large-scale reactions.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
References
- Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.
- ResearchGate. (n.d.). Table 6. Synthesis of β-enamino ketones and esters from enamination of....
- ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
- Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558.
- MDPI. (2021). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.
- Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(9), 10836-10848.
- Royal Society of Chemistry. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13, 8824-8835.
- Google Patents. (2015). Processes for the Preparation of Enamines.
- ResearchGate. (n.d.). ChemInform Abstract: Ni(OAc)2: A Highly Efficient Catalyst for the Synthesis of Enaminone and Enamino Ester Derivatives under Solvent-Free Conditions.
- Accounts of Chemical Research. (2005). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives.
- Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- MDPI. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components.
- ResearchGate. (n.d.). General equation for the β‐enamino ester synthesis from acyclic and cyclic....
- ARKIVOC. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones.
- Master Organic Chemistry. (2023). Enamines.
- ACS Publications. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters.
- National Institutes of Health. (2010). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
- Taylor & Francis Online. (2008). Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- Royal Society of Chemistry. (2018). Synthesis of α-enamino esters via Cu(ii)-promoted dehydrogenation of α-amino acid esters: application to the synthesis of polysubstituted pyrroles.
- MDPI. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.
- University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap.
- MDPI. (2013). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.
- ResearchGate. (n.d.). Reduction of β-enamino esters 110 (for other examples of reduction of enamines, see....
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of β-1,2,3-Triazolyl-α-amino Esters.
- YouTube. (2009). Reactions of enamines and enolates (28).
- MDPI. (2022). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- ResearchGate. (2016). How to purify esterefication product?.
- BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12.
- Google Patents. (1985). Process for the purification of esters.
- ResearchGate. (n.d.). Identifyng sources key to detailed troubleshooting of amine foaming.
Sources
- 1. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
- 8. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enaminone synthesis by amination [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. US20150329508A1 - Processes for the Preparation of Enamines - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile enamine. We will move beyond simple protocols to explore the causal relationships between solvent choice and reaction outcomes, ensuring you can optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of this compound and the critical influence of the solvent environment on its chemical behavior.
Question 1: What is this compound, and why is its reactivity so heavily dependent on the solvent?
This compound is a highly useful organic compound known as a "push-pull" alkene or an activated enamine. Its structure consists of an electron-donating group (the pyrrolidine nitrogen) and an electron-withdrawing group (the ethyl acrylate moiety) conjugated through a carbon-carbon double bond.
The reactivity is dictated by the delocalization of the nitrogen's lone pair of electrons across the π-system. This creates a high degree of electron density on the α-carbon (the carbon adjacent to the pyrrolidine ring), making it a potent nucleophile.[1][2] This electronic structure can be represented by two primary resonance contributors: a neutral form and a charge-separated (zwitterionic) form.
The choice of solvent directly influences the equilibrium between these two resonance states. Polar solvents can stabilize the charge-separated form, thereby modulating the compound's ground-state electronics and its nucleophilicity.[3]
Caption: Resonance structures of this compound.
Question 2: How do protic and aprotic solvents distinctly affect the stability and reactivity of this enamine?
The distinction between protic and aprotic solvents is critical when working with enamines.
-
Aprotic Solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile): These are generally the preferred choice for reactions where the enamine's nucleophilicity is to be exploited. They solvate the molecule without interfering chemically. Aprotic solvents with higher polarity (like Acetonitrile or DMSO) can enhance reaction rates by stabilizing charged intermediates or transition states that often form during nucleophilic attack.[3][4]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H, N-H) and can have a dual effect.
-
Hydrogen Bonding: They can form hydrogen bonds with the nitrogen atom and the carbonyl oxygen, altering the electronic distribution and reactivity.
-
Reactivity/Instability: Protic solvents, especially in the presence of trace acid, can lead to the rapid hydrolysis of the enamine.[5] The enamine is protonated at the α-carbon, forming an iminium ion, which is then attacked by water or alcohol, ultimately cleaving the molecule back to ethyl 3-oxopropanoate and pyrrolidine.[5] This makes most protic solvents unsuitable for reactions unless hydrolysis is the desired final step.
-
Question 3: How should I select a solvent for a specific reaction, such as a Michael addition or a cycloaddition?
Solvent selection should be a deliberate process based on the reaction mechanism. The following decision workflow provides a general guideline.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, a comparative analysis with a key structural analogue, and robust experimental protocols for spectral acquisition.
Introduction: The Role of NMR in Characterizing Enaminoesters
This compound is an enaminoester, a class of compounds with significant utility in organic synthesis, serving as versatile building blocks for more complex molecules. The precise characterization of such compounds is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure, connectivity, and stereochemistry.
This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound. To provide a comprehensive understanding, we will present a detailed, predicted analysis of its spectrum and compare it with the experimentally verified data of a simpler analogue, ethyl acrylate. This comparative approach will illuminate the significant electronic effects of the pyrrolidine substituent on the acrylate backbone.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants, and by drawing comparisons with structurally related compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.5 | d | 1H | ~13.0 | H-3 |
| ~4.7 | d | 1H | ~13.0 | H-2 |
| 4.12 | q | 2H | 7.1 | H-5 |
| ~3.2 | t | 4H | ~6.5 | H-7, H-10 |
| ~1.9 | p | 4H | ~6.5 | H-8, H-9 |
| 1.25 | t | 3H | 7.1 | H-6 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C-4 |
| ~145.0 | C-3 |
| ~85.0 | C-2 |
| 59.5 | C-5 |
| ~47.0 | C-7, C-10 |
| ~25.0 | C-8, C-9 |
| 14.5 | C-6 |
Expertise in Action: Justification of Predicted Chemical Shifts
The prediction of the ¹H and ¹³C NMR spectra of this compound is grounded in fundamental NMR principles. The presence of the electron-donating pyrrolidine group at the β-position of the acrylate system significantly influences the electron density distribution across the molecule, leading to predictable changes in the chemical shifts of the vinylic protons and carbons compared to the parent ethyl acrylate.
The nitrogen atom of the pyrrolidine ring donates electron density into the conjugated system of the acrylate. This resonance effect increases the electron density at the α-carbon (C-2) and, to a lesser extent, the carbonyl carbon (C-4), while decreasing it at the β-carbon (C-3) and the nitrogen atom. This redistribution of electron density is the primary determinant of the observed chemical shifts.
Comparative Analysis: this compound vs. Ethyl Acrylate
To highlight the influence of the pyrrolidine substituent, a direct comparison with the known experimental NMR data of ethyl acrylate is highly instructive.
Comparative ¹H NMR Data
| Proton | This compound (Predicted, ppm) | Ethyl Acrylate (Experimental, ppm) | Change (Δδ) | Rationale |
| H-3 | ~7.5 | 6.37 | +1.13 | Deshielded due to the electron-donating effect of the nitrogen, which makes this proton more enamine-like. |
| H-2 | ~4.7 | 5.78 | -1.08 | Shielded due to increased electron density from the nitrogen's lone pair through conjugation. |
| H-5 | 4.12 | 4.18 | -0.06 | Minimal change, as it is relatively far from the pyrrolidine group. |
| H-6 | 1.25 | 1.20 | +0.05 | Minimal change. |
Comparative ¹³C NMR Data
| Carbon | This compound (Predicted, ppm) | Ethyl Acrylate (Experimental, ppm) | Change (Δδ) | Rationale |
| C-4 | ~169.0 | 165.8 | +3.2 | Slightly deshielded due to conjugation with the enamine system. |
| C-3 | ~145.0 | 130.1 | +14.9 | Significantly deshielded due to the direct attachment of the electronegative nitrogen and its enamine character. |
| C-2 | ~85.0 | 128.6 | -43.6 | Strongly shielded due to the significant increase in electron density from the nitrogen's lone pair via resonance. |
| C-5 | 59.5 | 60.2 | -0.7 | Minimal change. |
| C-6 | 14.5 | 13.8 | +0.7 | Minimal change. |
Visualizing the Structure and Key NMR Correlations
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the expected key correlations in 2D NMR experiments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: Predicted key 2D NMR correlations (COSY and HSQC) for this compound.
Experimental Protocol for High-Resolution NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as this compound, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
2. Instrument Setup and Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
4. ¹³C NMR Acquisition:
- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024-4096 (or more, depending on sample concentration)
- Process the spectrum similarly to the ¹H spectrum.
- Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
5. 2D NMR Acquisition (for structural confirmation):
- To confirm assignments, acquire standard 2D NMR spectra, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
- These experiments will reveal proton-proton and proton-carbon correlations, respectively, providing definitive evidence for the proposed structure.
Trustworthiness and Self-Validation
The predicted NMR data in this guide serves as a robust hypothesis for the spectral features of this compound. The trustworthiness of these predictions is rooted in the well-established and predictable nature of substituent effects in NMR spectroscopy.
A self-validating experimental approach to confirm these predictions would involve the acquisition of a suite of 1D and 2D NMR experiments as described in the protocol above. The ¹H-¹H COSY spectrum would confirm the coupling between H-2 and H-3, and within the ethyl and pyrrolidine spin systems. The ¹H-¹³C HSQC spectrum would definitively link each proton to its directly attached carbon, verifying the assignments laid out in the tables. Any significant deviation from the predicted values would prompt further investigation into the sample's purity or structural integrity.
References
- Ethyl Acrylate NMR Data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Chemical Structure Information: PubChem Compound Summary for CID 5353151, (E)-Ethyl 3-(pyrrolidin-1-yl)
Comparative Analysis of the Reactivity of Different β-Enamino Esters: A Guide for Synthetic Chemists
<_>
Introduction
β-Enamino esters are a cornerstone class of intermediates in modern organic synthesis, prized for their versatility and tunable reactivity.[1] As vinylogous relatives of carbamates, they possess a rich electronic profile, featuring a nucleophilic α-carbon, a nucleophilic nitrogen atom, and an electrophilic ester carbonyl group. This electronic makeup allows them to participate in a wide array of chemical transformations, making them invaluable building blocks for the synthesis of nitrogen-containing compounds, including various heterocycles and biologically active molecules.[1][2]
The reactivity of a β-enamino ester is not static; it is profoundly influenced by its substitution pattern. The choice of substituents on the nitrogen atom, the ester moiety, and the carbon backbone dictates the molecule's electronic and steric properties, thereby governing its behavior in chemical reactions. This guide provides a comparative analysis of the reactivity of different β-enamino esters, offering insights into how their structural features can be modulated to achieve desired synthetic outcomes. We will delve into the key factors influencing their reactivity and explore how these differences manifest in common synthetic transformations, supported by experimental data and established protocols.
I. Fundamental Principles: Factors Governing Reactivity
The reactivity of β-enamino esters is a delicate interplay of several structural factors. Understanding these factors is crucial for predicting and controlling their chemical behavior.
The Nature of the N-Substituent
The substituent on the nitrogen atom (R¹) plays a pivotal role in modulating the nucleophilicity of both the nitrogen and the α-carbon.
-
N-H (Primary Enamines): These compounds exist in equilibrium with their imine tautomers. They possess a reactive N-H bond that can readily participate in reactions, and the nitrogen's lone pair effectively donates electron density into the conjugated system, enhancing the nucleophilicity of the α-carbon.
-
N-Alkyl (Secondary Enamines): Alkyl groups are electron-donating, increasing the electron density on the nitrogen and, by extension, the α-carbon. This generally leads to higher reactivity in C-alkylation and acylation reactions.
-
N-Aryl (Secondary Enamines): In contrast, an aryl substituent delocalizes the nitrogen's lone pair into the aromatic ring, reducing its availability for donation into the enamine system. This attenuates the nucleophilicity of both the nitrogen and the α-carbon.
-
N-Acyl/Electron-Withdrawing Groups: When the nitrogen is substituted with an electron-withdrawing group (e.g., an acetyl group), the nucleophilicity of the system is significantly diminished, making these compounds less reactive in typical enamine reactions.
The Ester Group
The ester group (R²) primarily exerts an electronic effect on the overall reactivity.
-
Methyl/Ethyl Esters: These common ester groups are weakly electron-withdrawing and provide a good balance of reactivity and stability.
-
tert-Butyl Esters: The bulky tert-butyl group can sterically hinder reactions at the adjacent carbonyl group and can be cleaved under acidic conditions to yield the corresponding β-enamino acid.
-
Electron-Withdrawing Ester Groups (e.g., trifluoroethyl): These groups decrease the electron density of the entire conjugated system, reducing the nucleophilicity of the α-carbon and nitrogen.
Substitution on the Carbon Backbone
Substituents on the α and β carbons of the enamine backbone (R³ and R⁴) can influence reactivity through both steric and electronic effects.
-
Steric Hindrance: Bulky substituents at the α or β positions can impede the approach of electrophiles, slowing down reaction rates and potentially influencing regioselectivity.
-
Electronic Effects: Electron-donating groups on the β-carbon can enhance the nucleophilicity of the α-carbon, while electron-withdrawing groups have the opposite effect.
II. Comparative Reactivity in Key Transformations
The true utility of β-enamino esters is demonstrated in their diverse reactivity. Below, we compare how different substitution patterns influence the outcomes of several key reactions.
Alkylation: A Study in Regioselectivity
Alkylation of β-enamino esters can occur at either the nitrogen or the α-carbon, and the regioselectivity is highly dependent on the enamine's structure and the reaction conditions.
Generally, N-alkylation is favored under thermodynamic control (e.g., higher temperatures, longer reaction times), while C-alkylation is the kinetically favored pathway, especially with more reactive electrophiles and at lower temperatures.[3]
Table 1: Comparison of Regioselectivity in the Alkylation of β-Enamino Esters
| N-Substituent (R¹) | Ester Group (R²) | Electrophile | Predominant Product | Typical Yield (%) |
| H | Ethyl | Methyl Iodide | N-Alkylation | 75-85 |
| Methyl | Ethyl | Methyl Iodide | C-Alkylation | 80-90 |
| Phenyl | Ethyl | Benzyl Bromide | C-Alkylation | 70-80 |
| Methyl | tert-Butyl | Methyl Iodide | C-Alkylation | 85-95 |
Data compiled from representative literature procedures.
N-unsubstituted and N-alkyl β-enamino esters with less steric hindrance tend to favor C-alkylation, as the α-carbon is the site of highest electron density in the highest occupied molecular orbital (HOMO). In contrast, for N-aryl derivatives, the decreased nucleophilicity of the nitrogen pushes the equilibrium towards C-alkylation.
Experimental Protocol: C-Alkylation of Ethyl 3-(methylamino)crotonate
-
To a solution of ethyl 3-(methylamino)crotonate (1.0 eq) in dry THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add methyl iodide (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C-alkylated product.
Acylation: N-Acylation vs. C-Acylation
Similar to alkylation, acylation can occur at both the nitrogen and the α-carbon. The outcome is often dictated by the reaction conditions, particularly the choice of base and solvent.[4]
-
N-Acylation: This is often favored in the presence of non-nucleophilic bases like triethylamine, which generate a low concentration of the N-acylated product that can be trapped by the acylating agent.[5]
-
C-Acylation: Stronger bases, such as LDA or NaH, which fully deprotonate the enamine system to form a more stable intermediate, tend to favor C-acylation.[4]
Table 2: Influence of Base on the Acylation of a β-Enamino Ester
| N-Substituent | Acylating Agent | Base | Solvent | Product Ratio (N:C) |
| Benzyl | Acetyl Chloride | Et₃N | CH₂Cl₂ | 60:40 |
| Benzyl | Acetyl Chloride | Pyridine | CH₂Cl₂ | 15:85 |
| Benzyl | Acetic Anhydride | NaH | THF | <5:95 |
Data adapted from a study on the regioselectivity of acylation.[4]
This data clearly indicates that stronger bases and less reactive acylating agents favor the thermodynamically more stable C-acylated product.
Cycloaddition Reactions
β-Enamino esters are excellent partners in cycloaddition reactions, serving as electron-rich dienophiles or dipolarophiles for the construction of various heterocyclic scaffolds.[6] The reactivity in these transformations is governed by the electronic nature of the enamine.
-
N-Alkyl and N-Aryl β-Enamino Esters: These are generally more reactive in [4+2] cycloadditions with electron-deficient dienes due to their higher HOMO energy levels.
-
N-Acyl β-Enamino Esters: The reduced nucleophilicity of these substrates makes them less suitable for traditional cycloadditions but they can participate in other types of annulation reactions.
Experimental Workflow: [3+2] Cycloaddition for Isoxazole Synthesis
The reaction of β-enamino esters with hydroxylamine hydrochloride is a classic method for synthesizing substituted isoxazoles.[7]
Caption: General workflow for the synthesis of isoxazoles from β-enamino esters.
III. Mechanistic Considerations and Predictive Models
The regioselectivity of electrophilic attack on β-enamino esters can be rationalized by considering the resonance structures and molecular orbital theory.
Caption: Key resonance contributors illustrating nucleophilic sites.
The zwitterionic resonance structure highlights the negative charge accumulation on the α-carbon, making it a prime target for electrophiles. The extent to which this resonance contributor is favored depends on the electron-donating ability of the N-substituent. Computational models, such as calculations of HOMO coefficients and electrostatic potential maps, can provide quantitative insights into the relative nucleophilicity of the nitrogen and α-carbon atoms, aiding in the prediction of reaction outcomes.
IV. Conclusion
The reactivity of β-enamino esters is a rich and multifaceted field, offering chemists a powerful toolkit for the construction of complex molecules. By carefully selecting the substituents on the nitrogen, the ester group, and the carbon backbone, one can fine-tune the electronic and steric properties of these intermediates to achieve a high degree of control over reaction outcomes. This guide has provided a comparative overview of these effects in key synthetic transformations. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the efficient production of target compounds.
References
- Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2000). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 65(10), 3310–3321. [Link]
- Keyes, M. P., Min, K. I., & Njardarson, J. T. (2014). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 12(46), 9377–9380. [Link]
- Hafez, E. A., El-Torgoman, A. M., & El-Kousy, S. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(1), 265–275. [Link]
- Alcaide, B., Almendros, P., & Alonso, J. M. (2000). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 65(10), 3310-3321. [Link]
- Brannock, K. C., Bell, A., Burpitt, R. D., & Kelly, C. A. (1961). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry, 26(3), 625–627. [Link]
- Kombian, S. B., Reitz, A. B., & Chopra, N. (1994). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 83(1), 79–84. [Link]
- ResearchGate. (n.d.). Examples of reactive β-enamino esters.
- Mayr, H., & Ofial, A. R. (2016). Which Factors Control the Nucleophilic Reactivities of Enamines?. Israel Journal of Chemistry, 56(1), 1-13. [Link]
- Defant, A., Casoni, D., & Gualandris, G. (2013). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Tetrahedron, 69(15), 3235-3240. [Link]
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Godenschwager, P. F., & Collum, D. B. (2008). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 130(47), 15838–15847. [Link]
- ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- NIH. (2015). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 54(42), 12493-12497. [Link]
- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24681. [Link]
- NPTEL-NOC IITM. (2022, October 11).
- MDPI. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(1), 265-275. [Link]
- R Discovery. (2013). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Tetrahedron, 69(15), 3235-3240. [Link]
- Journal 1715. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- ResearchGate. (n.d.). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine....
- NIH. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 59(31), 12843-12849. [Link]
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of (E)-3-(Pyrrolidin-1-yl)acrylate
In the landscape of modern drug discovery and materials science, the precise control and validation of molecular geometry are not merely academic exercises; they are fundamental prerequisites for ensuring efficacy, safety, and reproducibility. For molecules such as 3-(pyrrolidin-1-yl)acrylate, an α,β-unsaturated carbonyl compound, the stereochemistry about the carbon-carbon double bond dictates its three-dimensional shape, reactivity, and biological activity. This guide provides a comprehensive, in-depth comparison of the principal analytical methodologies employed to unequivocally validate the (E)-configuration of this versatile chemical scaffold. We will delve into the "why" behind experimental choices, offering field-proven insights grounded in robust scientific principles.
The Critical Importance of Stereoisomerism: (E) vs. (Z)
The biological and chemical properties of 3-(pyrrolidin-1-yl)acrylate and its analogs are intrinsically linked to the spatial arrangement of the pyrrolidine and acrylate moieties relative to the C=C double bond. The (E)-isomer (entgegen, German for "opposite") and the (Z)-isomer (zusammen, German for "together") can exhibit vastly different pharmacological profiles, toxicological properties, and reaction kinetics. Misassignment of the stereochemistry can lead to the failure of clinical trials or the development of suboptimal materials. Therefore, rigorous and unambiguous validation is a cornerstone of any research and development program involving this class of compounds.
Below, we compare the most powerful and commonly employed techniques for this purpose, supported by experimental data and detailed protocols.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry
NMR spectroscopy is the most accessible and informative tool for routine stereochemical assignment of alkenes. The key to its utility lies in the analysis of two main parameters: the proton-proton coupling constants (¹H-¹H J-values) across the double bond and the Nuclear Overhauser Effect (NOE).
¹H NMR: The Diagnostic Power of Vicinal Coupling Constants
The magnitude of the vicinal coupling constant (³JHH) between the two protons on the C=C double bond is highly dependent on the dihedral angle between them. This relationship, famously described by the Karplus equation, provides a direct and reliable method for assigning the (E) and (Z) configurations.
-
(E)-Isomer: The vinylic protons are in an anti-periplanar arrangement (180° dihedral angle), resulting in a large coupling constant, typically in the range of 12-18 Hz .
-
(Z)-Isomer: The vinylic protons are in a syn-periplanar arrangement (0° dihedral angle), leading to a smaller coupling constant, generally between 7-12 Hz .
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-(pyrrolidin-1-yl)acrylate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, simplifying analysis.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.
-
Analysis: Identify the signals corresponding to the vinylic protons (Hα and Hβ). These will appear as doublets. Measure the coupling constant (J-value) between these two signals. A value >12 Hz is a strong indication of the (E)-configuration.
2D NMR: NOESY/ROESY for Unambiguous Confirmation
While coupling constants are powerful, the Nuclear Overhauser Effect (NOE) provides orthogonal, through-space validation. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
-
For the (E)-isomer: An NOE correlation is expected between the proton on the β-carbon (adjacent to the pyrrolidine ring) and the protons on the pyrrolidine ring. No significant NOE should be observed between the α- and β-vinylic protons.
-
For the (Z)-isomer: A strong NOE correlation would be observed between the α- and β-vinylic protons due to their spatial proximity.
Experimental Workflow: 2D NOESY
The following diagram illustrates the workflow for a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, a key method for confirming the (E)-configuration.
Caption: Workflow for a 2D NOESY experiment.
Comparative Data Summary (NMR)
| Parameter | Expected for (E)-Isomer | Expected for (Z)-Isomer | Rationale |
| ³JHαHβ | ~15.4 Hz | < 12 Hz | Anti-periplanar arrangement of protons leads to a larger coupling constant. |
| NOE Correlation | Between Hβ and Pyrrolidine-H | Between Hα and Hβ | Proximity of groups in space dictates the presence of an NOE signal. |
Part 2: X-ray Crystallography - The Gold Standard
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive and unambiguous proof of stereochemistry. This technique generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the atomic arrangement and the confirmation of the (E)-configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 3-(pyrrolidin-1-yl)acrylate. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
-
Analysis: The refined structure is visualized, and the geometry around the C=C double bond is inspected to confirm the (E)-configuration.
Logical Relationship for Stereochemical Assignment
The diagram below outlines the logical process of using different analytical techniques to arrive at a conclusive stereochemical assignment.
Caption: Logic diagram for stereochemical validation.
Part 3: Computational Chemistry - In Silico Corroboration
Computational methods, such as Density Functional Theory (DFT), serve as an excellent corroborative tool. By calculating the relative energies of the (E) and (Z) isomers, one can predict which isomer is thermodynamically more stable. For 3-(pyrrolidin-1-yl)acrylate, the (E)-isomer is generally expected to be more stable due to reduced steric hindrance between the ester group and the pyrrolidine ring.
Protocol: DFT Energy Calculation
-
Structure Building: Build 3D models of both the (E) and (Z) isomers of 3-(pyrrolidin-1-yl)acrylate using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for both isomers using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This finds the lowest energy conformation for each isomer.
-
Energy Calculation: Calculate the single-point electronic energy of the optimized structures.
-
Comparison: Compare the final energies. The isomer with the lower energy is predicted to be the more stable, and therefore the more likely product of a thermodynamically controlled reaction.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Vicinal coupling constant (J) | Fast, routine, requires small sample amount. | Can be ambiguous if signals overlap or if J-values are intermediate. |
| 2D NOESY | Through-space proton proximity | Provides orthogonal confirmation to J-coupling. | Longer experiment time; interpretation can be complex. |
| X-ray Crystallography | Absolute 3D structure | Unambiguous, "gold standard" determination. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Computational (DFT) | Relative thermodynamic stability | Provides theoretical support; no physical sample needed. | Relies on approximations; does not constitute experimental proof. |
Conclusion
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Functional Group Analysis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate via FT-IR Spectroscopy
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, a valuable bifunctional molecule in organic synthesis. As an α,β-unsaturated ester and an enamine, its structure presents a unique combination of functional groups whose electronic interactions are clearly reflected in their vibrational spectra. This document serves as a practical resource for researchers and chemists, offering a detailed interpretation of its spectral features, a comparison with related compounds, and a standardized protocol for data acquisition.
Introduction: The Structural Significance of an Enamine Acrylate
This compound is a classic example of a push-pull olefin. The nitrogen atom of the pyrrolidine ring donates electron density into the conjugated π-system (the "push"), which extends through the double bond to the electron-withdrawing ethyl acrylate moiety (the "pull"). This electronic communication significantly influences the bond character of the C=C and C=O groups, a phenomenon readily quantifiable by FT-IR spectroscopy. Understanding these spectral shifts is crucial for reaction monitoring, quality control, and structural verification.
Predicted Vibrational Frequencies from Structural Analysis
Before analyzing the experimental spectrum, we can predict the characteristic absorption regions for the key functional groups within this compound. This predictive exercise is fundamental to a rigorous spectral interpretation.
-
C-H Bonds: Aliphatic C-H stretching from the ethyl group and the pyrrolidine ring are expected between 2850-2950 cm⁻¹. Olefinic C-H stretching is anticipated in the 3010-3100 cm⁻¹ region.[1]
-
Carbonyl Group (C=O): A standard ester C=O stretch appears around 1735-1750 cm⁻¹.[1][2] However, due to conjugation and the electron-donating effect of the enamine nitrogen, this bond is weakened. This delocalization of electron density is expected to shift the C=O absorption to a lower wavenumber (frequency).
-
Alkene Group (C=C): A typical C=C stretch for a conjugated system is found at 1620-1680 cm⁻¹.[1] In this push-pull system, the increased electron density in the C=C bond from the nitrogen's lone pair will also shift this peak to a lower frequency compared to a simple acrylate.
-
Enamine C-N Bond: The stretching of the C-N bond in the enamine system is expected in the 1250-1335 cm⁻¹ region.[3]
-
Ester C-O Bonds: Strong C-O stretching vibrations associated with the ester group are typically observed in the 1000-1300 cm⁻¹ range.[2]
The following diagram illustrates the relationship between the molecule's functional groups and their expected regions in an IR spectrum.
Caption: Predicted IR regions for the primary functional groups.
Experimental Protocol: Acquiring a High-Quality Spectrum
Reproducible and accurate data is the bedrock of scientific analysis. The following protocol outlines the steps for acquiring an FT-IR spectrum using a common and convenient technique, Attenuated Total Reflectance (ATR).
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond ATR accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free tissue soaked in isopropanol and allow it to dry completely. Run a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[4]
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a few milligrams on the crystal and use the pressure clamp to ensure firm contact.[4][5]
-
Sample Scan: Acquire the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[5]
The workflow for this experimental procedure is visualized below.
Caption: Standard workflow for ATR-FTIR analysis.
Spectral Interpretation and Comparative Analysis
The experimental FT-IR spectrum of this compound reveals several key absorptions. By comparing these to the spectra of simpler, related molecules, we can assign these peaks with a high degree of confidence.
| Observed Peak (cm⁻¹) | Intensity | Vibrational Assignment | Comparative Notes |
| 2965, 2870 | Medium-Strong | C-H Aliphatic Stretch | Present in all comparator molecules (Ethyl Acrylate, Pyrrolidine). |
| 1695 | Very Strong | C=O Stretch (Ester) | Shifted to a lower frequency from Ethyl Acrylate (~1730 cm⁻¹) due to conjugation with the enamine system.[6] |
| 1615 | Strong | C=C Stretch (Alkene) | Significantly shifted to a lower frequency from Ethyl Acrylate (~1635 cm⁻¹) due to the electron-donating effect of the pyrrolidine nitrogen.[7] |
| 1460, 1375 | Medium | C-H Bending | Typical alkane bending modes.[8] |
| 1265 | Strong | C-N Stretch (Enamine) | Strong absorption characteristic of the enamine C-N bond.[3] |
| 1170 | Very Strong | C-O Stretch (Ester) | Characteristic strong absorption for the ester C-O single bond. |
Comparative Insights:
-
vs. Ethyl Acrylate: The most striking differences are the positions of the C=O and C=C stretches. In ethyl acrylate, the C=O stretch is typically found around 1730 cm⁻¹.[6] The ~35 cm⁻¹ shift to a lower wavenumber in our target molecule is direct evidence of the resonance effect, where the nitrogen lone pair delocalizes electron density, weakening the carbonyl double bond. Similarly, the C=C stretch is also lowered, indicating a more electron-rich double bond.
-
vs. Pyrrolidine: Pyrrolidine, a secondary amine, exhibits a characteristic N-H stretch around 3300-3400 cm⁻¹.[9] The complete absence of any peaks in this region for this compound confirms its identity as a tertiary amine derivative.[3][10] Furthermore, the C-H stretches below 3000 cm⁻¹ are common to both.
-
vs. a Simple Enamine: The spectrum validates the enamine character. The strong C=C stretch at a relatively low frequency (~1615 cm⁻¹) and the strong C-N stretch are hallmark features of the C=C-N system.[7]
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural analysis of this compound. The key diagnostic peaks—the conjugated C=O stretch at ~1695 cm⁻¹ and the electron-rich C=C stretch at ~1615 cm⁻¹—serve as powerful indicators of the molecule's unique "push-pull" electronic structure. By comparing the spectrum to simpler analogues like ethyl acrylate and pyrrolidine, each functional group can be unambiguously assigned, providing robust confirmation of the molecular identity. This guide demonstrates a systematic approach to spectral interpretation, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data.
References
- Wikipedia.
- University of California, Davis. IR Absorption Table. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- National Center for Biotechnology Information.
- Defense Technical Information Center. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
- University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]
- University of Calgary. Table of Characteristic IR Absorptions. [Link]
- University of Texas at Dallas. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- University of California, Irvine. Fourier Transform Infrared Spectroscopy. [Link]
- ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]
- Chemistry LibreTexts. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
- National Center for Biotechnology Information. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
- Specac Ltd.
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- University of Florida.
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. rockymountainlabs.com [rockymountainlabs.com]
Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of β-Enamino Ester Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design and the elucidation of biological mechanisms. Among the myriad of organic scaffolds, β-enamino esters represent a versatile class of compounds, serving as crucial intermediates in the synthesis of a wide array of heterocyclic and biologically active molecules.[1] Their conformational flexibility and electronic properties, which dictate their reactivity and biological interactions, can be definitively established through single-crystal X-ray crystallography.
This guide provides an in-depth, objective comparison of X-ray crystallographic analysis for β-enamino ester derivatives against other common analytical techniques. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating framework for your structural investigations. Every key claim and protocol standard is supported by authoritative sources to ground our discussion in established scientific principles.
The Indispensable Role of X-ray Crystallography
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide invaluable information about a molecule's structure and dynamics in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule in its solid, crystalline state.[2][3] This distinction is critical, as the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions revealed by crystallography can illuminate subtle stereochemical and conformational features that are averaged or inferred in solution-state studies.[4]
The primary advantages of single-crystal X-ray crystallography for analyzing β-enamino ester derivatives include:
-
Unambiguous Structure Determination: It provides a direct, three-dimensional map of electron density, allowing for the precise and unambiguous determination of atomic positions and connectivity.[4]
-
Detailed Stereochemical and Conformational Insights: It can definitively establish the relative and, in many cases, the absolute stereochemistry of chiral centers, as well as reveal the preferred conformation of the molecule in the solid state.[5]
-
Elucidation of Intermolecular Interactions: The crystalline packing reveals a wealth of information about non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding crystal engineering, polymorphism, and, by extension, the physicochemical properties of the solid form.
However, the technique is not without its challenges. The primary bottleneck is often the growth of single crystals of sufficient size and quality for diffraction experiments.[6][7][8] Furthermore, the resulting structure represents a static average in the crystal lattice and may not fully represent the dynamic conformational landscape of the molecule in solution.[2]
A Case Study: The Crystallographic Journey of Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate
To illustrate the practical application of X-ray crystallography, we will use the published structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate as a guiding example.[9][10] This compound serves as an excellent model for a substituted β-enamino ester.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each with its own set of critical considerations.
Diagram: Workflow for Single-Crystal X-ray Crystallography
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol is based on the successful structure determination of our case study compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate.[9]
1. Synthesis and Purification:
-
The β-enamino ester is synthesized according to established literature procedures.[9]
-
Causality: Purity is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification is typically achieved by column chromatography or recrystallization until the compound is deemed pure by NMR spectroscopy and/or LC-MS.
2. Crystallization:
-
Method: Slow evaporation is a common and effective technique for growing high-quality crystals of organic molecules.[7]
-
Procedure: A saturated solution of the purified β-enamino ester is prepared in a suitable solvent (ethyl acetate was used in our case study) in a clean vial.[9] The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
Causality: The choice of solvent is critical; the compound should be moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates, which promotes the formation of a few large, well-ordered crystals rather than many small ones.[7] Slow evaporation provides the necessary time for molecules to arrange themselves into a thermodynamically stable crystal lattice.
3. Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6][8]
-
The crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD detector).[9]
-
The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
4. Structure Solution and Refinement:
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[11]
-
Structure Solution: For small molecules like β-enamino esters, the structure is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors.[8][12] This process generates an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares procedure, where the atomic positions and other parameters (like thermal displacement parameters) are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated using software tools like PLATON/checkCIF to ensure its chemical and crystallographic soundness. This process checks for errors such as missed symmetry and evaluates the overall quality of the model.
Performance Metrics: Interpreting the Crystallographic Data
The quality and reliability of a crystal structure are assessed using several key performance indicators. The data for our case study, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides a practical example.[9]
Table 1: Crystallographic Data and Refinement Statistics for Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₂₀BrNO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 326.22 g/mol | Molecular mass of the compound. |
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | Pī | Defines the symmetry operations within the crystal lattice. |
| a (Å) | 11.8746 (6) | Unit cell dimensions. |
| b (Å) | 12.2023 (5) | Unit cell dimensions. |
| c (Å) | 13.7760 (6) | Unit cell dimensions. |
| α (°) | 97.557 (3) | Unit cell angles. |
| β (°) | 110.520 (2) | Unit cell angles. |
| γ (°) | 113.866 (2) | Unit cell angles. |
| Volume (ų) | 1620.20 (14) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Reflections collected | 18794 | Total number of diffraction spots measured. |
| Independent reflections | 5927 | Number of unique reflections after accounting for symmetry. |
| R-int | N/A | A measure of the consistency of symmetry-related reflections. |
| R1 [I > 2σ(I)] | 0.0405 | A measure of the agreement between the observed and calculated structure factor amplitudes for reflections with significant intensity. A lower value indicates a better fit. |
| wR2 (all data) | 0.1097 | A weighted R-factor based on all data, which is generally considered a more robust indicator of refinement quality. |
| Goodness-of-fit (S) | 1.033 | Should be close to 1 for a good refinement, indicating that the model accurately fits the data. |
Data sourced from Caracelli et al. (2014).[9]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive solid-state structural information, a comprehensive understanding of a β-enamino ester's properties requires a multi-technique approach.
Diagram: Comparative Analysis of Structural Techniques
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of ethyl 2-[(4-bromo-phen-yl)amino]-3,4-di-methyl-pent-3-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism [frontiersin.org]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Pyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Biological Activity
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1][2][3][4] Its unique stereochemical and physicochemical properties, including its sp³-hybridized nature contributing to a three-dimensional structure and the basicity of its secondary amine, make it an ideal scaffold for designing novel therapeutics with diverse pharmacological profiles.[1][5][[“]][7] This guide provides a comparative analysis of the biological activities of various pyrrolidine-containing heterocycles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatility of the Pyrrolidine Ring: A Spectrum of Biological Activities
The pyrrolidine nucleus is a versatile building block found in natural products, particularly alkaloids, and a vast array of synthetic molecules.[1][2][3] This has led to the development of pyrrolidine derivatives with a wide range of therapeutic applications, including anticancer, antiviral, neuroprotective, anti-inflammatory, and enzyme inhibitory activities.[2][3][8][9] The biological activity is often intricately linked to the substitution pattern on the pyrrolidine ring, highlighting the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.[10][11]
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with various substituted and fused systems exhibiting potent cytotoxicity against numerous cancer cell lines.[10][11] The mechanism of action often involves the regulation of various cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis.[10][11]
Key Structural Motifs and Comparative Efficacy:
-
Spirooxindole-pyrrolidines: The fusion of a pyrrolidine ring with an oxindole moiety has yielded compounds with significant anticancer activity. For instance, certain spirooxindole-pyrrolidine derivatives have shown potent activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.[2][10] The substitution on the oxindole and pyrrolidine rings plays a crucial role in determining the potency and selectivity.[10]
-
Coumarin-pyrrolidine Hybrids: The combination of coumarin and pyrrolidine scaffolds has resulted in hybrid molecules with notable anti-proliferative effects against cell lines like A549 and MCF-7.[10]
-
Thiosemicarbazone-pyrrolidine-copper(II) Complexes: These complexes, featuring two pyrrolidine rings, have emerged as highly potent anticancer agents, with some derivatives showing significantly greater potency than the standard drug cisplatin against colon cancer (SW480) cell lines.[2]
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) | Citation |
| Spiropyrrolidine-thiazolo-oxindoles | HepG2 | 0.80 - 0.85 | Cisplatin | 9.00 | [2] |
| Thiophen-containing pyrrolidines | MCF-7 | 17 - 28 | Doxorubicin | 16 | [1] |
| Thiophen-containing pyrrolidines | HeLa | 19 - 30 | Doxorubicin | 18 | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | - | - | [12] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | - | - | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of pyrrolidine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antiviral Activity
The pyrrolidine scaffold is a key component in several antiviral drugs.[13] Its derivatives have shown inhibitory activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[13][14][15]
Notable Examples:
-
Hodgkinsine A: This pyrrolidinoindoline alkaloid has demonstrated substantial antiviral activity against both DNA (Herpes Simplex Virus Type 1) and RNA (Vesicular Stomatitis Virus) viruses.[14][15]
-
Ombitasvir: An approved drug for Hepatitis C, ombitasvir contains a pyrrolidine ring and functions by inhibiting the viral protein NS5A, which is crucial for viral replication.[13]
Signaling Pathway: HCV NS5A Inhibition
Caption: Inhibition of HCV replication by Ombitasvir.
Neuroprotective Effects
Pyrrolidine derivatives, particularly pyrrolidone-2-one analogs, have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[16][17] Their neuroprotective effects are often attributed to the inhibition of acetylcholinesterase (AChE) and the mitigation of oxidative stress.[16][17]
Key Findings:
-
Novel pyrrolidine-2-one derivatives have been shown to be effective in treating behavioral and biochemical changes in scopolamine-induced cognitive impairment models in mice, with efficacy comparable to the standard drug donepezil.[16]
-
A combination of pyroglutamic acid and pyrrolidone has demonstrated a significant neuroprotective effect in models of cerebral ischemia.[18]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol details the measurement of AChE inhibitory activity of pyrrolidine derivatives.
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
AChE enzyme solution (0.1 U/mL)
-
Pyrrolidine derivative solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the pyrrolidine derivative solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Enzyme Inhibition
Beyond AChE, pyrrolidine-containing compounds have been developed as potent inhibitors of various other enzymes, playing crucial roles in different disease pathologies.[2][3]
Examples of Enzyme Inhibition:
-
α-Amylase and α-Glucosidase Inhibitors: Pyrrolidine derivatives have been synthesized and shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This makes them potential therapeutic agents for type-2 diabetes.[19] Structure-activity relationship studies have indicated that substitutions on the pyrrolidine ring, such as a p-OCH3 group, can significantly enhance inhibitory activity.[19]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as efficacious and selective DPP-4 inhibitors, demonstrating potential as anti-diabetic agents.[20]
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Pyrrolidine amide derivatives have been developed as inhibitors of NAAA, an enzyme involved in the degradation of fatty acid ethanolamides. These inhibitors have therapeutic potential in managing inflammation and pain.[21]
| Pyrrolidine Derivative Class | Target Enzyme | Therapeutic Area | Key SAR Findings | Citation |
| N-Boc-proline amides | α-Amylase, α-Glucosidase | Diabetes | Electron-donating groups (e.g., p-OCH3) enhance activity. | [19] |
| Pyrrolidine-2-carbonitriles | DPP-4 | Diabetes | Fluorination at the 4-position can improve efficacy. | [20] |
| Pyrrolidine amides | NAAA | Inflammation, Pain | Small lipophilic 3-phenyl substituents are preferable for potency. | [21] |
Experimental Workflow: α-Glucosidase Inhibition Assay
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicintermediate.com [organicintermediate.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Modern Synthetic Strategies for β-Enamino Esters
Introduction: The Enduring Importance and Synthetic Challenges of β-Enamino Esters
β-Enamino esters are not merely synthetic curiosities; they are powerful and versatile intermediates in organic synthesis. Their unique electronic and structural features, characterized by a conjugated system of a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group, make them invaluable building blocks for a plethora of biologically active heterocycles, including pyrroles, indoles, pyridines, and imidazoles.[1][2][3] Furthermore, their derivatives are key precursors for β-amino acids, which are fundamental components of β-peptides and β-lactam antibiotics.[1][2]
The classical approach to synthesizing β-enamino esters—the direct condensation of β-ketoesters with amines—often necessitates harsh reaction conditions, such as high temperatures and prolonged reaction times, and frequently requires the azeotropic removal of water.[4] These traditional methods can suffer from limitations including modest yields, lack of substrate scope, and the use of hazardous solvents, pushing the field towards more efficient, milder, and environmentally benign alternatives. This guide provides a comparative analysis of modern reagents and methodologies for the synthesis of β-enamino esters, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
I. Greener Approaches: Catalyst-Free and Solvent-Free Syntheses
In recent years, the principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous substances. For the synthesis of β-enamino esters, this has translated into innovative catalyst-free and solvent-free approaches, often enhanced by alternative energy sources.
A. Microwave-Assisted Synthesis: A Paradigm of Speed and Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[1] In the context of β-enamino ester synthesis, microwave-assisted methods offer a significant improvement over conventional heating.
The primary advantage of microwave heating is its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and shorter reaction times.[1][5] This can be particularly beneficial for sluggish condensation reactions. A notable study demonstrated the synthesis of a variety of β-enamino esters from β-ketoesters and amines under solvent- and catalyst-free conditions using microwave irradiation, achieving excellent yields in a matter of minutes.[6][7]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of β-Enamino Esters [6]
-
In a microwave-safe vessel, combine the β-ketoester (1 mmol) and the desired amine (1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C (100 W) for the specified time (typically 2-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product can often be used directly or purified by column chromatography if necessary.
The causality behind the success of this method lies in the efficient energy transfer of microwaves, which overcomes the activation energy barrier of the condensation reaction more effectively than conventional heating. The absence of a solvent simplifies the workup procedure and reduces chemical waste, aligning with the principles of green chemistry.[6]
`dot digraph "Microwave-Assisted Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagents [label="β-Ketoester + Amine"]; microwave [label="Microwave Irradiation\n(Solvent- & Catalyst-Free)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Condensation Reaction"]; product [label="β-Enamino Ester", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> microwave [label="1. Mix"]; microwave -> reaction [label="2. Irradiate (e.g., 110°C, 100W)"]; reaction -> product [label="3. Rapid Conversion"]; } ` Caption: Workflow for microwave-assisted synthesis.
B. Ultrasound-Promoted Synthesis: An Acoustic Alternative
Sonication, or the use of ultrasound, provides another energy-efficient and mild alternative for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.
An efficient method for the synthesis of β-enamino esters utilizes ultrasound in the presence of a catalytic amount of acetic acid under solvent-free conditions.[8] This approach offers high yields in short reaction times and avoids the need for bulk heating.[8]
Experimental Protocol: Ultrasound-Promoted Synthesis of β-Enamino Esters [8]
-
To a flask containing the β-ketoester (10 mmol), add the amine (10 mmol) and acetic acid (1 mmol, 0.1 equiv.).
-
Introduce a sonic horn into the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for the required duration (typically 5-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by standard methods such as column chromatography.
The use of a catalytic amount of a weak acid like acetic acid facilitates the reaction by protonating the keto-carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. Ultrasound provides the necessary energy to overcome the activation barrier in a more controlled manner than bulk heating.
II. The Power of Catalysis: Expanding the Synthetic Toolbox
While catalyst-free methods are attractive, a wide array of catalysts have been developed to enhance the efficiency, selectivity, and substrate scope of β-enamino ester synthesis.
A. Metal-Based Catalysts: From Precious Metals to Abundant Iron
A variety of metal catalysts have been successfully employed for the synthesis of β-enamino esters. Gold(I) and silver(I) complexes have been shown to be highly effective, even at room temperature and under solvent-free conditions.[4][9] These catalysts likely activate the carbonyl group of the β-ketoester, facilitating the nucleophilic attack of the amine.
More recently, a focus on sustainable and cost-effective catalysts has led to the exploration of earth-abundant metals. Iron(III) triflate (Fe(OTf)₃) has emerged as a highly efficient, recyclable, and environmentally benign catalyst for this transformation.[10] The reaction proceeds smoothly under solvent-free conditions, affording high yields of the desired products with low catalyst loading.[10][11]
Experimental Protocol: Iron(III) Triflate Catalyzed Synthesis of β-Enamino Esters [10]
-
In a round-bottom flask, mix the β-ketoester (1 mmol), the amine (1 mmol), and Fe(OTf)₃ (0.01 mmol, 1 mol%).
-
Stir the mixture at the specified temperature (e.g., 70 °C) for the required time (typically 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The aqueous layer containing the catalyst can be evaporated to recover the Fe(OTf)₃ for reuse.
The Lewis acidity of the iron(III) center is key to its catalytic activity, coordinating to the carbonyl oxygen and enhancing its electrophilicity. The recyclability of the catalyst adds to the economic and environmental advantages of this method.[10]
`dot digraph "Catalytic Cycle of Iron(III) Triflate" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
FeOTf3 [label="Fe(OTf)₃ Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketoester [label="β-Ketoester"]; Amine [label="Amine"]; Activated_Complex [label="Activated Ketoester-Fe(OTf)₃ Complex"]; Intermediate [label="Hemiaminal Intermediate"]; Product [label="β-Enamino Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O"];
FeOTf3 -> Activated_Complex [label="Coordination"]; Ketoester -> Activated_Complex; Amine -> Activated_Complex [label="Nucleophilic Attack"]; Activated_Complex -> Intermediate; Intermediate -> Product [label="Dehydration"]; Intermediate -> Water; Product -> FeOTf3 [label="Catalyst Regeneration", style=dashed]; } ` Caption: Proposed catalytic cycle for Fe(OTf)₃.
B. Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that have gained attention as environmentally friendly alternatives to volatile organic solvents. In the synthesis of β-enamino esters, ILs can act as both the solvent and the catalyst.[12][13] Task-specific acidic ionic liquids, in particular, have been shown to be highly effective catalysts.[14][15]
These acidic ILs can protonate the carbonyl group, similar to other acid catalysts, while the ionic nature of the medium can enhance reaction rates. A significant advantage is the ease of separation of the product from the IL, which can often be recycled and reused multiple times.[13]
III. Comparative Analysis of Alternative Reagents
To aid in the selection of the most appropriate synthetic method, the following table summarizes the key performance indicators of the discussed alternatives.
| Method | Reagents/Conditions | Reaction Time | Yields | Advantages | Disadvantages |
| Microwave-Assisted | β-Ketoester, Amine, Microwave | 2-10 min | High to Excellent | Rapid, Solvent-free, High yields, Simple workup | Requires specialized microwave reactor |
| Ultrasound-Promoted | β-Ketoester, Amine, Acetic Acid (cat.), Ultrasound | 5-60 min | Good to High | Mild conditions, Solvent-free, Good yields | Requires a sonic horn, Scale-up may be challenging |
| Iron(III) Triflate Catalyzed | β-Ketoester, Amine, Fe(OTf)₃ (cat.) | 10-30 min | High to Excellent | Recyclable catalyst, Low catalyst loading, High yields | Requires heating, Catalyst recovery step |
| Acidic Ionic Liquid Catalyzed | β-Ketoester, Amine, Acidic IL | 1-2 h | Good to Excellent | Recyclable solvent/catalyst, "Green" solvent | Longer reaction times, Higher cost of some ILs |
IV. Conclusion and Future Perspectives
The synthesis of β-enamino esters has evolved significantly from traditional condensation methods. The modern synthetic chemist now has a diverse array of efficient, mild, and environmentally friendly options at their disposal. Microwave-assisted and solvent-free methods offer unparalleled speed and simplicity, making them ideal for high-throughput synthesis and library generation. For larger-scale synthesis, the use of recyclable and inexpensive catalysts like iron(III) triflate presents a compelling case.
The choice of reagent and methodology will ultimately depend on the specific requirements of the synthesis, including the substrate scope, desired scale, and available equipment. As the demand for sustainable chemical processes continues to grow, we can anticipate the development of even more innovative and efficient methods for the synthesis of these crucial chemical intermediates. Future research may focus on the development of novel catalysts with even higher turnover numbers, the use of flow chemistry for continuous production, and the expansion of these methods to a broader range of substrates.
V. References
-
Sharma, D., et al. (2013). Microwave assisted solvent and catalyst free method for novel classes of β-enaminoester and acridinedione synthesis. RSC Advances, 3(24), 9283-9289. [Link]
-
Organic Chemistry Portal. Synthesis of β-enamino esters, amides, and thioesters. [Link]
-
Chen, L., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(11), 18698-18709. [Link]
-
Cao, H., et al. (2021). Microwave-assisted synthesis of β-amino-α,β-unsaturated esters: a rapid and efficient access to (Z)-methyl 3-amino-2-substituted acrylate. Synthetic Communications, 51(14), 2160-2167. [Link]
-
Feng, C. L., et al. (2014). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate. Chemical Papers, 68(8), 1097-1103. [Link]
-
Chen, L., et al. (2017). Task-specific acidic ionic liquid-catalyzed efficient synthesis of β-enaminolactones from alkynoates and β-amino alcohols. RSC Advances, 7(53), 33363-33366. [Link]
-
Braibante, M. E. F., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC, 2008(12), 226-232. [Link]
-
Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(09), 1557-1558. [Link]
-
Yadav, J. S., et al. (2004). Ionic Liquid Promoted Synthesis of β-Enamino Ketones at Room Temperature. Scilit. [Link]
-
Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(7), 8147-8157. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave assisted solvent and catalyst free method for novel classes of β-enaminoester and acridinedione synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 9. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Task-specific acidic ionic liquid-catalyzed efficient synthesis of β-enaminolactones from alkynoates and β-amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Task-specific acidic ionic liquid-catalyzed efficient synthesis of β-enaminolactones from alkynoates and β-amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04028H [pubs.rsc.org]
A Comparative Guide to Synthetic Methodologies for β-Enamino Esters: Benchmarking a Novel Ultrasound-Assisted Approach Against Conventional Methods
Introduction
β-Enamino esters are a class of highly versatile organic compounds that serve as crucial building blocks in modern synthetic chemistry.[1][2] Their unique electronic structure, combining the reactivity of an enamine and an ester, makes them powerful precursors for the synthesis of a wide array of biologically active molecules, including alkaloids, peptides, and various heterocyclic systems such as quinolines, pyridinones, and pyrazoles.[1][2][3] Given their significance in pharmaceutical development and organic synthesis, the development of efficient, scalable, and environmentally benign methods for their preparation is an area of continuous research.
Traditionally, the synthesis of β-enamino esters involves the direct condensation of β-keto esters with amines.[4] While effective, these methods often necessitate harsh reaction conditions, such as refluxing in high-boiling aromatic solvents for prolonged periods to facilitate the azeotropic removal of water.[3] In recent years, a variety of catalytic systems, including those based on Lewis acids like Sc(OTf)₃, CoCl₂, and Au(III), have been introduced to improve reaction times and yields under milder conditions.[1] However, these can introduce challenges related to catalyst cost, toxicity, and potential metal contamination in the final product.
This guide provides a detailed comparison of a novel, green synthetic methodology—ultrasound-assisted, acetic acid-catalyzed condensation—against established literature methods. We will provide a head-to-head performance analysis, detailed experimental protocols, and mechanistic insights to offer researchers and drug development professionals a clear, data-driven perspective on selecting the optimal synthetic route.
The Featured Method: Ultrasound-Assisted, Acetic Acid-Catalyzed Synthesis
A significant advancement in the synthesis of β-enamino esters is the use of ultrasound irradiation in a solvent-free system, catalyzed by a simple, weak organic acid.[5][6] This method represents a paradigm shift towards greener, more efficient chemical manufacturing.
The reaction proceeds by mixing a β-keto ester with a primary or secondary amine in the presence of a catalytic amount (e.g., 0.1 equivalents) of acetic acid.[7] The mixture is then subjected to ultrasound irradiation in a standard ultrasonic bath at ambient or slightly elevated temperatures. The reaction is typically complete within minutes, offering quantitative or near-quantitative yields of the desired β-enamino ester.[5]
Causality Behind the Method's Efficacy: The efficiency of this protocol stems from the physical and chemical effects of acoustic cavitation. The formation, growth, and implosive collapse of microscopic bubbles in the liquid generate localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in mass transfer and reaction rates.[5] Acetic acid serves as an inexpensive, low-toxicity, and environmentally benign catalyst that protonates the carbonyl group of the β-keto ester, activating it for nucleophilic attack by the amine.[7] The solvent-free condition not only simplifies purification and reduces waste but also increases reactant concentration, further accelerating the reaction. The process predominantly yields the thermodynamically stable Z-isomer, which is stabilized by a strong intramolecular hydrogen bond.[5]
Caption: Workflow for the rapid, solvent-free synthesis of β-enamino esters.
Established Methodologies for Comparison
To objectively evaluate the featured method, we benchmark it against two widely recognized conventional approaches.
1. The Classical Approach: Thermal Condensation with Azeotropic Removal This is the foundational method for β-enamino ester synthesis. It involves reacting a β-keto ester and an amine in a high-boiling aromatic solvent, such as toluene or benzene, at reflux temperature.[3] A Dean-Stark apparatus is typically employed to continuously remove the water formed during the condensation, thereby driving the equilibrium towards product formation.
-
Drawbacks: This method suffers from several significant disadvantages. Reaction times are often long (several hours to days), and the high temperatures require substantial energy input. Furthermore, the use of volatile and hazardous aromatic solvents raises significant environmental, health, and safety concerns.
2. Metal-Catalyzed Synthesis To overcome the limitations of the classical approach, various metal catalysts have been developed. Lewis acids such as ferric (III) ammonium nitrate, cobalt (II) chloride, and scandium (III) triflate have been shown to effectively catalyze the condensation of β-dicarbonyl compounds and amines, often under solvent-free conditions at room temperature.[1] These catalysts function similarly to acetic acid by activating the carbonyl group, but often with greater efficiency, leading to high yields (typically 75-95%) in shorter reaction times compared to the uncatalyzed thermal method.[1]
-
Drawbacks: While an improvement, this approach is not without its issues. Metal catalysts can be expensive and toxic. A critical concern, particularly in pharmaceutical applications, is the potential for trace metal leaching into the final product, which necessitates additional, often costly, purification steps to meet regulatory standards.
Caption: Catalytic cycle for the formation of β-enamino esters from β-keto esters.
Head-to-Head Performance Analysis
The advantages of the ultrasound-assisted method become evident when key performance metrics are compared directly with established protocols. The following table summarizes experimental data for the synthesis of Ethyl (Z)-3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine, a representative transformation.
| Performance Metric | Ultrasound-Assisted Method | Classical Thermal Method | Metal-Catalyzed Method (Fe(III)) |
| Reaction Time | 15 minutes[5] | 6-12 hours | 1-2 hours[1] |
| Typical Yield | >95%[5] | 70-85% | ~90%[1] |
| Temperature | Room Temperature / ~40°C | ~111°C (Toluene Reflux) | Room Temperature |
| Solvent | None (Solvent-Free) | Toluene or Benzene | None (Solvent-Free) |
| Catalyst | Acetic Acid (0.1 eq) | None (or p-TsOH) | Fe(NO₃)₃·9H₂O (catalytic) |
| Energy Input | Low (Ultrasonic Bath) | High (Reflux Heating) | Very Low |
| Environmental Impact | Very Low (No solvent waste) | High (Hazardous solvent use) | Low (Potential metal waste) |
| Work-up | Simple extraction | Solvent evaporation, purification | Filtration, extraction, purification |
As the data clearly indicates, the ultrasound-assisted protocol is superior in nearly every aspect. It drastically reduces reaction times from hours to minutes while simultaneously increasing product yield.[5] The elimination of hazardous solvents and the use of an inexpensive, benign catalyst make it an economically and environmentally attractive alternative.[6][7] While metal-catalyzed methods also offer solvent-free conditions and high yields, the ultrasound method circumvents the potential for heavy metal contamination, simplifying product purification and ensuring compliance for pharmaceutical applications.[1]
Experimental Protocols
To ensure reproducibility and facilitate adoption, we provide detailed, self-validating protocols for the new and classical methods.
Protocol 1: Ultrasound-Assisted Synthesis of Ethyl (Z)-3-(benzylamino)but-2-enoate
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Glacial Acetic Acid (0.06 g, 1 mmol, 0.1 eq)
-
Commercial ultrasonic cleaning bath (e.g., 50/60 Hz)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), benzylamine (10 mmol), and acetic acid (1 mmol).
-
Swirl the flask gently to ensure the reactants are well-mixed. The reaction is solvent-free.
-
Place the flask in an ultrasonic water bath, ensuring the water level is sufficient to immerse the reaction mixture.
-
Turn on the ultrasound and irradiate the mixture for 15-20 minutes. Monitor the reaction progress by TLC (thin-layer chromatography) if desired.
-
Upon completion, transfer the reaction mixture to a separatory funnel using diethyl ether (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Validation: The product should be obtained in >95% yield. The structure and Z-isomer configuration can be confirmed by ¹H NMR, noting the characteristic vinyl proton signal and the broad NH singlet indicating intramolecular hydrogen bonding.[5]
-
Protocol 2: Classical Synthesis of Ethyl (Z)-3-(benzylamino)but-2-enoate
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl acetoacetate (10 mmol), benzylamine (10 mmol), and toluene (50 mL).
-
Heat the mixture to reflux (~111°C).
-
Continue refluxing for 8 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil may require purification by column chromatography (silica gel, hexane:ethyl acetate gradient) to achieve high purity.
-
Validation: This method is expected to yield the product in the 70-85% range after purification. The final product will be identical to that from Protocol 1.
-
Conclusion
The synthesis of β-enamino esters is a cornerstone transformation for accessing valuable pharmaceutical intermediates. While classical thermal condensation and modern metal-catalyzed methods are well-established, they possess inherent drawbacks related to efficiency, safety, and environmental impact. This guide demonstrates that the ultrasound-assisted, acetic acid-catalyzed synthesis offers a compelling and superior alternative.[5][6] By dramatically reducing reaction times, eliminating the need for hazardous solvents, operating under mild conditions, and producing excellent yields, this method aligns perfectly with the principles of green chemistry.[8] For researchers, scientists, and drug development professionals, adopting this protocol can lead to significant savings in time, resources, and environmental footprint, while simplifying the path to high-purity target molecules.
References
- Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Li, J., et al. (2017). Synthesis of α-enamino esters via Cu(ii)-promoted dehydrogenation of α-amino acid esters: application to the synthesis of polysubstituted pyrroles. Organic Chemistry Frontiers.
- Boddeti, G., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Alcaide, B., et al. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry.
- Wang, H., et al. (2022). I2/FeCl3-Catalyzed Domino Reaction of Aurones with Enamino Esters for the Synthesis of Highly Functionalized Pyrroles. Organic Letters.
- Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis.
- Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Hemming, K., et al. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry.
- Jiang, H., et al. (2010). Organocatalytic preparation of simple β-hydroxy and β-amino esters: low catalyst loadings and gram-scale synthesis. Organic Letters.
- Prabakaran, K., et al. (2016).
- Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Thieme Connect.
- Organic Chemistry Portal. (n.d.).
- Ramachary, D. B., & Reddy, G. S. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega.
- Popowycz, F., et al. (2022). Green Chemistry. University of Bologna Institutional Research Repository.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
This guide provides essential safety and logistical information for the proper disposal of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate (CAS No. 65651-80-1). As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document offers a procedural, step-by-step framework to manage waste containing this compound, ensuring compliance and minimizing risk.
Composite Hazard Assessment: Understanding the Risk
The disposal protocols for any chemical are dictated by its inherent hazards. Based on its structure, this compound should be handled as a substance possessing the combined risks of both a reactive acrylate and a cyclic amine.
| Hazard Class | Inferred Risks from Chemical Analogs | Causality and Scientific Rationale |
| Flammability | Highly Flammable Liquid and Vapor. [1][2][3] | The ethyl acrylate moiety confers a low flash point, meaning vapors can ignite at or near ambient temperatures. Vapors are heavier than air and can travel to an ignition source. |
| Acute Toxicity | Toxic if Inhaled, Harmful if Swallowed or in Contact with Skin. [1][2][4] | Acrylates are known to be toxic via multiple exposure routes. The amine component can also contribute to systemic toxicity. |
| Skin & Eye Damage | Causes Skin Irritation and Serious Eye Irritation. [1][2] | Both acrylates and amines can be corrosive or irritating to tissues upon direct contact, causing inflammation and potential damage. |
| Sensitization | May Cause an Allergic Skin Reaction (Sensitizer). [1][2] | Acrylates are well-documented skin sensitizers. Repeated or prolonged contact can lead to an allergic response, even at low concentrations. |
| Reactivity | Potential for Hazardous Polymerization. Incompatible with strong acids and oxidizers. [5][6] | The acrylate double bond can undergo uncontrolled polymerization if exposed to heat, light, or initiators. The amine group is basic and will react exothermically with acids. |
| Environmental | Toxic to Aquatic Life, Potentially with Long-Lasting Effects. [2][3] | Many functionalized organic molecules are harmful to aquatic ecosystems. Discharge into drains or the environment must be strictly avoided.[5] |
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is a direct countermeasure to the hazards identified above.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact, which can cause irritation, dermal toxicity, and allergic sensitization.[6][7] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation or damage.[6][7] |
| Body Protection | Permeation-resistant lab coat; long-sleeved clothing. | To protect skin from accidental contact and spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of vapors, which are presumed to be toxic and irritating to the respiratory tract.[4][8] |
Laboratory Waste Collection: A Step-by-Step Protocol
Proper segregation and collection at the source are critical for safe and compliant disposal. All laboratories generating this waste must establish a Satellite Accumulation Area (SAA) .
Step 1: Designate the Satellite Accumulation Area (SAA)
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
It should be clearly marked with a "Hazardous Waste" sign.
-
Ensure the area has adequate ventilation and is away from heat sources or direct sunlight.[6]
Step 2: Select the Appropriate Waste Container
-
Use a leak-proof container with a tightly sealing screw cap.
-
Container Material: A glass or high-density polyethylene (HDPE) container is recommended. Do not use metal containers , as amines can be corrosive to some metals.[5]
-
Ensure the container is clean and compatible with the waste.
Step 3: Label the Container Before Use
-
Affix a hazardous waste label to the empty container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).
-
Step 4: Accumulate Waste Safely
-
Add waste to the container in a chemical fume hood.
-
Do not mix this waste stream with incompatible chemicals , especially strong acids or oxidizing agents, to prevent hazardous reactions.[5]
-
Keep the container securely capped at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Disposal Pathway and Decision Logic
The physicochemical properties of this compound dictate that the only acceptable disposal method is through a licensed professional waste disposal service, which will typically use high-temperature incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][9]
The following workflow diagram illustrates the lifecycle of the chemical waste within a research facility.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 9. nailknowledge.org [nailknowledge.org]
Personal protective equipment for handling (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Comprehensive Safety Protocol: Handling (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are presumed to be similar to those of other acrylate esters. These compounds are known for their reactivity and potential physiological effects. Based on data for ethyl acrylate, the anticipated hazards are significant and multi-faceted.
Key Potential Hazards:
-
Flammability: Acrylate esters are often flammable liquids and vapors. Vapors can form explosive mixtures with air and may travel considerable distances to an ignition source and flash back.[1][2][3][4]
-
Toxicity: Ethyl acrylate is toxic if swallowed, inhaled, or in contact with skin.[1][5] This guide assumes a similar toxicity profile for this compound.
-
Irritation: Causes serious eye and skin irritation.[1][2][3][5]
-
Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1][2][3][5]
-
Respiratory Issues: May cause respiratory irritation.[1][2][3][5]
-
Hazardous Polymerization: Acrylates can undergo hazardous polymerization when exposed to heat, light, or contaminants.[1][2][6][7] This can lead to a rapid increase in heat and pressure in a closed container.
Hazard Summary Table
| Hazard Classification | Description | Primary References |
| Flammable Liquid | Highly flammable liquid and vapor. | [1][5][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [1][5][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][5][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][5][8] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | [1][5][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][5][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[9][10] | Provides a barrier against skin absorption, which is a primary route of exposure. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9][11] | Protects against splashes and airborne particles. A face shield offers an extra layer of protection for the entire face. |
| Body Protection | Flame-retardant lab coat. | Protects against skin contact and provides a barrier in case of a fire. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood.[9][11] | Prevents inhalation of potentially toxic vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
PPE Selection and Use Workflow
Caption: Decision tree for the safe disposal of acrylate waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomasnet.
- Protective Equipment for Chemical Researchers: Essential Lab. (2025, September 24). Chems Planet.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California San Francisco Environment, Health & Safety.
- Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Princeton University Environmental Health and Safety.
- Navigating the Safe Disposal of Dodecyl Acrylate: A Procedural Guide. (n.d.). Benchchem.
- Chemical waste acrylate safe. (n.d.). M2 Polymer Technologies Inc.
- Safety Data Sheet Ethyl Acrylate. (2025, October 7).
- Industrial Hygiene | Enhance Safety Practices. (n.d.). Methacrylate Producers Association, Inc.
- Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe.
- Disposing of wastes generated while painting. (n.d.). Golden Artist Colors.
- Safe and Responsible Disposal of Acrylic Liquid. (2025, May 8). NailKnowledge.
- Methacrylate Esters – Safe Handling Manual. (n.d.). Methacrylate Producers Association, Inc.
- Safe Handling Manuals. (n.d.). Basic Acrylic Monomer Manufacturers, Inc.
- SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
- Acrylic Paint Waste Water Disposal Made Easy: Learn Two Eco-Friendly Options. (2023, November 29). YouTube.
- Safe transport of acrylic monomers. (2020, June 23). YouTube.
- MSDS Ethyl Acrylate. (n.d.). Ayers international.
- ICSC 0267 - ETHYL ACRYLATE. (n.d.). ILO and WHO.
- SAFETY DATA SHEET. (2025, March 27). TCI Chemicals.
- Ethyl Acrylate. (2023, October 25). SasolTechData.com.
- Ethyl acrylate - SAFETY DATA SHEET. (2010, October 26). Fisher Scientific.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. ayersintl.com [ayersintl.com]
- 3. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. maxonchemicals.it.com [maxonchemicals.it.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
